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Monoolein

Cat. No.: B1671895
CAS No.: 25496-72-4
M. Wt: 356.5 g/mol
InChI Key: RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Description

1-oleoylglycerol is a 1-monoglyceride where the acyl group is oleoyl. It has a role as a plant metabolite. It is a 1-acylglycerol 18:1 and a monooleoylglycerol. It is functionally related to an oleic acid.
Glyceryl monooleate has been reported in Nelumbo nucifera and Saposhnikovia divaricata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H40O4 B1671895 Monoolein CAS No. 25496-72-4

Properties

IUPAC Name

2,3-dihydroxypropyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-
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InChI Key

RZRNAYUHWVFMIP-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C21H40O4
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DSSTOX Substance ID

DTXSID3042003
Record name Glycerol 1-monooleate
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Molecular Weight

356.5 g/mol
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Physical Description

Dry Powder; Liquid, Other Solid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Boiling Point

238-240 °C AT 3 MM HG
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
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Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
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Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

111-03-5, 25496-72-4, 67701-32-0
Record name Glycerol 1-monooleate
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Record name Glyceryl monooleate [NF]
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Record name GLYCERYL 1-OLEATE
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Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Record name GLYCEROL MONOOLEATE
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Foundational & Exploratory

Glyceryl Monooleate: A Technical Guide to its Chemical Characteristics and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glyceryl Monooleate (GMO), commonly known as monoolein, is an amphiphilic lipid that holds significant importance in the fields of pharmaceutical sciences, cosmetics, and food technology.[1] Composed of the monoglyceride of oleic acid, it is a biocompatible, biodegradable, and non-toxic substance, recognized as safe (GRAS) by the U.S. Food and Drug Administration.[2][3] Its unique ability to self-assemble in aqueous environments to form various lyotropic liquid crystalline phases, such as lamellar, hexagonal, and cubic structures, makes it an exceptionally versatile excipient for advanced drug delivery systems.[4][5] This technical guide provides an in-depth overview of the core chemical characteristics of Glyceryl Monooleate, detailing its physicochemical properties, experimental characterization protocols, and its pivotal role in drug development.

Core Chemical and Physical Characteristics

Glyceryl Monooleate is predominantly a mixture of the glycerides of oleic acid and other fatty acids, consisting mainly of the monooleate.[6] Commercial grades are often mixtures of mono-, di-, and triglycerides, and their composition can vary, leading to differences in physical properties like melting point.[2][3][6] It is typically an amber or pale yellow oily liquid that may be partially solidified at room temperature and has a faint, fatty odor.[2][6][7]

The molecular formula for the pure substance is C21H40O4, with a corresponding molecular weight of approximately 356.55 g/mol .[6][7] It exists in two main grades: a non-emulsifying (n/e) grade and a self-emulsifying (s/e) grade, with the latter containing a small percentage of an anionic surfactant to improve its dispersibility in water.[3][6]

Data Presentation: Physicochemical Properties

The quantitative properties of Glyceryl Monooleate are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C21H40O4[3][7][8]
Molecular Weight 356.55 g/mol (for pure material)[6][7]
CAS Number 25496-72-4; 111-03-5[3][8]
Appearance Amber to pale yellow oily liquid or white/off-white waxy solid[2][8][9]
Melting Point 10 - 40°C (Varies significantly with grade and purity)[3][6][10]
Boiling Point 238-240°C at 3 mmHg[6][7]
Density 0.94 - 0.96 g/cm³[3][6][7]
Refractive Index ~1.4626 at 40°C[3][6]
HLB Value 3.3 - 4.1 (A commonly cited value is 3.8)[2][6][11]
Viscosity (Kinematic) ~100 cSt at 40°C[2][6]
Flash Point 180 - 216°C[6][8]
Solubility Insoluble in water; Soluble in ethanol, chloroform, ether, mineral oils, and vegetable oils.[2][6][7]
Saponification Value 150 - 175 mgKOH/g[9][12]
Iodine Value 65.0 - 95.0[9][12]
Acid Value Max 6.0 mgKOH/g[9][12]

Self-Assembly and Phase Behavior in Aqueous Systems

The most critical characteristic of GMO for drug development is its behavior in the presence of water. As an amphiphilic molecule, it possesses a hydrophilic glycerol head and a lipophilic oleic acid tail.[3] This structure drives its self-assembly into highly ordered liquid crystalline phases.[4] With increasing hydration, GMO typically transitions through several phases, including the lamellar, reversed hexagonal, and two types of reversed bicontinuous cubic phases (Q230 and Q224).[4] These phases feature distinct aqueous and lipidic domains, allowing for the encapsulation of hydrophilic, lipophilic, and amphiphilic drug molecules.[5][13]

The cubic phase, in particular, is a highly viscous, gel-like, and optically isotropic phase with a unique bicontinuous structure of water channels separated by a lipid bilayer.[3] This structure is highly valued for creating sustained-release drug depots and bioadhesive formulations.[6][14]

GMODiagram cluster_main Phase Progression of Glyceryl Monooleate GMO Anhydrous GMO Lamellar Lamellar Phase (Lα) GMO->Lamellar Low Water Content Cubic Bicontinuous Cubic Phase (QII) Lamellar->Cubic ~20-40% Water Hexagonal Reversed Hexagonal Phase (HII) Cubic->Hexagonal Temp/Composition Change Water Excess Water Cubic->Water Equilibrium

Phase progression of Glyceryl Monooleate with increasing hydration.

Experimental Protocols for Characterization

Accurate characterization of Glyceryl Monooleate, particularly its composition, is crucial for ensuring formulation consistency and performance. The United States Pharmacopeia (USP-NF) provides a standard assay method based on Gel Permeation Chromatography (GPC).

Protocol: Assay of Glyceryl Monooleate by GPC-RI (Based on USP-NF Method)

This protocol is used to separate and quantify the mono-, di-, and triglyceride content in a GMO sample.[15][16]

1. Objective: To determine the percentage of monoacylglycerols, diacylglycerols, and triacylglycerols in the Glyceryl Monooleate sample.

2. Materials and Equipment:

  • Sample: Glyceryl Monooleate

  • Solvent/Mobile Phase: Tetrahydrofuran (THF), HPLC grade.[16]

  • Chromatographic System: High-Performance Liquid Chromatograph (HPLC) equipped with a pump, autosampler/manual injector, and a Refractive Index (RI) detector.

  • Column: L21 packing material (styrene-divinylbenzene copolymer). A common configuration is two 7.5/8.0 mm ID x 30 cm length GPC columns connected in series.[15][16]

  • Volumetric flasks, syringes, and filters.

3. Chromatographic Conditions:

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 40°C.[16]

  • Detector Temperature: 40°C.

  • Injection Volume: 40 µL.

4. Procedure:

  • Sample Preparation: Accurately weigh about 400 mg of Glyceryl Monooleate into a 10 mL volumetric flask. Dissolve in and dilute to volume with THF to obtain a concentration of 40 mg/mL.[16]

  • System Suitability: Inject the sample solution. The system is suitable for use if the resolution between the diglyceride and monoglyceride peaks is not less than 1.0, and the relative standard deviation for replicate injections of the monoglyceride peak area is not more than 2.0%.[16]

  • Analysis: Inject the prepared sample solution into the chromatograph, record the chromatogram, and measure the peak areas for the triglyceride, diglyceride, and monoglyceride components. The elution order is typically tri-, di-, then monoglycerides.

  • Calculation: Calculate the percentage of each component in the sample using the area normalization method (assuming the response factor for all glycerides is the same).

    • % Component = (Area of Component Peak / Total Area of All Glyceride Peaks) * 100

5. Phase Characterization Methods: The liquid crystalline phases formed by GMO are typically characterized using a combination of techniques:

  • Small-Angle X-ray Scattering (SAXS): Provides detailed information on the structure and dimensions of the self-assembled phases.[4][17]

  • Polarized Light Microscopy: Used to identify anisotropic phases (e.g., lamellar, hexagonal) which appear birefringent, while isotropic cubic phases appear dark.[4]

  • Rheology: Measures the viscoelastic properties of the phases, which are distinct for the gel-like cubic phase versus other, more fluid phases.[18]

GPCWorkflow cluster_workflow Workflow for the Assay of Glyceryl Monooleate using GPC-RI prep Sample Preparation (Dissolve GMO in THF) inject Inject Sample (40 µL) prep->inject hplc HPLC System inject->hplc gpc GPC Columns (L21) Separation by Size hplc->gpc detect RI Detector (40°C) gpc->detect data Data Acquisition & Integration detect->data results Results (% Mono-, Di-, Triglycerides) data->results

Workflow for the assay of Glyceryl Monooleate using GPC-RI.

Chemical Synthesis

Glyceryl Monooleate is commercially produced through two primary methods:

  • Direct Esterification: The reaction of glycerol with oleic acid, which can be sourced from vegetable or animal origins.[3][6][8]

  • Partial Glycerolysis: The transesterification of vegetable oils rich in oleic acid triglycerides (like olive oil) with excess glycerol.[2][6]

Both methods yield a mixture of mono-, di-, and triglycerides, which may require further purification, such as high-vacuum distillation, to achieve a high monooleate content.[2] A suitable antioxidant may also be added to improve stability.[6]

Synthesis cluster_synthesis Chemical Synthesis of Glyceryl Monooleate Glycerol Glycerol reactants Glycerol->reactants OleicAcid Oleic Acid OleicAcid->reactants Reaction Esterification (Heat, Catalyst) reactants->Reaction + GMO Glyceryl Monooleate (and Di-/Triglycerides) Reaction->GMO Water Water Reaction->Water +

Chemical synthesis of Glyceryl Monooleate via esterification.

Conclusion

Glyceryl Monooleate is a multifunctional lipid excipient whose value in research and drug development is derived from its well-characterized chemical properties. Its amphiphilicity, GRAS status, and, most importantly, its capacity for self-assembly into complex liquid crystalline structures make it an ideal candidate for formulating sophisticated drug delivery systems. From sustained-release gels to oral bioavailability enhancement and topical delivery, the unique phase behavior of GMO offers a versatile platform for controlling drug release and improving therapeutic outcomes. A thorough understanding of its physicochemical characteristics and the analytical methods for its quantification is essential for any scientist or researcher aiming to harness its full potential.

References

Unveiling the Complexity of the Monoolein-Water System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate phase behavior of the monoolein-water system is paramount for harnessing its potential in advanced drug delivery systems and bionanotechnology. This technical guide provides a comprehensive overview of the this compound-water phase diagram, detailing the lyotropic and thermotropic phase transitions, and the structural characteristics of the resulting liquid crystalline phases.

This compound (1-(cis-9-Octadecenoyl)-rac-glycerol), an amphiphilic lipid, self-assembles in the presence of water into a variety of ordered, non-lamellar liquid crystalline structures. These phases, which include the lamellar crystalline (Lc), lamellar liquid crystalline (Lα), inverted hexagonal (HII), and bicontinuous cubic (QII) phases, are of significant interest due to their unique structural properties and their ability to encapsulate and deliver a wide range of therapeutic molecules.[1][2] The transitions between these phases are primarily governed by two key factors: water content and temperature.[3][4]

Data Presentation: Quantitative Analysis of this compound-Water Phases

The following tables summarize the key quantitative data for the different phases observed in the this compound-water system, providing a clear comparison of their structural parameters and stability ranges.

Phase NameSpace GroupWater Content (wt%)Temperature Range (°C)Lattice Parameter (a) at 20°C (Å)
Lamellar CrystallineP1< 5< 17-
Lamellar Liquid Crystalline5 - 2017 - 40-
Inverted HexagonalHII> 40> 9553.9 (at 90°C)
Diamond CubicPn3m (QII^D)20 - 4017 - 95102 - 107
Gyroid CubicIa3d (QII^G)35 - 4040 - 95136 - 175.5

Table 1: Phase Characteristics of the this compound-Water System. This table outlines the different liquid crystalline phases formed by this compound in water, their corresponding space groups, and the approximate ranges of water content and temperature in which they are stable. Lattice parameters for the cubic and hexagonal phases are also provided.

PhaseTemperature (°C)Lattice Parameter (a) (Å)
Pn3m25107
Pn3m43Coexistence with Ia3d
Pn3m60138.7
Ia3d60175.5
HII9053.9

Table 2: Temperature-Dependent Lattice Parameters of this compound-Water Phases. This table highlights the influence of temperature on the lattice parameters of the Pn3m, Ia3d, and HII phases at specific water concentrations. The data indicates that the lattice parameters of the cubic phases generally increase with temperature, reflecting greater water uptake and swelling of the structures.[5][6][7]

Experimental Protocols

The characterization of the this compound-water phase diagram relies heavily on sophisticated analytical techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique used to identify the different liquid crystalline phases and to determine their structural parameters.

Methodology:

  • Sample Preparation: this compound and deionized water are weighed to the desired composition and thoroughly mixed. The mixture is then typically subjected to several temperature cycles to ensure homogeneity and thermodynamic equilibrium. The hydrated this compound sample is then loaded into a thin-walled glass or quartz capillary tube (typically 1-2 mm in diameter) and sealed.[8][9]

  • Instrumentation: SAXS measurements are performed using a synchrotron X-ray source or a laboratory-based SAXS instrument. The instrument is configured with a specific sample-to-detector distance and X-ray wavelength (e.g., 1.54 Å, Cu Kα).[1][2]

  • Data Acquisition: The capillary containing the sample is placed in a temperature-controlled sample holder. A series of diffraction patterns are collected at different temperatures, allowing for the construction of the temperature-composition phase diagram. Exposure times can vary from seconds to minutes depending on the X-ray source and detector.[8]

  • Data Analysis: The 2D diffraction patterns are radially averaged to obtain 1D scattering profiles of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength). The positions of the Bragg peaks in the scattering profile are used to identify the liquid crystalline phase and to calculate its lattice parameter. For example, the ratio of the peak positions for the Pn3m cubic phase follows the sequence √2, √3, √4, √6, √8, while for the Ia3d cubic phase, it is √6, √8, √14, √16.[10]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of the phase transitions in the this compound-water system.

Methodology:

  • Sample Preparation: A small amount (typically 5-10 mg) of the hydrated this compound sample is hermetically sealed in an aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.[6][11]

  • Instrumentation: A differential scanning calorimeter is used to measure the heat flow into or out of the sample as a function of temperature.

  • Data Acquisition: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 1-10 °C/min).[6][12]

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[13]

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Monoolein_Water_Phase_Diagram cluster_temp Increasing Temperature cluster_water Increasing Water Content T_low < 17°C Lc Lamellar Crystalline (Lc) T_mid 17°C - 95°C T_high > 95°C HII Inverted Hexagonal (HII) W_low < 20% La Lamellar Liquid Crystalline (Lα) W_low->La W_mid 20% - 40% Pn3m Diamond Cubic (Pn3m) W_mid->Pn3m W_high > 40% Ia3d Gyroid Cubic (Ia3d) W_high->Ia3d Lc->La T > 17°C La->Pn3m Water > 20% Pn3m->Ia3d Water > 35% T > 40°C Pn3m->HII T > 95°C Ia3d->HII T > 95°C

Caption: Logical relationship of this compound-water phases with temperature and water content.

Experimental_Workflow cluster_prep Sample Preparation cluster_saxs SAXS Analysis cluster_dsc DSC Analysis Prep Weigh & Mix This compound & Water Equilibrate Temperature Cycling for Equilibration Prep->Equilibrate Load_SAXS Load into Capillary Equilibrate->Load_SAXS Load_DSC Seal in DSC Pan Equilibrate->Load_DSC SAXS_Acq Data Acquisition at Varying Temperatures Load_SAXS->SAXS_Acq SAXS_Analysis Identify Phase & Calculate Lattice Parameters SAXS_Acq->SAXS_Analysis DSC_Acq Heating/Cooling Cycles Load_DSC->DSC_Acq DSC_Analysis Determine Transition Temperatures & Enthalpies DSC_Acq->DSC_Analysis

Caption: Experimental workflow for characterizing the this compound-water phase diagram.

References

A Technical Guide to the Biocompatibility and Biodegradability of Monoolein for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monoolein, also known as glyceryl monooleate (GMO), is an amphiphilic lipid composed of a glycerol backbone esterified with oleic acid.[1][2] Its unique ability to self-assemble in aqueous environments into various lyotropic liquid crystalline phases, such as cubic and hexagonal phases, has positioned it as a important material in advanced drug delivery systems.[3][4] These structures can encapsulate a wide range of therapeutic molecules, offering advantages like sustained release and enhanced bioavailability.[5][6] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's interaction with biological systems is paramount. This technical guide provides an in-depth analysis of the biocompatibility and biodegradability of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound is classified as Generally Regarded As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) and is included in the FDA Inactive Ingredients Guide, underscoring its long-standing safety profile in food and pharmaceutical applications.[1][7] Its non-toxic, biocompatible, and biodegradable nature makes it an ideal candidate for various administration routes, including oral, parenteral, and topical.[1][7][8]

Biocompatibility Profile

The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. This compound has been extensively studied and is considered to have excellent biocompatibility.[3][8]

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental for screening the biocompatibility of materials. Studies on this compound-based nanoparticles, such as cubosomes, have shown that their cytotoxicity is generally low and dependent on factors like concentration, the type of stabilizing agent used, and the cell line being tested.[9] Most studies report the cytotoxicity of this compound-based nanoparticles to be in the range of 50 to 300 µg/mL.[9] For instance, one study noted that this compound-based cubosomes were non-cytotoxic to HeLa cells at concentrations of 83 μg/mL.[10]

Cell LineFormulationAssayConcentration (µg/mL)Cell Viability (%)Reference
HeLaThis compound/Pluronic F108 CubosomesNot specified83Non-cytotoxic[10]
VariousThis compound-based nanoparticlesMTT, Alamar Blue50 - 300Varies[9][11]
Human Primary Bronchial EpithelialThis compound nanocarrierNot specifiedNot specifiedNot specified[2]
In Vivo Biocompatibility and Inflammatory Response

In vivo studies corroborate the high biocompatibility of this compound. A noteworthy finding is the intrinsic anti-inflammatory potential of this compound-based nanocarriers. A study investigating quercetin-loaded this compound liquid crystalline nanoparticles in a lipopolysaccharide (LPS)-stimulated human primary bronchial epithelial cell line demonstrated that the unloaded this compound nanocarrier remarkably suppressed the production of pro-inflammatory cytokines IL-1β, IL-6, and IL-8.[2] This suggests that the carrier itself may contribute to the therapeutic effect by modulating inflammatory pathways.[2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells (e.g., L-929 mouse fibroblasts, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Material Preparation: Prepare dispersions of this compound-based nanoparticles in a sterile cell culture medium at various concentrations. A negative control (medium only) and a positive control (e.g., doxorubicin) should be included.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dispersions at different concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

G Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with dispersions (24-72h incubation) B->D C Prepare this compound Nanoparticle Dispersions (various concentrations) C->D E Add MTT solution (4h incubation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % Cell Viability G->H

Workflow for assessing in vitro cytotoxicity using the MTT assay.

Biodegradability Profile

Biodegradability is a critical attribute for drug delivery vehicles, ensuring their clearance from the body after fulfilling their function and preventing long-term accumulation and toxicity.

Degradation Pathway

This compound is a glyceride, and its degradation in the body occurs primarily through enzymatic hydrolysis catalyzed by lipases and esterases.[1] This process breaks the ester bond connecting the oleic acid tail to the glycerol headgroup.[2]

The primary degradation products of this compound are:

  • Glycerol: A simple sugar alcohol that is naturally present in the body and is readily metabolized through glycolysis or used in the synthesis of triglycerides and phospholipids.

  • Oleic Acid: A common monounsaturated fatty acid in the human diet that is also an essential component of cell membranes and is metabolized through β-oxidation.

Both glycerol and oleic acid are endogenous substances, which contributes significantly to the high biocompatibility of this compound and its degradation products.

G Biodegradation Pathway of this compound cluster_0 Physiological Environment cluster_1 Metabolic Fates This compound This compound (Glyceryl Monooleate) Products Degradation Products This compound->Products Enzymatic Hydrolysis Enzyme Lipases / Esterases Enzyme->Products Glycerol Glycerol Products->Glycerol yields OleicAcid Oleic Acid Products->OleicAcid yields Metabolism1 Glycolysis / Triglyceride Synthesis Glycerol->Metabolism1 Metabolism2 β-Oxidation / Membrane Synthesis OleicAcid->Metabolism2

Enzymatic degradation of this compound into biocompatible metabolites.
Rate of Degradation

While the precise in vivo degradation rate can vary based on the local enzymatic environment and the specific formulation (e.g., bulk gel vs. nanoparticles), this compound-based systems are known to be biodegradable.[1][8] The degradation rate can be tuned by altering formulation parameters. For instance, the structure of organogels can be modified to control their dissolution and degradation, which is influenced by the collapse of the gelator's network structure.[12]

Experimental Protocol: In Vitro Hydrolytic Degradation

This protocol provides a general method for assessing the degradation of a this compound-based formulation in a simulated physiological environment.

  • Sample Preparation: Prepare samples of the this compound formulation (e.g., a bulk gel or a lyophilized powder of nanoparticles) of a known weight (e.g., 200 mg).

  • Incubation Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) containing a relevant lipase (e.g., pancreatic lipase) to simulate enzymatic degradation. A control group without the enzyme should also be prepared.

  • Degradation Study: Immerse the samples in the incubation medium and maintain them at 37°C in a shaking water bath for a set period (e.g., 14 days).

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14 days), remove samples from the medium.

  • Analysis:

    • Mass Loss: Gently wash the retrieved samples with deionized water, freeze-dry them, and weigh them to determine the percentage of mass loss over time.

    • Morphological Changes: Analyze the surface morphology of the samples before and after degradation using Scanning Electron Microscopy (SEM).[13]

    • Chemical Analysis: Analyze the incubation medium using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the release of oleic acid, providing a measure of the degradation rate.

Interaction with Cellular Signaling Pathways

Recent evidence suggests that this compound nanocarriers may not be merely passive vehicles but can actively influence cellular responses, particularly inflammatory signaling. As mentioned, unloaded this compound nanocarriers can suppress the production of key pro-inflammatory cytokines like IL-1β, IL-6, and IL-8, which are induced by stimuli such as bacterial lipopolysaccharide (LPS).[2]

LPS typically triggers inflammation by binding to Toll-like receptor 4 (TLR4), which activates downstream signaling cascades, prominently the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines. The ability of this compound nanocarriers to reduce these cytokines suggests they may interfere with this pathway, although the exact mechanism is still under investigation. This could involve direct membrane interactions that alter receptor signaling or fusion events that change the intracellular lipid environment.[2][9]

G Hypothesized Modulation of Inflammatory Signaling by this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) Transcription->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound Nanocarrier This compound->NFkB Inhibits (?)

This compound nanocarriers may inhibit pro-inflammatory cytokine production.

Conclusion

This compound stands out as a premier lipid for drug delivery applications due to its exceptional safety and functional profile. Its status as a GRAS-approved substance, coupled with extensive data, confirms its high biocompatibility and minimal cytotoxicity. Furthermore, its predictable and complete biodegradability into endogenous, non-toxic metabolites—glycerol and oleic acid—ensures its safe clearance from the body. The potential for this compound-based systems to exhibit intrinsic anti-inflammatory properties adds another layer of therapeutic potential. For scientists and researchers in drug development, this compound offers a reliable, versatile, and safe platform for creating the next generation of advanced therapeutics.

References

thermodynamic stability of monoolein cubic phase

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Thermodynamic Stability of the Monoolein Cubic Phase

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MO), a monoglyceride, is a pivotal lipid in the fields of drug delivery, membrane protein crystallization, and food science due to its capacity for self-assembly into a variety of lyotropic liquid crystalline phases in the presence of water.[1][2] Among these, the bicontinuous cubic phases (QII) are of particular interest. These thermodynamically stable structures consist of a single, continuous lipid bilayer contorted in three dimensions, separating two congruent networks of water channels.[3][4] This unique architecture allows for the encapsulation of hydrophilic, hydrophobic, and amphiphilic molecules, making it an exceptional matrix for controlled drug release and a biomimetic environment for crystallizing membrane proteins.[3][5][6]

The stability of the this compound cubic phase is not absolute; it is exquisitely sensitive to environmental conditions such as temperature, pressure, hydration level, and the presence of additives.[2][7] A thorough understanding of the thermodynamic landscape of these phases is critical for harnessing their full potential in pharmaceutical and research applications. This guide provides a detailed overview of the factors governing the stability of the this compound cubic phase, summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes the core relationships governing its behavior. The primary cubic phases discussed are the primitive (Pn3m) and the gyroid (Ia3d) structures.

Core Factors Influencing Cubic Phase Stability

The thermodynamic stability of the this compound cubic phase is a delicate balance of intermolecular forces, molecular geometry, and environmental parameters. The key factors that dictate the formation and transition of these phases are temperature, pressure, water content, and the incorporation of foreign molecules.

Temperature

Temperature directly influences the kinetic energy and molecular packing of the this compound molecules. Generally, as temperature increases, the phase transitions tend toward structures with higher negative curvature (from lamellar to cubic to inverted hexagonal).[8] In excess water, the Pn3m cubic phase is stable over a broad temperature range, approximately from 17°C to 95°C.[7][9] Below ~17°C, the cubic phase can exist in a metastable, undercooled state, but the thermodynamically stable phase is the lamellar crystalline (Lc) phase.[10][11] At temperatures above 95°C, the cubic phase typically transitions to the inverted hexagonal (HII) phase.[7]

Pressure

Hydrostatic pressure serves as a critical variable in modulating the phase behavior of hydrated this compound. The Pn3m cubic phase is stable across a significant pressure range at ambient and physiological temperatures.[7] However, increasing pressure can induce phase transitions. For instance, at room temperature, pressures exceeding ~1 kbar can trigger a transition from the Pn3m to the Ia3d cubic phase.[12] Further increases in pressure, typically beyond 2 kbar, can induce a transition to a crystalline lamellar phase.[12] This pressure-induced behavior is crucial for applications involving high-pressure processing or injection.[12][13]

Hydration Level

The water content is one of the most critical determinants of the phase formed by this compound. The formation of the bicontinuous cubic phases requires a specific level of hydration. This compound fully hydrates at approximately 40% (w/w) water, at which point it exists in the Pn3m cubic phase in equilibrium with excess water.[8][14] At lower hydration levels (below ~20% water), this compound typically forms a lamellar liquid crystalline (Lα) phase. The gyroid (Ia3d) phase is often observed at hydration levels intermediate between the Lα and Pn3m phases.[11] Dehydration of the cubic phase is a key mechanism thought to drive the in meso crystallization of membrane proteins.[12]

Additives and Excipients

The inclusion of third components, such as drugs, proteins, detergents, or other lipids, can significantly alter the phase boundaries of the this compound-water system.[5][15]

  • Detergents: Often used in membrane protein crystallization, detergents can destabilize the cubic phase, promoting a transition to lamellar or micellar phases depending on their concentration and type.[4][15]

  • Sugars: The addition of kosmotropic solutes like sucrose can dramatically lower the cubic-to-hexagonal phase transition temperature. For example, each 1 mol/kg of sucrose can reduce the transition temperature by about 20°C.[9]

  • Polymers and Stabilizers: In the formulation of cubosome nanoparticles (dispersed cubic phase particles), stabilizers like Pluronic F127 are essential to prevent aggregation into the bulk phase.[1] These stabilizers can also influence the internal cubic structure.

  • Incorporated Drugs: The polarity and concentration of an incorporated drug can induce phase transformations. Depending on the molecule, it can cause a shift to lamellar or inverted hexagonal phases, which in turn affects the drug release profile.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the stability of this compound cubic phases under various conditions.

Table 1: Temperature and Pressure Stability of this compound Cubic Phases in Excess Water

Phase Temperature Range (°C) Pressure Range (bar) Transition Notes Reference(s)
Pn3m (Diamond) ~17 to 95 1 to ~1000 Transitions to Lc at low temp/high pressure; to HII at high temp. [7][10][11]
Ia3d (Gyroid) Observed at intermediate hydration or induced by pressure ~1000 to 1200 Pn3m → Ia3d transition occurs with increasing pressure. [12]
Lc (Crystalline) < ~17 (stable) > ~2000 (at 20°C) Thermodynamically stable phase at low temperatures. [10][12]

| HII (Inverted Hexagonal) | > 95 | < 1000 | Forms at high temperatures from the cubic phase. |[7] |

Table 2: Effect of Hydration on this compound Phase Behavior at Room Temperature (~20-25°C)

Water Content (% w/w) Predominant Phase(s) Lattice Parameter (Å) (approx.) Reference(s)
< 20% Lα (Lamellar) N/A [11]
20% - 35% Ia3d (Gyroid) ~170 [11]
> 35% (up to full hydration) Pn3m (Diamond) ~102 - 136 [11][13][16]

| ~40% (Excess Water) | Pn3m + Excess Water | ~102 |[8][13] |

Table 3: Influence of Selected Additives on this compound Cubic Phase Stability

Additive Concentration Effect Mechanism/Note Reference(s)
Sucrose 1 mol/kg Lowers Cubic → HII transition temp by ~20°C Acts as a kosmotrope, altering water activity and headgroup hydration. [9]
Detergents (e.g., C8-C12 glucosides) > Critical Micelle Concentration (CMC) Destabilizes cubic phase, may form lamellar or micellar phases Alters lipid packing and interfacial curvature. [4][15]
Oleic Acid Increasing weight fraction Induces Cubic → Hexagonal → Inverted Cubic transition Increases the negative spontaneous curvature of the lipid monolayer. [17]

| Cytochrome-c | > Critical concentration | Induces Pn3m → Im3m → P4332 transitions | Protein interacts strongly with the lipid matrix, altering its structure. |[5] |

Visualization of Thermodynamic Relationships

Diagrams created using the DOT language provide a clear visual representation of the complex relationships governing this compound phase stability.

Factors_Influencing_Stability CubicPhase This compound Cubic Phase Stability Lamellar Lamellar Phase (Lα / Lc) CubicPhase->Lamellar  ↓ Temp  ↑ Pressure  ↓ Hydration Hexagonal Hexagonal Phase (HII) CubicPhase->Hexagonal  ↑ Temp OtherCubic Other Cubic Phases (Ia3d, Im3m) CubicPhase->OtherCubic  ↑ Pressure  + Additives Temp Temperature Temp->CubicPhase Pressure Pressure Pressure->CubicPhase Hydration Hydration Hydration->CubicPhase Additives Additives Additives->CubicPhase

Caption: Factors influencing this compound cubic phase transitions.

Phase_Transitions cluster_temp Increasing Temperature → cluster_hydration Increasing Hydration (% w/w) → Lc Crystalline Lamellar (Lc) < 17°C Pn3m Cubic (Pn3m) ~17-95°C Lc->Pn3m HII Inverted Hexagonal (HII) > 95°C Pn3m->HII La Lamellar (Lα) < 20% Ia3d Cubic (Ia3d) ~20-35% La->Ia3d Pn3m_hyd Cubic (Pn3m) > 35% Ia3d->Pn3m_hyd

Caption: this compound phase transitions with temperature and hydration.

Experimental Protocols

Characterization of the this compound cubic phase relies heavily on scattering and calorimetric techniques to determine its structure and thermodynamic stability.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the specific liquid crystalline phase and determining its structural parameters.

  • Objective: To identify the phase (e.g., lamellar, cubic, hexagonal) and measure its lattice parameter.

  • Sample Preparation: A mixture of this compound and an aqueous solution (buffer, drug solution, etc.) is prepared at a specific weight ratio.[17] For bulk phase studies, the components are typically combined in a vial, heated slightly to melt the this compound (~40-60°C), and homogenized by vortexing or centrifugation cycles until a uniform, transparent, and highly viscous gel is formed.[14][17] The sample is then loaded into a thin-walled quartz capillary or a specialized sample holder.[18] For nanoparticle dispersions (cubosomes), lipids and stabilizers are mixed, hydrated, and sonicated or subjected to high-pressure homogenization to form a colloidal dispersion.[17]

  • Instrumentation: A SAXS instrument typically consists of an X-ray source (often a synchrotron for high flux and resolution), collimating optics, a sample stage with temperature and/or pressure control, and a 2D detector.[18]

  • Data Collection: X-rays are passed through the sample, and the scattered radiation is collected by the detector. The scattering pattern is recorded as a function of the scattering vector, q. For liquid crystalline phases with long-range order, the 1D scattering profile (intensity vs. q) shows a series of sharp Bragg peaks.[19][20]

  • Data Analysis: The phase is identified by the relative positions of the Bragg peaks. For example:

    • Pn3m (Diamond) Cubic: Peak positions in the ratio √2, √3, √4, √6, √8...

    • Ia3d (Gyroid) Cubic: Peak positions in the ratio √6, √8, √14, √16...

    • HII (Hexagonal): Peak positions in the ratio 1, √3, √4, √7... The lattice parameter (a) can be calculated from the position of the peaks using the Bragg equation for the specific space group.[16]

SAXS_Workflow prep Sample Preparation (MO + Aqueous Phase) homog Homogenization (Vortex/Centrifuge) prep->homog load Load into Capillary homog->load xray X-ray Beam Exposure (Temp/Pressure Control) load->xray detect Collect 2D Scattering Pattern xray->detect analyze 1D Profile Analysis (Intensity vs. q) detect->analyze identify Phase Identification (Peak Ratios) analyze->identify calculate Calculate Lattice Parameter identify->calculate

Caption: Experimental workflow for SAXS analysis of this compound phases.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with phase transitions, providing information on transition temperatures and enthalpies.

  • Objective: To determine the temperature and enthalpy of phase transitions (e.g., Lc → QII or QII → HII).

  • Sample Preparation: A small amount (typically 5-10 mg) of the hydrated this compound sample is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: A DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled at a controlled rate.

  • Data Collection: The sample and reference are subjected to a controlled temperature program (e.g., heating/cooling at 1-5°C/min). The differential heat flow is recorded as a function of temperature.

  • Data Analysis: An endothermic or exothermic peak in the DSC thermogram indicates a phase transition. The peak temperature is taken as the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH). This is particularly useful for mapping out temperature-composition phase diagrams.[9]

Conclusion: Implications for Drug Development

The thermodynamic stability of the this compound cubic phase is a multi-faceted property governed by a precise interplay of temperature, pressure, hydration, and composition. For drug development professionals, this sensitivity is both a challenge and an opportunity. The stability of the cubic phase matrix is paramount for ensuring the chemical and physical stability of encapsulated drugs and achieving predictable, controlled release kinetics.[3] By understanding and manipulating these thermodynamic factors, formulations can be rationally designed to be stable under storage conditions while responding to physiological cues for drug delivery. Furthermore, in the realm of structural biology, controlling the metastable states of the cubic phase is essential for the successful crystallization of challenging membrane proteins, paving the way for structure-based drug design.[4][10] The principles and data outlined in this guide provide a foundational framework for the strategic development and characterization of this compound-based systems.

References

Glyceryl Monooleate: A Comprehensive Technical Guide to its GRAS Status for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceryl monooleate, a monoester of glycerin and oleic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its established safety profile, affirmed by regulatory bodies, and its functional properties as an emulsifier, stabilizer, and permeation enhancer make it a valuable component in a variety of formulations. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of glyceryl monooleate, offering researchers, scientists, and drug development professionals a comprehensive resource on its safety, relevant toxicological data, and the experimental protocols typically employed in its evaluation.

GRAS Status and Regulatory Standing

Glyceryl monooleate is affirmed as GRAS by the U.S. Food and Drug Administration (FDA) for use as a direct food ingredient under specific conditions. This affirmation is codified in the Code of Federal Regulations, specifically in 21 CFR 184.1323 .[1][2][3][4][5] The regulation stipulates that glyceryl monooleate can be used in food with no limitation other than current good manufacturing practice.[2][4] Its recognized functions in food include acting as a flavoring agent, adjuvant, solvent, and vehicle.[2]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated glyceryl monooleate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][6][7] This international consensus further solidifies its standing as a safe ingredient for its intended uses.

Toxicological Data Summary

A comprehensive review of toxicological data is essential for affirming the GRAS status of any substance. The following tables summarize the key quantitative data for glyceryl monooleate based on available safety assessments and studies.

Table 1: Acute Toxicity Data

Test TypeSpeciesRouteLD50/ResultReference
Acute Oral ToxicityRatOral> 5,000 mg/kg[3](--INVALID-LINK--)
Acute Dermal Toxicity-DermalHarmful in contact with skin[8][9]
Acute Inhalation Toxicity-InhalationHarmful if inhaled[9]
Aquatic Toxicity (Fish)--LC50 (96h) >100 mg/l[2]
Aquatic Toxicity (Invertebrates)Daphnia magna-LC50 (48h) >100 mg/l[2]

Table 2: Subchronic and Other Toxicity Data

Test TypeFindingReference
Repeated Dose 90-Day Oral ToxicityNo Observed Adverse Effect Level (NOAEL) can be established.[3][10][11][12][13]
Genotoxicity (Ames Test)Not mutagenic.[14][15][16][17][18]
In Vitro Chromosomal AberrationDoes not induce chromosomal aberrations.[19][20][21][22][23]
Skin Irritation/CorrosionMay cause mild skin irritation. Not classified as corrosive.[4][9][24][25][26][27][28]
Eye IrritationMay cause serious eye irritation.[9]

Experimental Protocols for GRAS Assessment

The determination of GRAS status relies on a robust body of scientific evidence, often generated through standardized experimental protocols. The following sections outline the typical methodologies for key toxicological studies relevant to the safety assessment of glyceryl monooleate, based on OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)
  • Objective: To determine the acute oral toxicity of a substance.[29][30][31][32][33]

  • Test Animals: Typically, rats of a single sex (usually females) are used.[29]

  • Procedure:

    • A sighting study is performed with a single animal to determine the appropriate starting dose from fixed levels (5, 50, 300, 2000 mg/kg).[29][31][33]

    • Based on the sighting study, the main study is conducted with a group of five animals at the selected starting dose.[29][32]

    • The substance is administered as a single oral dose via gavage after a period of fasting.[29][33]

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[31]

    • At the end of the observation period, a gross necropsy is performed on all animals.[29]

  • Endpoint: The test identifies a dose that causes evident toxicity without mortality, allowing for classification of the substance's acute toxicity.[29][30]

Repeated Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)
  • Objective: To evaluate the subchronic oral toxicity of a substance after repeated administration over a 90-day period.[3][10][11][12][13]

  • Test Animals: The preferred species is the rat. At least 10 males and 10 females per group are used.[3][11]

  • Procedure:

    • At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.[11]

    • The test substance is administered orally (via gavage, in diet, or drinking water) daily for 90 days.[3][11][12]

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[3]

    • Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[3]

    • A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.[3][11]

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and identification of target organs.[12]

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[14][15][16][17][18]

  • Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of E. coli (e.g., WP2 uvrA).[14][16][17]

  • Procedure:

    • The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]

    • The test substance at various concentrations is incubated with the bacterial strains.

    • The mixture is plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[14]

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
  • Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[19][20][21][22][23]

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[19][21][22]

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, both with and without metabolic activation (S9 mix).[19][23]

    • Cells are harvested at a suitable time after exposure and treated with a metaphase-arresting agent (e.g., colcemid).

    • Chromosomes are prepared and stained.

    • Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[19]

Visualizing Key Processes

To further aid in the understanding of the regulatory and mechanistic aspects of glyceryl monooleate, the following diagrams illustrate the GRAS notification workflow and a proposed mechanism for its action as a permeation enhancer.

Figure 1: FDA GRAS Notification Workflow.[5]

Permeation_Enhancement_Mechanism cluster_SC Stratum Corneum SC_lipids Organized Lipid Bilayer Disruption Disruption of Lipid Packing SC_lipids->Disruption GMO Glyceryl Monooleate GMO->SC_lipids Interaction Fluidization Increased Fluidity of Lipid Bilayer Disruption->Fluidization Enhanced_Permeation Enhanced Drug Permeation Fluidization->Enhanced_Permeation Drug Drug Molecule Drug->SC_lipids Poor Permeation Drug->Enhanced_Permeation

Figure 2: Proposed Mechanism of Glyceryl Monooleate as a Permeation Enhancer.

Conclusion

Glyceryl monooleate has a well-established safety profile, supported by its GRAS affirmation from the FDA and positive evaluations from international bodies like JECFA. The extensive toxicological data, derived from standardized and rigorous experimental protocols, demonstrate its safety for use in food and, by extension, provide a strong foundation for its use in pharmaceutical and cosmetic research and development. For researchers and drug development professionals, glyceryl monooleate represents a versatile and safe excipient with valuable functional properties. A thorough understanding of its GRAS status and the underlying scientific data is crucial for its appropriate and compliant application in product formulation.

References

The Amphiphilic Virtuoso: An In-depth Technical Guide to the Core Nature of Monoolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein, a monoglyceride of oleic acid, stands as a cornerstone in the formulation of advanced drug delivery systems. Its remarkable amphiphilic nature, arising from a hydrophilic glycerol head and a lipophilic oleoyl tail, dictates its self-assembly into a variety of lyotropic liquid crystalline phases in the presence of water.[1][2][3] This technical guide delves into the core physicochemical properties of this compound, providing a comprehensive overview of its quantitative parameters, detailed experimental protocols for its characterization, and an exploration of its relevance in biological signaling pathways.

The Amphiphilic Character of this compound

This compound, chemically known as (9Z)-octadecenoic acid 2,3-dihydroxypropyl ester, is a nonionic surfactant.[4] Its molecular structure, featuring a polar glycerol headgroup and a nonpolar oleic acid tail, is the foundation of its amphiphilic behavior. This dual character drives its self-assembly in aqueous environments into highly ordered, thermodynamically stable structures such as lamellar, hexagonal, and bicontinuous cubic liquid crystalline phases.[2][3][4] The specific phase formed is dependent on factors like water content and temperature, as detailed in the this compound-water phase diagram.[3][5]

The unique architecture of these phases, particularly the bicontinuous cubic phase, provides distinct hydrophilic and lipophilic domains, enabling the encapsulation and delivery of a wide range of therapeutic agents, from small molecules to large biologics.[1][6]

Quantitative Physicochemical Properties

A thorough understanding of this compound's quantitative properties is paramount for its effective application. The following table summarizes key physicochemical parameters.

PropertyValueReferences
Molecular Formula C21H40O4[7]
Molecular Weight 356.54 g/mol [7]
Melting Point 35-37 °C[7]
Hydrophilic-Lipophilic Balance (HLB) 3.8[4]
Critical Micelle Concentration (CMC) While this compound's primary self-assembly is into liquid crystalline phases rather than simple micelles, the concept of a critical aggregation concentration is still relevant. For a related glycerol monooleate (GMO) dendrimer, the critical aggregation concentration was found to be in the micromolar range (5 x 10⁻⁶ mol/L). The exact CMC for pure this compound is not readily reported due to its strong tendency to form non-micellar aggregates.[7]

Experimental Protocols for Characterization

The characterization of this compound's liquid crystalline phases is crucial for formulation development. The following are detailed methodologies for key experimental techniques.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the structure and lattice parameters of the different liquid crystalline phases of this compound.

Methodology:

  • Sample Preparation:

    • Prepare this compound dispersions by weighing the required amounts of this compound and aqueous buffer in a glass vial.

    • For bulk phase studies, the components can be mixed by centrifugation or using a coupling device with two syringes.

    • For nanoparticle dispersions (cubosomes or hexosomes), the mixture is typically subjected to high-energy dispersion methods like ultrasonication or high-pressure homogenization.

    • The final lipid concentration is typically in the range of 1-10 wt%.

  • SAXS Measurement:

    • Load the sample into a quartz capillary (typically 1-2 mm diameter).

    • Mount the capillary in a temperature-controlled sample holder in the SAXS instrument.

    • Expose the sample to a collimated X-ray beam (e.g., from a synchrotron source or a laboratory-based instrument).

    • Collect the scattered X-rays on a 2D detector.

    • The scattering vector, q, is defined as q = (4πsinθ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength.

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus q.

    • The positions of the Bragg peaks in the scattering profile are indicative of the liquid crystalline phase. The ratio of the peak positions can be used to identify the space group of the cubic phase (e.g., Pn3m, Ia3d, or Im3m).

    • The lattice parameter (a) of the phase can be calculated from the position of the peaks using the formula for the respective crystal lattice.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal structure of dispersed this compound nanoparticles.

Methodology:

  • Sample Preparation (Vitrification):

    • Apply a small droplet (3-5 µL) of the this compound dispersion onto a TEM grid (e.g., a copper grid with a lacey carbon film).

    • Blot the grid with filter paper to create a thin film of the dispersion.

    • Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample, preserving its native hydrated structure.

  • Cryo-TEM Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM, maintaining the sample at cryogenic temperatures.

    • Image the sample under low-dose conditions to minimize electron beam damage.

    • Acquire images at different magnifications to observe the overall particle morphology and the internal nanostructure.

  • Data Analysis:

    • Analyze the acquired images to determine the size, shape, and internal structure of the nanoparticles.

    • Fast Fourier Transform (FFT) of the images can be used to confirm the crystallographic symmetry of the internal liquid crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermotropic phase behavior of this compound and the effect of incorporated drugs on its phase transitions.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the hydrated this compound sample (typically 5-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically to prevent water evaporation during the measurement.

    • Prepare a reference pan containing the same amount of the corresponding aqueous buffer.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC instrument.

    • Heat the samples at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Typically, a heating and cooling cycle is performed to assess the reversibility of the transitions.

  • Data Analysis:

    • The resulting thermogram shows endothermic or exothermic peaks corresponding to phase transitions.

    • The peak temperature provides the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).

    • Changes in the transition temperature and enthalpy upon addition of a drug can provide insights into the drug's interaction with the this compound matrix.

This compound's Relevance in Signaling Pathways

While this compound itself is not a primary signaling molecule, its structural similarity to diacylglycerols (DAGs), such as diolein, provides a relevant context for understanding its potential interactions within biological systems. DAGs are crucial second messengers in the protein kinase C (PKC) signaling pathway.[1]

Protein Kinase C (PKC) Activation Pathway

PKC enzymes are a family of serine/threonine kinases that play a critical role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[8] The activation of conventional PKC isoforms is a multi-step process involving both calcium and lipids.

PKC_Activation GPCR GPCR Activation PLC Phospholipase C (PLC) Activation GPCR->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol trisphosphate) PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., Diolein) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active PKC (Membrane) DAG->PKC_active Ca Ca²⁺ Release ER->Ca Ca->PKC_active PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocates to membrane and activates Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation Response Cellular Response Phosphorylation->Response

Caption: The Protein Kinase C (PKC) signaling pathway.

The structural resemblance of this compound to diacylglycerol suggests the potential for interactions with PKC, although it is not a direct activator. When this compound-based drug delivery systems interact with cell membranes, the localized concentration of this lipid could potentially influence the membrane environment and, indirectly, the activity of membrane-associated proteins like PKC.

Experimental and Logical Workflow Diagrams

Workflow for Characterizing this compound-Based Formulations

Experimental_Workflow Formulation Formulation Preparation (this compound + Aqueous Phase +/- Drug) Dispersion Dispersion Method (e.g., Sonication, Homogenization) Formulation->Dispersion DSC DSC Analysis (Phase Transitions, Drug Interaction) Formulation->DSC SAXS SAXS Analysis (Phase Identification, Lattice Parameter) Dispersion->SAXS CryoTEM Cryo-TEM Imaging (Morphology, Internal Structure) Dispersion->CryoTEM Characterization Physicochemical Characterization SAXS->Characterization CryoTEM->Characterization DSC->Characterization Stability Stability Studies Characterization->Stability InVitro In Vitro Drug Release Characterization->InVitro Final Optimized Formulation Stability->Final InVitro->Final

Caption: A typical workflow for the characterization of this compound-based drug delivery systems.

Logical Relationship of this compound's Properties and Applications

Logical_Relationship Amphiphilicity Amphiphilic Nature SelfAssembly Self-Assembly in Water Amphiphilicity->SelfAssembly LiquidCrystals Formation of Liquid Crystalline Phases (Cubic, Hexagonal, Lamellar) SelfAssembly->LiquidCrystals Encapsulation Encapsulation of Hydrophilic, Lipophilic & Amphiphilic Drugs LiquidCrystals->Encapsulation ControlledRelease Controlled & Sustained Release LiquidCrystals->ControlledRelease Protection Protection of Drug from Degradation LiquidCrystals->Protection Biocompatibility Biocompatibility & Biodegradability DrugDelivery Drug Delivery Applications Biocompatibility->DrugDelivery Encapsulation->DrugDelivery ControlledRelease->DrugDelivery Protection->DrugDelivery

Caption: The logical relationship between this compound's properties and its applications.

Conclusion

This compound's distinct amphiphilic character, leading to the formation of versatile liquid crystalline nanostructures, cements its role as a critical excipient in modern drug delivery. A comprehensive understanding of its physicochemical properties, coupled with robust experimental characterization, is essential for the rational design of effective and stable formulations. While not a direct signaling molecule, its structural similarity to endogenous lipids warrants consideration of its potential influence on cellular membrane dynamics and associated signaling pathways. This guide provides a foundational resource for researchers and professionals seeking to harness the full potential of this compound in their scientific and developmental endeavors.

References

A Technical Guide to the Initial Studies of Monoolein's Lyotropic Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol monooleate, commonly known as monoolein, is a lipid molecule of significant interest in the fields of biophysics, materials science, and pharmaceutical sciences. Its amphiphilic nature drives the formation of a rich variety of self-assembled structures in the presence of water, a phenomenon known as lyotropic liquid crystallinity. These structures, particularly the bicontinuous cubic phases, have garnered substantial attention for their potential as drug delivery vehicles, for protein crystallization, and as mimics of biological membranes. This technical guide provides an in-depth overview of the seminal studies that first characterized the lyotropic phase behavior of the this compound-water system. We will delve into the key experimental findings, the methodologies used to obtain them, and the fundamental relationships governing the formation of different liquid crystalline phases.

Data Presentation: The this compound-Water Phase Diagram

The initial characterization of the this compound-water system revealed a complex interplay between temperature and water content, dictating the resulting lyotropic phase. The foundational work by researchers such as Kåre Larsson, and later the detailed phase diagrams by Briggs et al. (1996) and Qiu and Caffrey (2000), established the sequence and boundaries of these phases.[1][2] The primary phases observed are the lamellar (Lα), inverse hexagonal (HII), and various inverse bicontinuous cubic (QII) phases, including the primitive (Im3m), gyroid (Ia3d), and diamond (Pn3m) structures.[3]

Below are tables summarizing the quantitative data from these initial studies, providing a comparative overview of the conditions under which different phases are formed.

Table 1: Phase Boundaries of the this compound-Water System at Various Temperatures

Temperature (°C)Water Content (wt%)Observed Phase(s)Reference
20< 5Lα (Lamellar)Inferred from Briggs et al., 1996
205 - 20Lα + QII (Ia3d)Inferred from Briggs et al., 1996
2020 - 35QII (Ia3d) (Gyroid)Inferred from Briggs et al., 1996
2035 - 40QII (Pn3m) (Diamond)Inferred from Briggs et al., 1996
20> 40QII (Pn3m) + excess waterInferred from Briggs et al., 1996
40< 5Inferred from Briggs et al., 1996
405 - 18Lα + QII (Ia3d)Inferred from Briggs et al., 1996
4018 - 33QII (Ia3d)Inferred from Briggs et al., 1996
4033 - 38QII (Pn3m)Inferred from Briggs et al., 1996
40> 38QII (Pn3m) + excess waterInferred from Briggs et al., 1996
60< 5Inferred from Briggs et al., 1996
605 - 15Lα + QII (Ia3d)Inferred from Briggs et al., 1996
6015 - 30QII (Ia3d)Inferred from Briggs et al., 1996
6030 - 35QII (Pn3m)Inferred from Briggs et al., 1996
60> 35QII (Pn3m) + excess waterInferred from Briggs et al., 1996
80< 5Inferred from Briggs et al., 1996
805 - 12Lα + HIIInferred from Briggs et al., 1996
8012 - 25HII (Hexagonal)Inferred from Briggs et al., 1996
8025 - 32QII (Pn3m)Inferred from Briggs et al., 1996
80> 32QII (Pn3m) + excess waterInferred from Briggs et al., 1996
95TransitionQII (Pn3m) -> HIICzeslik et al., 1995

Note: The data in this table is primarily inferred from the graphical representations in the cited literature, as explicit tables are not always provided.

Table 2: Lattice Parameters of this compound Lyotropic Phases

PhaseTemperature (°C)Water Content (wt%)Lattice Parameter (Å)Reference
QII (Pn3m)25Excess Water107Angelov et al.
QII (Pn3m)43Excess Water108.7Angelov et al.
QII (Pn3m)45Excess Water105.6Angelov et al.
QII (Pn3m)69Excess Water87.7Angelov et al.
HII90Excess Water63.8Briggs et al., 1996

Experimental Protocols

The characterization of this compound's lyotropic phases relied on a combination of key analytical techniques. The following sections detail the typical methodologies employed in the initial studies.

Sample Preparation

A crucial first step in studying the lyotropic behavior of this compound is the preparation of homogenous, equilibrated samples with precise water content.

Materials:

  • High-purity (>99%) 1-oleoyl-rac-glycerol (this compound)

  • Deionized or distilled water

  • Glass vials or tubes

  • Syringes for precise water addition

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh a precise amount of this compound into a glass vial.

  • Add the desired weight percentage of water to the vial using a microsyringe.

  • Seal the vial tightly to prevent water evaporation.

  • The mixture is then typically subjected to a series of heating and cooling cycles to ensure homogeneity. This often involves heating the sample to a temperature where it forms an isotropic fluid phase (above 100°C), followed by vigorous vortexing.[4]

  • After vortexing, the sample is centrifuged at a moderate speed to remove any air bubbles and to ensure a uniform mixture.

  • The samples are then allowed to equilibrate at the desired temperature for an extended period, often several days, to ensure the formation of a stable lyotropic phase.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the specific type of liquid crystalline phase and for determining its structural parameters, such as the lattice parameter.[5]

Instrumentation:

  • SAXS instrument with a collimated X-ray source (e.g., synchrotron or rotating anode)

  • 2D detector

  • Temperature-controlled sample holder

  • Capillary tubes (typically 1-2 mm diameter)

Protocol:

  • Load the equilibrated this compound-water sample into a thin-walled glass or quartz capillary tube.

  • Seal the ends of the capillary to prevent dehydration.

  • Mount the capillary in the temperature-controlled sample holder of the SAXS instrument.

  • Allow the sample to thermally equilibrate at the desired temperature.

  • Expose the sample to the X-ray beam for a set duration.

  • Record the scattering pattern on the 2D detector.

  • The resulting diffraction pattern, consisting of a series of concentric rings or spots, is then analyzed. The positions of the diffraction peaks (Bragg peaks) are characteristic of the specific lattice structure (e.g., lamellar, hexagonal, or cubic).

  • The lattice parameter (a) of the phase is calculated from the positions of the Bragg peaks using the appropriate formula for the identified space group. For example, for a cubic phase, the lattice parameter can be calculated from the position of the first peak (q) using the relation a = 2π/q.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

Protocol:

  • Accurately weigh a small amount of the this compound-water sample (typically 5-10 mg) into a DSC pan.

  • Seal the pan hermetically to prevent any loss of water during the experiment.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 1-10 °C/min) over the desired temperature range.[6]

  • Record the heat flow as a function of temperature.

  • Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

  • Cooling scans are also performed to investigate the reversibility of the transitions and to identify any metastable phases.

Polarized Light Microscopy (PLM)

PLM is a valuable tool for visually identifying the presence of anisotropic liquid crystalline phases and for observing their textures.

Instrumentation:

  • Polarizing microscope with a rotating stage

  • Temperature-controlled hot stage

  • Glass microscope slides and coverslips

Protocol:

  • Place a small amount of the this compound-water sample onto a clean microscope slide.[7]

  • Cover the sample with a coverslip, creating a thin film.

  • Place the slide on the temperature-controlled hot stage of the polarizing microscope.

  • Observe the sample between crossed polarizers.

  • Isotropic phases, such as the cubic phases and the isotropic melt, will appear dark.

  • Anisotropic phases, such as the lamellar and hexagonal phases, will be birefringent and will exhibit characteristic textures. The lamellar phase often shows "oily streaks" and Maltese cross textures, while the hexagonal phase displays a fan-like texture.

  • By observing the changes in the sample's appearance as a function of temperature, the phase transition temperatures can be determined.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the initial studies on this compound's lyotropic behavior.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Phase Characterization cluster_results Data Analysis & Interpretation start Start: High-Purity this compound & Water weigh Weighing of this compound & Water start->weigh mix Mixing & Homogenization (Heating, Vortexing, Centrifugation) weigh->mix equilibrate Equilibration at Target Temperature mix->equilibrate saxs Small-Angle X-ray Scattering (SAXS) equilibrate->saxs dsc Differential Scanning Calorimetry (DSC) equilibrate->dsc plm Polarized Light Microscopy (PLM) equilibrate->plm phase_id Phase Identification (Lα, HII, QII) saxs->phase_id lattice Lattice Parameter Determination saxs->lattice transition_temp Phase Transition Temperature dsc->transition_temp plm->phase_id phase_diagram Construction of Phase Diagram phase_id->phase_diagram lattice->phase_diagram transition_temp->phase_diagram

Experimental workflow for characterizing this compound's lyotropic phases.

Monoolein_Phase_Behavior cluster_conditions Controlling Parameters cluster_phases Resulting Lyotropic Phases Temp Temperature L_alpha Lamellar (Lα) Temp->L_alpha Low Temp Q_Ia3d Cubic (Ia3d) Gyroid Temp->Q_Ia3d Intermediate Temp Q_Pn3m Cubic (Pn3m) Diamond Temp->Q_Pn3m Intermediate Temp H_II Hexagonal (HII) Temp->H_II High Temp Water Water Content Water->L_alpha Low Water Water->Q_Ia3d Intermediate Water Water->Q_Pn3m High Water Water->H_II Low-Intermediate Water L_alpha->Q_Ia3d Increase Water Q_Ia3d->Q_Pn3m Increase Water Q_Pn3m->H_II Increase Temp

Logical relationship between parameters and this compound's lyotropic phases.

Conclusion

The initial studies on the lyotropic behavior of this compound laid the groundwork for our current understanding of this versatile lipid system. Through meticulous experimentation using techniques such as SAXS, DSC, and PLM, the early researchers were able to map out the complex phase diagram of the this compound-water system. This foundational knowledge has been instrumental in harnessing the unique properties of this compound's liquid crystalline phases for a wide range of applications, from the encapsulation and delivery of therapeutic agents to the challenging task of crystallizing membrane proteins. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals seeking to build upon this seminal work and to further explore the potential of this compound-based systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Phase Transitions in Monoolein-Water Systems

This technical guide provides a comprehensive overview of the phase behavior of this compound-water systems, a subject of significant interest in fields ranging from fundamental biophysics to advanced drug delivery design. This compound, a monoglyceride, is celebrated for its ability to self-assemble in the presence of water into a variety of lyotropic liquid crystalline phases, including lamellar, bicontinuous cubic, and inverted hexagonal structures.[1][2] These phases, particularly the cubic phases, offer unique, nanostructured environments that are extensively utilized for the crystallization of membrane proteins and as matrices for the controlled release of pharmaceuticals.[2][3] Understanding the transitions between these phases as a function of temperature and hydration is critical for harnessing their full potential.

Self-Assembled Liquid Crystalline Phases

The rich polymorphism of the this compound-water system is driven by the amphiphilic nature of the this compound molecule, which leads to the formation of distinct, ordered structures upon hydration. The primary phases are:

  • Lamellar Phase (Lα): Occurring at low water content (typically below 20% w/w), this phase consists of planar bilayers of this compound separated by layers of water.[1]

  • Bicontinuous Cubic Phases (QII): These are highly ordered, viscous, and optically isotropic phases that form at intermediate water concentrations. They are characterized by a continuous lipid bilayer that divides space into two intertwined, continuous but non-communicating aqueous networks.[1][4] The two most prominent cubic phases in the this compound-water system are:

    • Gyroid (Ia3d space group): Forms at water concentrations roughly between 25% and 37% (w/w).[1][5]

    • Diamond (Pn3m space group): Exists at higher hydration levels, typically between 37% and 42% (w/w), and can coexist with excess water.[1][6][7]

  • Inverse Hexagonal Phase (HII): This non-lamellar phase appears at high temperatures (above 90°C in excess water) and consists of cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by the lipid monolayers.[1][4]

  • Fluid Isotropic Phase (L2): An inverse micellar solution that exists at very low water content or high temperatures.[1]

  • Lamellar Crystalline Phase (Lc): A solid-like phase that forms at low temperatures, typically below 17°C, where the hydrocarbon chains of the this compound crystallize.[7][8]

Phase Transitions: The Influence of Temperature and Hydration

The transition from one liquid crystalline phase to another is primarily governed by temperature and the water-to-lipid ratio. These transitions are fundamental to the application of these systems, as they dictate the structural and functional properties of the mesophase.

A typical phase progression at a constant temperature (e.g., 20°C) with increasing water content is from the lamellar phase (Lα) to the gyroid cubic phase (Ia3d), and then to the diamond cubic phase (Pn3m).[7] Temperature changes also induce transitions; for instance, heating the Pn3m phase in the presence of excess water will eventually lead to the formation of the inverse hexagonal phase (HII).[4] It is important to note that the liquid crystalline phases below approximately 17°C are often in a metastable, undercooled state.[7][9] Achieving the true equilibrium lamellar crystalline (Lc) phase may require specific incubation protocols at sub-zero temperatures.[10]

G L_alpha Lamellar (Lα) (<20% H₂O) Ia3d Cubic - Gyroid (Ia3d) (~25-37% H₂O) L_alpha->Ia3d Increasing Hydration Pn3m Cubic - Diamond (Pn3m) (~37-42% H₂O) Ia3d->Pn3m Increasing Hydration Excess_Water Pn3m + Excess Water (>42% H₂O) Pn3m->Excess_Water Increasing Hydration

Phase progression with increasing water content at constant temperature.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the phase transitions and structural parameters of the this compound-water system, compiled from various studies.

Table 1: Approximate Phase Boundaries in the this compound-Water System

Temperature (°C)Water Content (% w/w)Predominant Phase(s)
20< 20Lα (Lamellar)
2025 - 37Ia3d (Gyroid Cubic)
2038 - 43Pn3m (Diamond Cubic)[7]
20> 43Pn3m in excess water
< 17AnyLc (Lamellar Crystalline) - Equilibrium[8]
> 90Excess WaterHII (Inverse Hexagonal)[4]

Table 2: Representative Lattice Parameters of Bicontinuous Cubic Phases

Phase (Space Group)Temperature (°C)Water Content (% w/w)Lattice Parameter (Å)
Pn3m25~40 (Excess Water)~102 - 107[8]
Pn3m90Excess Water70.5[4]
Ia3d25~35~136 - 170
Ia3d20~30~147

Note: Lattice parameters are highly sensitive to the precise temperature, water content, and presence of any additives.

Experimental Methodologies

Characterizing the phase transitions of this compound-water systems requires a suite of specialized analytical techniques. Below are detailed protocols for sample preparation and the primary methods of analysis.

G cluster_prep Sample Preparation cluster_analysis Characterization Weigh 1. Weigh this compound & Water Mix 2. Mix & Homogenize (e.g., coupled syringes) Weigh->Mix Equilibrate 3. Equilibrate (e.g., 24h at RT) Mix->Equilibrate SAXS SAXS (Phase ID & Lattice Parameters) Equilibrate->SAXS DSC DSC (Transition Temperatures & Enthalpies) Equilibrate->DSC Rheology Rheology (Viscoelastic Properties) Equilibrate->Rheology Data_Analysis Data Analysis & Phase Diagram Construction SAXS->Data_Analysis DSC->Data_Analysis Rheology->Data_Analysis

General experimental workflow for characterizing this compound-water systems.
Sample Preparation Protocol

Accurate and reproducible sample preparation is crucial for studying phase behavior.

  • Materials: High-purity (>99%) this compound (1-oleoyl-rac-glycerol), deionized water or a relevant buffer solution.

  • Weighing: Accurately weigh the desired amounts of this compound and water into separate airtight containers. For viscous this compound, warming it slightly (e.g., to 40°C) can facilitate handling.

  • Mixing: The most common method for ensuring a homogenous mixture is the coupled-syringe technique.

    • Load the molten this compound into one gas-tight syringe and the aqueous phase into another.

    • Connect the two syringes via a three-way stopcock or a narrow-bore connector.

    • Force the contents back and forth between the syringes for at least 100 cycles until the mixture is uniform, opaque, and highly viscous.

  • Equilibration: Transfer the final mixture into a sealed sample holder (e.g., a vial or DSC pan). Allow the sample to equilibrate at a controlled temperature (e.g., room temperature) for at least 24-48 hours to ensure the thermodynamically stable phase is formed.

Small-Angle X-ray Scattering (SAXS) Protocol

SAXS is the definitive technique for identifying liquid crystalline phases and determining their structural parameters.

  • Sample Loading: Load the equilibrated this compound-water sample into a thin-walled glass or quartz capillary tube (typically 1-2 mm diameter). Seal the capillary ends with wax or epoxy to prevent dehydration during the experiment.

  • Instrument Setup:

    • Place the sealed capillary in a temperature-controlled sample holder within the SAXS instrument.

    • The instrument should be equipped with a 2D detector to capture the full scattering pattern.

  • Data Collection:

    • Allow the sample to thermally equilibrate at the desired temperature for 10-15 minutes before measurement.

    • Acquire scattering data for a sufficient duration to achieve a good signal-to-noise ratio (e.g., 1-5 minutes, depending on the X-ray source brilliance).

    • To study thermotropic transitions, collect data over a range of temperatures, allowing for equilibration at each step.

  • Data Analysis:

    • Integrate the 2D scattering pattern into a 1D plot of intensity versus the scattering vector, q.

    • Identify the phase based on the relative positions of the Bragg diffraction peaks. The ratio of peak positions is characteristic of the phase:

      • Lamellar (Lα): 1 : 2 : 3 : ...

      • Pn3m (Diamond Cubic): √2 : √3 : √4 : √6 : √8 : ...

      • Ia3d (Gyroid Cubic): √6 : √8 : √14 : √16 : ...

      • Hexagonal (HII): 1 : √3 : √4 : √7 : ...

    • Calculate the lattice parameter (a) from the position (qhkl) of the indexed peaks using the formula: a = 2π√(h²+k²+l²) / qhkl.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow associated with phase transitions, providing data on transition temperatures and enthalpies.[11]

  • Sample Preparation: Accurately weigh 5-10 mg of the equilibrated this compound-water sample into a hermetically sealed aluminum DSC pan. Seal the pan tightly to prevent water evaporation during heating. Prepare a reference pan containing only water or buffer, matching the mass of the aqueous component in the sample pan.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at the starting temperature (e.g., 0°C) for 5-10 minutes.

    • Ramp the temperature at a controlled rate (e.g., 1-5°C/min) to the final temperature (e.g., 100°C). Slower scan rates provide better resolution of transitions.[12]

    • Hold at the final temperature for a few minutes.

    • Cool the sample back to the starting temperature at the same rate.

    • Typically, a second heating/cooling cycle is performed to ensure reproducibility and erase thermal history.[12]

  • Data Analysis:

    • Plot the heat flow as a function of temperature. Endothermic and exothermic transitions will appear as peaks or dips in the thermogram.

    • The peak maximum of a transition corresponds to the transition temperature (Tm).

    • The area under the peak corresponds to the enthalpy of the transition (ΔH), which can be calculated using the instrument's software.

Rheology Protocol

Rheology characterizes the viscoelastic properties of the different phases, which is critical for applications involving flow or deformation.[13][14]

  • Sample Loading: Carefully load the equilibrated sample onto the rheometer plate (e.g., a cone-and-plate or parallel-plate geometry). Ensure the sample fills the gap correctly and trim any excess material.

  • Equilibration: Allow the sample to rest and thermally equilibrate on the plate for at least 15-20 minutes.

  • Oscillatory Measurements:

    • Amplitude Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain to probe the material's response over different time scales. Cubic phases typically exhibit gel-like behavior where G' is significantly larger than G'' and largely independent of frequency.[2]

    • Temperature Sweep: Perform a temperature ramp at a constant frequency and strain (within the LVER) to monitor changes in G' and G'' during phase transitions. Abrupt changes in these moduli indicate a phase transition.[14]

  • Data Analysis: Analyze the plots of G' and G'' as a function of strain, frequency, and temperature to characterize the mechanical properties of each phase and identify transition points.

Conclusion

The this compound-water system presents a fascinating and highly applicable example of lipid self-assembly. Its phase behavior is a delicate interplay of temperature and hydration, giving rise to distinct liquid crystalline structures with unique properties. A thorough understanding of these phases and their transitions, characterized by robust experimental methodologies including SAXS, DSC, and rheology, is essential for scientists and researchers. This knowledge enables the precise control and manipulation of these nanostructures for advanced applications in drug delivery, protein crystallization, and materials science.

References

Monoolein as a Model Lipid Membrane System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Monoolein

This compound (glyceryl monooleate or GMO) is a monoglyceride composed of a glycerol headgroup and an oleic acid tail, making it an amphiphilic, non-ionic surfactant.[1][2] Its significance in scientific research stems from its ability to self-assemble in the presence of water into a variety of lyotropic liquid crystalline phases, including lamellar (Lα), inverted hexagonal (HII), and, most notably, bicontinuous cubic (QII) phases.[2][3] These structures bear a striking resemblance to biological membranes, positioning this compound as an exemplary model system for studying membrane-related phenomena.[4]

The biocompatibility, biodegradability, and GRAS (Generally Recognized As Safe) status of this compound further enhance its utility in pharmaceutical and biomedical applications.[4][5] Its unique phase behavior is leveraged in advanced drug delivery systems, where it can encapsulate hydrophilic, lipophilic, and amphiphilic molecules, offering sustained release profiles.[1][4] Furthermore, the lipidic cubic phase (LCP) formed by this compound has revolutionized membrane protein crystallization, providing a more native-like environment that has led to the successful determination of numerous high-resolution protein structures.[6][7][8] This guide provides a comprehensive overview of the core properties, experimental methodologies, and critical data associated with the use of this compound as a model lipid membrane system.

Physicochemical Properties and Phase Behavior

The phase behavior of the this compound-water system is highly dependent on hydration level and temperature.[3] When hydrated, this compound undergoes spontaneous self-assembly, driven by the hydrophobic effect, to form intricate, thermodynamically stable nanostructures. The progression of these phases typically follows a sequence from lamellar to cubic and hexagonal as interfacial curvature changes.

A logical representation of the primary phase transitions in the this compound-water system is illustrated below.

G cluster_input System Components cluster_phases Resulting Liquid Crystalline Phases This compound Dry this compound Lc Lamellar Crystalline (Lc) Low Hydration / Low Temp This compound->Lc Low Hydration Water Water Water->Lc La Lamellar Fluid (Lα) ~5-20% Water Lc->La Increase Temp/Hydration Pn3m Cubic (Pn3m) ~20-40% Water La->Pn3m Increase Hydration (20-40% H2O) La->Pn3m Increasing Interfacial Curvature Ia3d Cubic (Ia3d) Higher Temp Pn3m->Ia3d Increase Temp HII Inverted Hexagonal (HII) High Temp Ia3d->HII Increase Temp Further

Caption: Phase progression of the this compound-water system.
Bicontinuous Cubic Phases

The most studied and utilized of this compound's structures are the bicontinuous cubic phases. These consist of a single, continuous lipid bilayer that is contorted into a three-dimensional, periodic minimal surface, separating two independent, non-intersecting aqueous channel networks.[8] This unique structure provides distinct domains for hosting molecules of varying polarity. The primary cubic phases observed are the primitive (Pn3m), double-diamond (Ia3d), and gyroid (Im3m) types.[2][3]

Quantitative Structural Data

The structural parameters of these phases, such as the lattice parameter and water channel diameter, are crucial for their application and can be precisely determined using Small-Angle X-ray Scattering (SAXS).

Phase TypeSpace GroupTypical Water Content (% w/w)Temperature Range (°C)Lattice Parameter (a) (Å)Reference
Lamellar (Fluid)5 - 20< 20N/A (Bilayer Spacing)[3][9]
Cubic (Primitive)Pn3m20 - 4020 - 9580 - 120[3][10]
Cubic (Gyroid)Ia3d> 35> 80120 - 180[2][10]
Cubic (Im3m)Im3mVaries with additivesVariesVaries[2][11]
Hexagonal (Inverted)HII> 30> 9550 - 70[3]

Table 1: Summary of key physical parameters for the principal phases of the this compound-water system. Values can vary based on purity, additives, and specific experimental conditions.

Key Applications

Drug Delivery Systems

This compound-based nanoparticles, known as cubosomes (dispersed cubic phase) and hexosomes (dispersed hexagonal phase), are highly effective drug delivery vehicles.[4][12] Their advantages include high internal surface area, the ability to load both hydrophobic and hydrophilic drugs, and the potential for sustained release.[1][13] The sponge-like structure of cubosomes can effectively shield sensitive cargo from premature degradation.[4][13]

In Meso Crystallization of Membrane Proteins

The lipidic cubic phase (LCP) provides a membrane-like matrix that facilitates the crystallization of integral membrane proteins, a notoriously challenging class of proteins for structural biology.[7][14] The protein is first reconstituted into the viscous LCP, and crystallization is then induced by precipitation agents. This in meso method has proven highly successful, as the LCP environment helps to stabilize the protein in a near-native conformation.[8][15]

Experimental Protocols

A generalized workflow for the formulation and characterization of this compound-based nanocarriers is presented below. This process is fundamental for applications in both drug delivery and materials science.

G start Start: Define Formulation mix 1. Component Mixing - Melt this compound - Dissolve Drug & Stabilizer - Add Aqueous Phase start->mix disperse 2. Coarse Dispersion - Vortexing / High-Speed Stirring mix->disperse homogenize 3. Homogenization (Top-Down) - High-Pressure Homogenization or Ultrasonication disperse->homogenize characterize 4. Physicochemical Characterization homogenize->characterize dls Particle Size & PDI (DLS) characterize->dls Size saxs Internal Structure (SAXS) characterize->saxs Phase ID tem Morphology (Cryo-TEM) characterize->tem Visual ee Encapsulation Efficiency (HPLC, etc.) characterize->ee Loading release 5. Functional Assays - In Vitro Release Study - Stability Analysis characterize->release end End: Characterized Formulation release->end

Caption: Workflow for drug-loaded cubosome formulation.
Protocol 1: Preparation of this compound Aqueous Dispersions (Cubosomes)

This protocol describes a typical top-down method using high-pressure homogenization, a common technique for producing cubosome dispersions.[16]

Materials:

  • Glycerol Monooleate (high purity >99%)

  • Stabilizer: Poloxamer 407 (Pluronic® F127)

  • Aqueous Phase: Deionized water or buffer (e.g., PBS, pH 7.4)

  • Active Pharmaceutical Ingredient (API), if applicable

Procedure:

  • Preparation of Lipid Phase: Gently melt the this compound at a temperature just above its melting point (~35-40°C). If loading a lipophilic drug, dissolve it in the molten this compound at this stage.

  • Preparation of Aqueous Phase: Dissolve the Poloxamer 407 stabilizer in the aqueous phase. A typical concentration is 0.5-1.0% (w/w) of the final dispersion volume.[12] If loading a hydrophilic drug, dissolve it in this aqueous phase.

  • Formation of Coarse Emulsion: While vigorously stirring the aqueous phase, add the molten lipid phase dropwise. This results in a coarse, milky emulsion.[13]

  • High-Pressure Homogenization: Process the coarse emulsion through a high-pressure homogenizer.

    • Pressure: 350-1500 bar.[13][16]

    • Cycles: 5-10 cycles.

    • Temperature: Maintain the temperature at 40-60°C during homogenization to ensure the lipid remains in a fluid state.[13][16]

  • Cooling and Equilibration: Cool the resulting nano-dispersion to room temperature and allow it to equilibrate for at least 24 hours before characterization.[13]

Protocol 2: Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the liquid crystalline phase of a this compound system by measuring its long-range periodic structure.[17]

Procedure:

  • Sample Preparation: Load approximately 50-100 µL of the this compound dispersion or bulk gel into a 1 mm diameter glass or quartz capillary tube.[17] Seal the ends of the capillary with wax or epoxy to prevent dehydration.

  • Data Acquisition:

    • Mount the capillary in the sample holder of the SAXS instrument.

    • Ensure the sample temperature is controlled, typically at 25°C or 37°C, using a Peltier stage.[17]

    • Expose the sample to the X-ray beam for a sufficient time (e.g., 1-5 minutes) to obtain a high-quality 2D scattering pattern.

    • Collect a background scattering pattern from an empty capillary or a capillary filled with the dispersion medium (water/buffer).

  • Data Analysis:

    • Subtract the background scattering from the sample scattering.

    • Radially average the 2D pattern to generate a 1D plot of scattering intensity (I) versus the scattering vector (q).

    • Identify the positions of the Bragg peaks.

    • Calculate the ratios of the q positions of the higher-order peaks to the first peak. These ratios are characteristic of the lattice type. For example:

      • Pn3m (Cubic): √2, √3, √4, √6, ...[17][18]

      • Ia3d (Cubic): √6, √8, √14, √16, ...[2]

      • HII (Hexagonal): √3, √4, √7, ...[11]

      • Lα (Lamellar): 2, 3, 4, ...[17]

Protocol 3: Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal structure of nanoparticles in a vitrified, hydrated state.[19]

Procedure:

  • Grid Preparation: Place a TEM grid (e.g., lacey carbon) in the climate-controlled chamber of a vitrification robot (e.g., Vitrobot), typically set to 25°C and 100% humidity.

  • Sample Application: Apply 3-4 µL of the nanoparticle dispersion onto the grid.

  • Blotting: Blot the grid with filter paper to create a thin film of the sample suspended across the grid holes. The blotting time is a critical parameter to optimize.

  • Plunging: Rapidly plunge the grid into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This vitrifies the sample, trapping the nanoparticles in their native state without forming ice crystals.

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at low temperatures (e.g., -170°C) using a low electron dose to minimize radiation damage.

  • Interpretation: Examine the micrographs for different particle morphologies. Cubosomes will appear as square, rectangular, or faceted particles with a clear internal cubic lattice structure, while vesicles will appear as spherical shells and hexosomes may show internal striations.[19][20][21]

Protocol 4: In Vitro Drug Release Assay

This protocol uses Franz diffusion cells to mimic drug release from a this compound formulation into a receptor medium.[12]

Procedure:

  • Setup: Assemble vertical Franz diffusion cells with a synthetic membrane (e.g., cellulose acetate, dialysis membrane) separating the donor and receptor compartments.

  • Receptor Phase: Fill the receptor compartment with a suitable medium (e.g., PBS pH 7.4, sometimes with a small percentage of ethanol or surfactant to maintain sink conditions for poorly soluble drugs).[12] Ensure the medium is degassed and maintained at 37°C with constant stirring.

  • Donor Phase: Place a known quantity of the drug-loaded this compound dispersion into the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot it as a function of time to determine the release kinetics. A slower, more sustained release is often observed from this compound cubic particles compared to other lipid carriers.[13]

The workflow for in meso crystallization, a key application of bulk this compound phases, is outlined below.

G start_end start_end process_step process_step material material decision decision start Start: Purified Membrane Protein mix 1. Prepare LCP Mix protein solution with molten this compound in coupled syringes start->mix lipid Molten this compound lipid->mix lcp Protein-loaded LCP (Viscous, transparent gel) mix->lcp dispense 2. Dispense LCP Dispense nanoliter spots of LCP onto crystallization plate lcp->dispense precip 3. Add Precipitant Overlay LCP spots with precipitant solution screen dispense->precip incubate 4. Incubate Store plate at controlled temperature (e.g., 20°C) precip->incubate monitor 5. Monitor for Crystals Periodic microscopic inspection incubate->monitor crystals_found Crystals? monitor->crystals_found crystals_found->monitor No harvest 6. Harvest Crystals Extract crystals using micro-loops and cryo-protect crystals_found->harvest Yes diffraction 7. X-ray Diffraction harvest->diffraction structure End: Protein Structure diffraction->structure

Caption: Workflow for in meso membrane protein crystallization.

Conclusion

This compound's rich phase behavior and biocompatible nature make it an invaluable tool in materials science, drug delivery, and structural biology. The ability to form well-defined, biomimetic nanostructures like the lamellar, cubic, and hexagonal phases provides a robust platform for both fundamental research and advanced applications. By understanding the quantitative parameters that govern its phase transitions and by employing standardized experimental protocols for formulation and characterization, researchers can effectively harness the unique properties of this "magic lipid" to develop innovative solutions for drug delivery and to unravel the complexities of membrane protein structure and function.

References

A Comprehensive Technical Guide to the Hydrophilic and Hydrophobic Domains of Monoolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoolein (glyceryl monooleate) is an amphiphilic lipid of significant interest in pharmaceutical sciences and material science due to its biocompatibility, biodegradability, and unique self-assembling properties.[1][2] Its molecular structure, characterized by distinct hydrophilic and hydrophobic domains, enables the formation of various lyotropic liquid crystalline phases in aqueous environments. These phases, particularly the bicontinuous cubic phase, serve as effective matrices for the encapsulation and controlled release of a wide range of therapeutic agents.[3][4] This technical guide provides an in-depth examination of the fundamental properties of this compound's domains, a summary of its physicochemical data, detailed experimental protocols for its characterization, and visual diagrams to elucidate its structure and behavior.

The Molecular Architecture of this compound: A Union of Opposites

This compound, or 1-(cis-9-octadecenoyl)-rac-glycerol, is a monoacylglycerol composed of a polar glycerol headgroup and a nonpolar oleic acid tail, linked by an ester bond.[5][6] This amphiphilic nature is the primary driver of its complex phase behavior.

  • Hydrophilic Domain: The glycerol headgroup contains two free hydroxyl (-OH) groups, which are capable of forming hydrogen bonds with water.[6][7] This region is polar and readily interacts with aqueous environments.

  • Hydrophobic Domain: The tail consists of a long C18 hydrocarbon chain derived from oleic acid, featuring a single cis-double bond at the 9-position.[6][8] This unsaturated tail is nonpolar, water-insoluble, and sterically demanding, favoring the formation of inverse (type 2) structures where the interface curves away from the aqueous domain.[6]

This duality allows this compound to act as a nonionic surfactant and self-assemble into ordered structures that minimize the unfavorable contact between the hydrophobic tails and water.[4][5]

G Figure 1: Molecular Structure of this compound cluster_this compound This compound Molecule cluster_interactions Environmental Interactions hydrophilic Hydrophilic Head (Glycerol Moiety) hydrophobic Hydrophobic Tail (Oleic Acid Chain, C18:1) hydrophilic->hydrophobic Ester Linkage water Aqueous Phase hydrophilic->water Hydrogen Bonding (Affinity) oil Lipophilic Phase hydrophobic->oil Van der Waals Forces (Affinity)

Diagram of this compound's domains and their environmental affinities.
Quantitative Physicochemical Data

The macroscopic properties of this compound are a direct consequence of its molecular structure. A summary of key quantitative data is presented below for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₁H₄₀O₄[9][10][11]
Molecular Weight 356.54 g/mol [9][10]
Appearance Viscous, clear amber or pale yellow liquid/paste[4][8]
Melting Point ~35 °C[11]
Hydrophilic-Lipophilic Balance (HLB) ~3.8[8]
Packing Parameter > 1[6]

Self-Assembly and Lyotropic Liquid Crystalline Phases

When exposed to an aqueous environment, this compound molecules spontaneously organize to shield their hydrophobic tails from water, resulting in the formation of thermodynamically stable, ordered structures known as lyotropic liquid crystalline phases.[1][5] The specific phase formed is highly dependent on factors such as water content and temperature.[8][12]

Table 2: Key Lyotropic Liquid Crystalline Phases of the this compound-Water System

PhaseSymmetryDescriptionTypical Water Content (% w/w)
Lamellar (Lα) 1DFlat bilayers of this compound separated by water layers.< 20
Inverse Hexagonal (HII) 2DWater-filled cylinders arranged in a hexagonal lattice within a continuous this compound matrix.[13]20 - 30
Bicontinuous Cubic (V₂) 3D (Ia3d, Pn3m)A continuous, curved lipid bilayer separating two distinct, interwoven, but non-intersecting aqueous channel networks.[13][14]> 30

The bicontinuous cubic phases are particularly valuable for drug delivery as they can accommodate both hydrophilic and lipophilic drug molecules within their respective domains and offer sustained release profiles.[3][15]

G Figure 2: Self-Assembly Pathway start This compound Molecules in Aqueous Solution self_assembly Spontaneous Self-Assembly (Hydrophobic Effect) start->self_assembly phase_l Lamellar Phase (Lα) (Low Water %) self_assembly->phase_l Increasing Water Content phase_h Hexagonal Phase (HII) (Medium Water %) self_assembly->phase_h phase_c Cubic Phase (V₂) (High Water %) self_assembly->phase_c application Drug Delivery Vehicle (e.g., Cubosomes) phase_c->application Dispersion & Stabilization

Logical flow from this compound molecules to drug delivery vehicles.

Experimental Protocols for Characterization

Elucidating the structure of this compound mesophases is critical for their application. Small-angle scattering and microscopy are primary techniques for this purpose.

Small-Angle X-ray Scattering (SAXS)

SAXS is the most direct technique used to identify the liquid crystalline phase and determine its structural parameters (e.g., lattice parameter, channel dimensions).[16][17]

Methodology:

  • Sample Preparation: Accurately weigh this compound and the aqueous phase (e.g., buffer or drug solution) into a vial. Homogenize the mixture by centrifugation cycles (e.g., alternating between 3500 rpm for 10 minutes and inverting the sample) until a visually uniform, transparent, and viscous phase is formed. Allow the sample to equilibrate at a controlled temperature (e.g., 25°C) for at least 24 hours.

  • Data Acquisition: Load the equilibrated sample into a thin-walled glass or quartz capillary (e.g., 1 mm diameter).[16][18] Place the capillary in a temperature-controlled sample holder in the SAXS instrument. Expose the sample to a collimated X-ray beam (e.g., energy of 18 keV) and collect the two-dimensional scattering pattern on a detector.[5][16]

  • Data Analysis: Radially average the 2D pattern to obtain a 1D profile of scattering intensity (I) versus the scattering vector (q). The positions of the Bragg diffraction peaks in the 1D profile are characteristic of the phase symmetry. The ratio of peak positions (q) allows for unambiguous phase identification:

    • Lamellar (Lα): Ratios of 1 : 2 : 3...

    • Hexagonal (HII): Ratios of 1 : √3 : √4 : √7...

    • Cubic (Pn3m): Ratios of √2 : √3 : √4 : √6...

    • Cubic (Ia3d): Ratios of √6 : √8 : √14 : √16... The lattice parameter (a) can be calculated from the position of the first peak (q_hkl) using the Bragg equation for the specific crystal lattice.

Neutron Scattering (SANS)

Neutron scattering is highly complementary to SAXS. Its primary advantage is the ability to use isotopic substitution (H₂O vs. D₂O) to vary the contrast between the lipid and aqueous domains.[19] This "contrast matching" allows for the selective highlighting of different components within the structure, such as the location of an encapsulated protein or drug.[20][21] The experimental setup and data analysis principles are analogous to SAXS, with the key difference being the use of a neutron source.

G Figure 3: General Experimental Workflow cluster_analysis Structural Analysis start Start: This compound & Aqueous Phase prep Sample Preparation (Weighing, Mixing, Equilibration) start->prep saxs SAXS / SANS (Scattering) prep->saxs tem Cryo-TEM (Imaging) prep->tem analysis Data Interpretation (Peak Indexing, Image Analysis) saxs->analysis tem->analysis result End: Phase Identification & Structural Parameters analysis->result

Workflow for characterizing this compound liquid crystalline phases.

Conclusion

The distinct hydrophilic and hydrophobic domains of the this compound molecule dictate its self-assembly into highly ordered, functional nanostructures. A profound understanding of this relationship, supported by robust characterization methods like SAXS and neutron scattering, is paramount for the rational design of advanced drug delivery systems. The data and protocols presented in this guide serve as a foundational resource for professionals seeking to leverage the unique properties of this compound in pharmaceutical research and development.

References

The Influence of Temperature on Monoolein Self-Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein (MO), a monoglyceride lipid, is a cornerstone of advanced drug delivery systems due to its remarkable ability to self-assemble in aqueous environments into a variety of lyotropic liquid crystalline phases. These biocompatible and biodegradable nanostructures, including the bicontinuous cubic (QII), inverted hexagonal (HII), and lamellar (Lα) phases, serve as versatile matrices for the encapsulation and controlled release of a wide spectrum of therapeutic agents. The precise architecture of these self-assembled structures is exquisitely sensitive to environmental conditions, with temperature being a critical determinant. A thorough understanding of the temperature-dependent phase behavior of this compound is therefore paramount for the rational design and optimization of MO-based drug delivery vehicles and for its application in the in meso crystallization of membrane proteins.

This technical guide provides an in-depth exploration of the influence of temperature on the self-assembly of this compound. It consolidates quantitative data from key studies, details common experimental protocols for characterizing phase transitions, and presents visual representations of the underlying structural transformations and experimental workflows.

Temperature-Dependent Phase Behavior of this compound

The self-assembly of this compound in water is a complex interplay of hydrophobic and hydrophilic interactions that leads to the formation of various ordered structures. Temperature directly influences the molecular packing and curvature of the lipid monolayers, thereby dictating the stable liquid crystalline phase. The temperature-composition phase diagram of the this compound-water system is a fundamental tool for predicting the phase behavior under different conditions.[1][2][3]

At lower temperatures and sufficient hydration, this compound tends to form lamellar crystalline (Lc) or lamellar liquid crystalline (Lα) phases. As the temperature increases, the increased kinetic energy of the lipid molecules leads to a greater propensity for forming curved interfaces, favoring the transition to non-lamellar structures. In excess water, this compound typically forms a bicontinuous cubic phase of Pn3m symmetry at room temperature.[1][3] With increasing temperature, a transition to the gyroid (Ia3d) cubic phase can occur, followed by the inverted hexagonal (HII) phase at even higher temperatures.[1][4] It is important to note that the liquid crystalline phases observed below approximately 17-20°C can be in a metastable, undercooled state.[1][5]

Quantitative Data on Phase Transitions and Structural Parameters

The following tables summarize key quantitative data from the literature on the temperature-induced phase transitions and corresponding structural parameters of this compound-water systems.

Temperature (°C)Water Content (wt%)Phase TransitionMethodReference
~17-18>15.2Lc + Pn3m → Pn3mDSC, SAXS[6]
~17CoexistenceIa3d + LcSAXS[6]
8-17CoexistencePn3m + LcSAXS[6]
>95Excess WaterPn3m → HIIX-ray Diffraction[4]
25 to 70Excess WaterPn3mSAXS[7]
25 to 70+ 10 mol% Oleic AcidHIISAXS[7]

Table 1: Key Phase Transition Temperatures of this compound-Water Systems.

Temperature (°C)PhaseLattice Parameter (Å)MethodReference
26Pn3m~102SAXS[6]
25Pn3m98.4SAXS[7][8]
70Pn3m75.9SAXS[7]
25HII (+ 10 mol% OA)58.1SAXS[7][8]
70HII (+ 10 mol% OA)51.0SAXS[7]
25HII (+ 25 mol% OA)49.1SAXS[7][8]
68HII (+ 25 mol% OA)45.0SAXS[7]

Table 2: Temperature-Dependent Lattice Parameters of this compound Mesophases.

Experimental Protocols for Characterization

The study of temperature's influence on this compound self-assembly relies on a suite of complementary analytical techniques.

Small-Angle X-ray Scattering (SAXS)

SAXS is the primary technique for identifying the liquid crystalline phase and determining its structural parameters. The scattering pattern of a this compound dispersion provides information about the long-range order of the self-assembled structure.

Detailed Methodology:

  • Sample Preparation: this compound is typically hydrated with a specific amount of water or buffer. The mixture is then homogenized, often by repeated centrifugation or by using a dual-syringe mixing device, to ensure a uniform mesophase.[9][10] For SAXS measurements, the sample is loaded into a thin-walled glass or quartz capillary (e.g., 1 mm diameter).[11][12]

  • Instrumentation: SAXS measurements are performed using a synchrotron X-ray source or a laboratory-based instrument. The setup includes a collimated X-ray beam, a sample holder with precise temperature control, and a 2D detector.[11][12]

  • Data Collection: The sample is equilibrated at the desired temperature for a set period (e.g., 10 minutes) before data acquisition.[11][12] Scattering patterns are collected over a range of temperatures, often in a stepwise heating or cooling ramp.

  • Data Analysis: The 2D scattering pattern is radially integrated to obtain a 1D profile of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength). The positions of the Bragg peaks in the scattering profile are characteristic of the specific liquid crystalline phase. For example, the ratio of the peak positions for a Pn3m cubic phase follows √2, √3, √4, √6..., while for an Ia3d cubic phase, it is √6, √8, √14, √16... The lattice parameter (a) can be calculated from the position of the peaks.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature. This provides information on the transition temperatures and the enthalpy changes associated with these transitions.

Detailed Methodology:

  • Sample Preparation: A small amount of the hydrated this compound sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in a DSC instrument.

  • Data Collection: The pans are heated and/or cooled at a controlled rate (e.g., 1-10 °C/min). The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the nanostructure of the dispersed this compound phases.

Detailed Methodology:

  • Sample Preparation: A small aliquot of the this compound dispersion is applied to a TEM grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure.

  • Instrumentation: The vitrified grid is transferred to a cryo-TEM under liquid nitrogen temperature.

  • Data Collection: Images are recorded at different magnifications. Fast Fourier Transform (FFT) of the images can be used to analyze the periodic structures and help identify the liquid crystalline phase.[13][14] Tilting the sample stage can provide 3D information about the particle morphology.[13][14]

  • Data Analysis: The images reveal the morphology and internal structure of the dispersed particles (e.g., cubosomes, hexosomes). The FFT patterns provide information on the symmetry and lattice parameters of the mesophase.[13][14]

Visualizing Temperature-Induced Transitions and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures discussed.

G Temperature-Induced Phase Transitions of this compound in Excess Water cluster_temp Increasing Temperature Lc Lamellar Crystalline (Lc) (< ~17°C) Pn3m Cubic (Pn3m) (Room Temp) Lc->Pn3m Heating Ia3d Cubic (Ia3d) Pn3m->Ia3d Heating HII Hexagonal (HII) (> ~95°C) Ia3d->HII Heating

Caption: Phase progression of this compound in excess water with increasing temperature.

G General Experimental Workflow for Characterizing Temperature Effects cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output start This compound + Water/Buffer homogenize Homogenization (e.g., Syringe Mixing) start->homogenize SAXS SAXS (Temperature Ramp) homogenize->SAXS DSC DSC (Heating/Cooling Scan) homogenize->DSC CryoTEM Cryo-TEM (at specific temperatures) homogenize->CryoTEM phase_id Phase Identification SAXS->phase_id lattice Lattice Parameters SAXS->lattice trans_temp Transition Temperatures DSC->trans_temp enthalpy Transition Enthalpy DSC->enthalpy morphology Nanostructure Visualization CryoTEM->morphology

References

Methodological & Application

Preparation of Monoolein Cubosomes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Formulation of Monoolein-Based Cubosomal Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step guide to the preparation of this compound cubosomes, a class of lipid-based nanoparticles with significant potential for drug delivery applications. Cubosomes are valued for their unique bicontinuous cubic liquid crystalline structure, which allows for the encapsulation of a wide range of therapeutic molecules, including hydrophilic, hydrophobic, and amphiphilic drugs.[1][2][3] Their high internal surface area and biocompatibility make them a promising vehicle for various administration routes.[1][4]

This guide will detail the two primary methods for cubosome preparation: the top-down and bottom-up approaches. It will also provide insights into crucial formulation components and characterization techniques.

Core Components for this compound Cubosome Formulation

The successful formulation of cubosomes relies on the careful selection and proportioning of its core components:

  • Amphiphilic Lipid: Glycerol monooleate (GMO), also known as this compound, is the most commonly used lipid for forming the bicontinuous cubic phase structure.[1][4] It is a polar, unsaturated monoglyceride that self-assembles in the presence of water.[1][4]

  • Stabilizer: A stabilizer is crucial to prevent the aggregation of the dispersed cubosome particles.[4] Poloxamer 407 (Pluronic® F127), a triblock copolymer, is the most widely utilized stabilizer, providing steric hindrance to maintain colloidal stability.[1][4] The concentration of the stabilizer can influence the internal structure of the cubosomes.[5]

Experimental Protocols: Step-by-Step Preparation of this compound Cubosomes

There are two main strategies for the preparation of this compound cubosomes: the top-down approach, which involves breaking down a bulk cubic phase, and the bottom-up approach, which relies on the self-assembly from a precursor solution.[1][2][6]

Method 1: Top-Down Approach (High-Energy Dispersion)

This is the most conventional method for preparing this compound cubosomes and involves the dispersion of a pre-formed bulk cubic gel into nanoparticles using high-energy input.[4]

Protocol:

  • Preparation of the Bulk Cubic Phase:

    • Melt the required amount of glycerol monooleate (GMO) at a temperature above its melting point (approximately 40-60°C).[7]

    • Add the stabilizer, typically Pluronic F127, to the molten GMO and mix until a homogeneous, transparent, and viscous gel is formed.[3][7] The concentration of Pluronic F127 typically ranges from 5% to 20% w/w relative to the total weight of the dispersion.[4]

  • Hydration:

    • Add the aqueous phase (e.g., purified water or buffer) to the GMO-stabilizer mixture dropwise while stirring.[7] The mixture will become a stiff, opaque gel, which is the bulk cubic phase.

  • Dispersion (High-Energy Application):

    • Fragment the bulk cubic phase into nanosized particles using high-energy methods:

      • High-Pressure Homogenization: This is a common and effective method for large-scale production.[8] The bulk gel is passed through a high-pressure homogenizer multiple times until a milky dispersion of cubosomes is formed.[9] Homogenization is often performed at a controlled temperature (e.g., 40-60°C).

      • Ultrasonication: A probe sonicator can be used to disperse the bulk gel in the aqueous phase.[7][8] This method is suitable for smaller sample volumes.[8] Apply sonication in pulses to avoid excessive heating of the sample.[6]

  • Equilibration:

    • Allow the resulting cubosome dispersion to equilibrate at room temperature, typically for at least 24 hours, to ensure the formation of a stable system.[7]

Method 2: Bottom-Up Approach (Low-Energy, Spontaneous Formation)

The bottom-up approach, also known as the solvent dilution or hydrotrope method, involves the spontaneous self-assembly of cubosomes from a liquid precursor solution with minimal energy input.[1][3] This method is particularly advantageous for encapsulating temperature-sensitive drugs.[4]

Protocol:

  • Preparation of the Liquid Precursor:

    • Dissolve the glycerol monooleate (GMO) in a hydrotropic solvent, such as ethanol.[4] The hydrotrope prevents the premature formation of the liquid crystalline phase.[1]

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer (e.g., Pluronic F127) in the aqueous phase (e.g., purified water or buffer).

  • Spontaneous Emulsification and Cubosome Formation:

    • Inject the GMO-ethanol solution into the aqueous stabilizer solution under gentle stirring.[7]

    • Upon dilution, the solubility of the lipid decreases, leading to the spontaneous nucleation and growth of cubosome nanoparticles.[10]

  • Solvent Removal (Optional but Recommended):

    • The hydrotropic solvent (e.g., ethanol) can be removed from the final dispersion using techniques like rotary evaporation or dialysis to minimize potential toxicity and effects on the cubosome structure.[6]

  • Equilibration:

    • Allow the dispersion to equilibrate at room temperature to ensure the formation of a stable cubosomal structure.

Drug Loading in this compound Cubosomes

Therapeutic agents can be incorporated into cubosomes either during or after their formation:

  • During Formation:

    • For hydrophobic drugs, the drug can be co-dissolved with the molten GMO in the top-down approach or in the GMO-ethanol solution in the bottom-up approach.[1]

    • For hydrophilic drugs, the drug can be dissolved in the aqueous phase before emulsification.

  • Post-Formation (Incubation Method):

    • The drug can be added to the pre-formed cubosome dispersion and incubated to allow for partitioning into the lipidic bilayers or aqueous channels of the cubosomes.[1]

Characterization of this compound Cubosomes

After preparation, it is essential to characterize the cubosomes to ensure the desired physicochemical properties:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). Cubosomes typically have a particle size in the range of 100-500 nm with a low PDI, indicating a narrow size distribution.[2][9][11]

  • Zeta Potential: Measured to assess the surface charge and predict the colloidal stability of the dispersion.[9][11]

  • Internal Structure Confirmation: Small-Angle X-ray Scattering (SAXS) is the gold standard technique to confirm the internal bicontinuous cubic liquid crystalline structure (e.g., Pn3m or Im3m space groups).[1][9][12][13]

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of the cuboidal or spherical shape of the nanoparticles and their internal lattice structure.[12][13]

  • Entrapment Efficiency (EE%): The amount of drug successfully encapsulated within the cubosomes is determined by separating the unencapsulated drug from the dispersion (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the supernatant and/or the pellet.[9][14]

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound cubosomes from various studies.

ParameterTypical Value RangeMethod of DeterminationReference(s)
Particle Size 90 - 300 nmDynamic Light Scattering (DLS)[9][11][12]
Polydispersity Index (PDI) 0.1 - 0.3Dynamic Light Scattering (DLS)[9][11]
Zeta Potential -10 to -30 mVElectrophoretic Light Scattering[9][11]
Encapsulation Efficiency (EE%) 30% - >90%Ultracentrifugation/HPLC/UV-Vis[4][9][14]
Lattice Parameter (a) 140 - 160 ÅSmall-Angle X-ray Scattering (SAXS)[9]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the top-down and bottom-up preparation methods for this compound cubosomes.

TopDown_Workflow cluster_prep Preparation of Bulk Cubic Phase cluster_dispersion Dispersion cluster_final Final Product Melt_GMO Melt GMO Add_Stabilizer Add Stabilizer (Pluronic F127) Melt_GMO->Add_Stabilizer Mix Mix to form viscous gel Add_Stabilizer->Mix Hydration Hydrate with Aqueous Phase Mix->Hydration High_Energy Apply High Energy Hydration->High_Energy Equilibration Equilibrate High_Energy->Equilibration Cubosomes This compound Cubosomes Equilibration->Cubosomes

Caption: Top-Down approach for this compound cubosome preparation.

BottomUp_Workflow cluster_precursors Preparation of Precursors cluster_formation Spontaneous Formation cluster_final Final Product GMO_Ethanol Dissolve GMO in Ethanol Inject Inject GMO solution into Aqueous Phase GMO_Ethanol->Inject Stabilizer_Aq Dissolve Stabilizer in Aqueous Phase Stabilizer_Aq->Inject Self_Assembly Spontaneous Self-Assembly Inject->Self_Assembly Solvent_Removal Solvent Removal (Optional) Self_Assembly->Solvent_Removal Equilibration Equilibrate Solvent_Removal->Equilibration Cubosomes This compound Cubosomes Equilibration->Cubosomes

Caption: Bottom-Up approach for this compound cubosome preparation.

References

Application Notes and Protocols for In Vitro Drug Release Studies of Monoolein-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein is a lipid excipient that has garnered significant attention in the pharmaceutical sciences for its ability to form unique self-assembled structures in aqueous environments, most notably the bicontinuous cubic liquid crystalline phase.[1][2][3] These structures can be dispersed into nanoparticles known as cubosomes.[1] The intricate network of aqueous and lipidic domains within the cubic phase makes this compound an excellent candidate for the controlled and sustained release of a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic drugs.[2][4] This document provides detailed protocols and application notes for conducting in vitro drug release studies using this compound-based formulations.

This compound's biocompatibility and biodegradability further enhance its appeal as a drug delivery vehicle.[4][5] The release of drugs from this compound-based systems is influenced by the drug's properties, the formulation composition, and the surrounding environment, such as pH.[6][7] Understanding the in vitro release kinetics is a critical step in the development and quality control of these advanced drug delivery systems.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Cubic Phase Formulations

This protocol describes the preparation of a bulk this compound cubic phase gel for subsequent in vitro release studies.

Materials:

  • Glyceryl monooleate (this compound)

  • Drug substance

  • Aqueous buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Stabilizer (e.g., Poloxamer 407), if preparing cubosomes[1]

  • Organic solvent (e.g., ethanol), if required for drug solubilization

Equipment:

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Water bath or heating block

  • Magnetic stirrer and stir bars

  • Syringes

Procedure:

  • Drug Incorporation:

    • For hydrophobic drugs: Dissolve the accurately weighed drug substance in molten this compound at a temperature slightly above its melting point (approximately 40-45 °C).

    • For hydrophilic drugs: Dissolve the accurately weighed drug substance in the aqueous buffer solution.

  • Formation of the Cubic Phase:

    • To the molten this compound (with or without the hydrophobic drug), slowly add the aqueous buffer (with or without the hydrophilic drug) dropwise while continuously stirring. A common ratio is 60:40 (w/w) of this compound to aqueous phase.[8]

    • Continue stirring until a homogenous, viscous, and transparent or translucent gel is formed. This indicates the formation of the cubic liquid crystalline phase.

  • Equilibration:

    • Seal the vial and allow the formulation to equilibrate at room temperature or a specific storage temperature for at least 24-48 hours before proceeding with the release studies. This ensures the complete formation and stabilization of the cubic phase structure.

Protocol 2: Preparation of this compound-Based Cubosome Dispersions

This protocol outlines the preparation of cubosomes, which are dispersed nanoparticles of the cubic phase.

Materials:

  • This compound

  • Drug substance

  • Poloxamer 407 (or other suitable stabilizer)

  • Aqueous buffer solution (e.g., PBS, pH 7.4)

Equipment:

  • High-shear homogenizer or sonicator

  • Magnetic stirrer and stir bars

  • Water bath

Procedure:

  • Preparation of the Coarse Dispersion:

    • Melt the this compound at approximately 40-45 °C.

    • Dissolve the Poloxamer 407 in the aqueous buffer solution, also heated to a similar temperature.

    • Add the molten this compound to the aqueous stabilizer solution with vigorous stirring to form a coarse, milky dispersion.[1]

  • Drug Loading:

    • The drug can be incorporated into either the lipid or aqueous phase before emulsification, as described in Protocol 1.

  • Homogenization:

    • Subject the coarse dispersion to high-energy dispersion using a high-shear homogenizer or a probe sonicator to reduce the particle size and form cubosomes.[1]

    • The homogenization parameters (e.g., time, power, pressure) should be optimized for the specific formulation.

  • Annealing (Optional but Recommended):

    • Heat treatment of the homogenized dispersion can promote the transformation of any formed vesicles into the desired cubic particles.[1]

Protocol 3: In Vitro Drug Release Study using the Dialysis Bag Method

This widely used method is suitable for assessing the release of drugs from this compound formulations into a larger volume of release medium.[9]

Materials:

  • Drug-loaded this compound formulation (bulk gel or cubosome dispersion)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, potentially with a surfactant to maintain sink conditions)

  • Magnetic stirrer and stir bars or a shaking water bath

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Equipment:

  • Beakers or flasks

  • Thermostatically controlled water bath or incubator

Procedure:

  • Preparation of the Dialysis Bag:

    • Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

  • Loading the Formulation:

    • Accurately weigh or measure a specific amount of the drug-loaded this compound formulation and place it inside the dialysis bag.

    • Securely close the other end of the bag, ensuring no leakage.

  • Initiating the Release Study:

    • Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).

    • Place the beaker in a shaking water bath or on a magnetic stirrer at a controlled temperature (e.g., 37 °C) and agitation speed.[10]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time.

Data Presentation

Quantitative data from in vitro release studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Formulation Composition

Formulation CodeThis compound (% w/w)Drug (% w/w)Stabilizer (e.g., Poloxamer 407) (% w/w)Aqueous Phase (% w/w)
F1601039
F2582040
F3 (Cubosomes)50.50.693.9

Table 2: In Vitro Drug Release Profile (Cumulative % Release)

Time (hours)Formulation F1Formulation F2Formulation F3
0.55.2 ± 0.84.8 ± 0.610.5 ± 1.2
110.1 ± 1.19.5 ± 0.918.2 ± 1.5
218.5 ± 1.517.2 ± 1.330.1 ± 2.1
432.8 ± 2.230.5 ± 1.945.8 ± 2.8
855.2 ± 3.151.7 ± 2.865.3 ± 3.5
1270.1 ± 3.566.4 ± 3.278.9 ± 4.1
2485.3 ± 4.281.2 ± 3.992.1 ± 4.5

*Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_release In Vitro Release Study cluster_analysis Analysis prep_bulk Protocol 1: Bulk Cubic Phase dialysis Protocol 3: Dialysis Bag Method prep_bulk->dialysis Load into Dialysis Bag prep_cubo Protocol 2: Cubosomes prep_cubo->dialysis Load into Dialysis Bag sampling Sampling at Predetermined Intervals dialysis->sampling quant Drug Quantification (e.g., HPLC, UV-Vis) sampling->quant data_analysis Data Analysis and Release Profile Generation quant->data_analysis

Caption: Experimental workflow for in vitro drug release studies.

Logical_Relationship formulation This compound Formulation (Cubic Phase / Cubosomes) release_kinetics In Vitro Drug Release Kinetics formulation->release_kinetics drug Drug Properties (Solubility, MW) drug->release_kinetics release_medium Release Medium (pH, Surfactants) release_medium->release_kinetics method Release Method (Dialysis, etc.) method->release_kinetics

Caption: Factors influencing in vitro drug release from this compound.

References

Application Notes and Protocols for Encapsulating Peptides in a Monoolein Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein (glyceryl monooleate or GMO) is a lipid that spontaneously forms highly ordered, bicontinuous cubic liquid crystalline phases in the presence of water. These structures possess large interfacial areas and distinct aqueous channels, making them excellent matrices for the encapsulation and controlled delivery of a wide range of therapeutic molecules, including peptides. The unique architecture of the this compound matrix can protect peptides from enzymatic degradation, improve their stability, and provide sustained release profiles.

These application notes provide a detailed overview and protocols for the encapsulation of peptides within a this compound matrix, the characterization of these formulations, and the evaluation of their in vitro release properties.

Data Presentation: Quantitative Parameters of Peptide Encapsulation

The following table summarizes key quantitative data for the encapsulation of various molecules in this compound-based systems. It is important to note that encapsulation efficiency and loading capacity are highly dependent on the specific peptide properties (e.g., size, charge, hydrophobicity) and the formulation parameters.

Peptide/MoleculeThis compound Concentration (% w/w)StabilizerEncapsulation Efficiency (%)Loading Capacity (% w/w)Release Profile Highlights
[D-Ala(2), D-Leu(5)]enkephalin (DADLE)Not SpecifiedNot SpecifiedNot explicitly stated, but release was demonstratedNot SpecifiedRelease increased with higher initial water content and at 37°C compared to 20°C[1]
Ascorbyl Palmitate4.5Poloxamer 40791Not SpecifiedControlled release demonstrated via in vitro Franz cell experiments[2]
Alpha-Tocopherol4.5Poloxamer 40796Not SpecifiedControlled release demonstrated via in vitro Franz cell experiments[2]
InsulinNot SpecifiedNot Specified100 (in a microneedle patch system)18.2 (in a microneedle patch system)Glucose-responsive release from a specialized microneedle patch[3][4][5]
Cyclosporin ANot SpecifiedNot SpecifiedNot explicitly stated, but incorporation was shown to alter gel properties0.6Did not change the liquid crystalline structure of the particles[6]
MinoxidilNot SpecifiedPluronic F127Increased up to 5.72% with cyclodextrin5.72Higher skin permeation compared to a standard solution[7]

Experimental Protocols

Protocol 1: Preparation of Peptide-Loaded this compound Cubic Phase (Bulk Gel)

This protocol describes the preparation of a bulk this compound cubic phase gel containing a peptide of interest.

Materials:

  • This compound (pharmaceutical grade)

  • Peptide of interest

  • Purified water (e.g., Milli-Q or equivalent)

  • Buffer solution (e.g., phosphate-buffered saline, PBS), pH 7.4

  • Syringes (e.g., 1 mL Luer-lock)

  • Syringe coupler

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Peptide Solution Preparation: Dissolve the peptide in the desired aqueous buffer to the target concentration. Ensure the peptide is fully dissolved.

  • This compound Preparation: Gently melt the this compound in a water bath or on a heating block at a temperature just above its melting point (approximately 37-40 °C) to form a clear, viscous liquid.

  • Mixing: a. Draw the molten this compound into one syringe and the peptide solution into a second syringe. A common starting ratio is 60:40 (w/w) this compound to aqueous phase. b. Connect the two syringes using a sterile syringe coupler. c. Push the plungers back and forth for at least 50 cycles to ensure thorough mixing. The mixture will become increasingly viscous and opaque as the cubic phase forms.

  • Equilibration: Allow the resulting gel to equilibrate at room temperature for at least 48 hours in a sealed container to ensure the formation of a stable cubic phase.

Protocol 2: Preparation of Peptide-Loaded Cubosomes (Nanoparticle Dispersion)

This protocol outlines the "top-down" method for producing a dispersion of peptide-loaded this compound cubic nanoparticles (cubosomes).

Materials:

  • Peptide-loaded this compound cubic phase (from Protocol 1)

  • Stabilizer solution (e.g., 1% w/v Pluronic® F127 in buffer)

  • High-energy sonicator (probe or bath) or high-pressure homogenizer

  • Beaker

  • Magnetic stirrer

Procedure:

  • Coarse Dispersion: Add the prepared peptide-loaded this compound bulk gel to the stabilizer solution in a beaker. A typical ratio is 5-10% (w/w) bulk gel to stabilizer solution.

  • Mechanical Disruption: Vigorously stir the mixture with a magnetic stirrer to form a coarse, milky dispersion.

  • Homogenization:

    • Probe Sonication: Immerse the tip of a probe sonicator into the coarse dispersion and sonicate on ice to prevent overheating. Use intermittent pulses for a total of 10-15 minutes.

    • High-Pressure Homogenization: Pass the coarse dispersion through a high-pressure homogenizer for several cycles until a translucent, homogenous dispersion is obtained.

  • Characterization: The resulting cubosome dispersion should be characterized for particle size, polydispersity index (PDI), and zeta potential.

Protocol 3: Determination of Encapsulation Efficiency and Loading Capacity

This protocol describes how to quantify the amount of peptide encapsulated within the this compound matrix using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide-loaded this compound formulation (bulk gel or cubosomes)

  • Centrifugal filter units (e.g., Amicon® with a molecular weight cut-off appropriate for the peptide)

  • Solvent for dissolving the this compound matrix (e.g., methanol, ethanol, or a suitable organic solvent mixture)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase for HPLC

  • Peptide standard solutions of known concentrations

Procedure:

  • Separation of Free Peptide: a. For cubosome dispersions, place a known amount of the dispersion into a centrifugal filter unit. b. Centrifuge at a speed and time sufficient to separate the aqueous supernatant (containing unencapsulated peptide) from the cubosomes. c. Collect the supernatant and measure its volume.

  • Quantification of Unencapsulated Peptide: a. Analyze the supernatant using a validated HPLC method to determine the concentration of the unencapsulated peptide. b. Create a standard curve using the peptide standard solutions to quantify the amount of peptide in the supernatant.

  • Calculation of Encapsulation Efficiency (EE):

    • EE (%) = [(Total amount of peptide added - Amount of unencapsulated peptide) / Total amount of peptide added] x 100

  • Determination of Loading Capacity (LC): a. To determine the total amount of encapsulated peptide, dissolve a known weight of the peptide-loaded this compound formulation (after separation of the free peptide and drying, if necessary) in a suitable organic solvent. b. Analyze this solution by HPLC to determine the amount of encapsulated peptide. c. Calculation of Loading Capacity:

    • LC (%) = (Mass of encapsulated peptide / Total mass of the formulation) x 100

Protocol 4: In Vitro Release Study

This protocol describes a method to evaluate the release of the peptide from the this compound matrix over time.

Materials:

  • Peptide-loaded this compound formulation

  • Release medium (e.g., PBS, pH 7.4)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Beakers or flasks

  • Shaking incubator or water bath

  • HPLC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the peptide-loaded this compound formulation and place it inside a dialysis bag.

  • Release Setup: a. Seal the dialysis bag and place it in a beaker containing a known volume of the release medium. The volume should be sufficient to maintain sink conditions (i.e., the concentration of the released peptide in the medium should not exceed 10-15% of its saturation solubility). b. Place the beaker in a shaking incubator or water bath maintained at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Quantification: Analyze the collected samples using a validated HPLC method to determine the concentration of the released peptide at each time point.

  • Data Analysis: Plot the cumulative percentage of peptide released versus time to obtain the release profile.

Visualizations

Experimental Workflow for Peptide Encapsulation in this compound Matrix

PeptideEncapsulationWorkflow cluster_prep Preparation cluster_encap Encapsulation cluster_formulation Formulation cluster_char Characterization Peptide_Solution Peptide in Aqueous Buffer Mixing Syringe Mixing Peptide_Solution->Mixing Molten_MO Molten this compound Molten_MO->Mixing Bulk_Gel Peptide-Loaded Bulk Cubic Phase Mixing->Bulk_Gel Dispersion Dispersion in Stabilizer Solution Bulk_Gel->Dispersion EE_LC Encapsulation Efficiency & Loading Capacity Bulk_Gel->EE_LC Analysis Release In Vitro Release Bulk_Gel->Release Testing Structure Structural Analysis (SAXS, cryo-TEM) Bulk_Gel->Structure Analysis Homogenization High-Energy Homogenization Dispersion->Homogenization Cubosomes Cubosome Dispersion Homogenization->Cubosomes Cubosomes->EE_LC Analysis Cubosomes->Release Testing Cubosomes->Structure Analysis

Caption: Workflow for peptide encapsulation in a this compound matrix.

Logical Relationship of Formulation and Characterization

LogicalRelationship cluster_formulation Formulation Parameters cluster_properties Resulting Properties cluster_methods Characterization Methods Peptide_Props Peptide Properties (Size, Charge, Hydrophobicity) Encapsulation_Efficiency Encapsulation Efficiency Peptide_Props->Encapsulation_Efficiency Loading_Capacity Loading Capacity Peptide_Props->Loading_Capacity MO_Water_Ratio This compound:Water Ratio Release_Kinetics Release Kinetics MO_Water_Ratio->Release_Kinetics Physical_Stability Physical Stability MO_Water_Ratio->Physical_Stability Stabilizer_Type Stabilizer Type & Conc. Stabilizer_Type->Physical_Stability HPLC HPLC Encapsulation_Efficiency->HPLC Loading_Capacity->HPLC Release_Assay In Vitro Release Assay Release_Kinetics->Release_Assay SAXS SAXS/cryo-TEM Physical_Stability->SAXS DLS DLS Physical_Stability->DLS

References

Application Notes and Protocols for Monoolein Nanoparticles in siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein, a monoglyceride of oleic acid, is a biocompatible and biodegradable lipid that self-assembles into various lyotropic liquid crystalline phases, including the highly ordered bicontinuous cubic phase. This unique structure makes this compound-based nanoparticles, particularly cubosomes, attractive vehicles for drug delivery. When combined with a cationic lipid, these nanoparticles can efficiently encapsulate and deliver anionic macromolecules like small interfering RNA (siRNA), offering a promising platform for gene silencing applications in research and therapeutics.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro application of this compound-based nanoparticles for siRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of this compound-Based siRNA Nanoparticles
Formulation (Molar Ratio)Cationic LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DODAB:MO (2:1)DODAB100 - 160< 0.2> +45[1]
DODAC:MODODAC100 - 160< 0.2> +45[1]
(12Ser)2N12:MO(12Ser)2N12100 - 250N/AN/A[2]

N/A: Not Available in the cited source.

Table 2: In Vitro Gene Silencing Efficiency of this compound-Based siRNA Nanoparticles
Cell LineTarget GeneFormulationsiRNA ConcentrationSilencing Efficiency (%)Reference
H1299eGFPDODAB:MO (2:1)50 nM~67[3]
H1299eGFPDODAB:DOPE (2:1)50 nM~63[3]
K562BCR-ABLDODAB:MO (2:1) with PEG-CerN/ASignificant cell survival reduction[4]
H1299N/APEG-coated DODAB:MON/AImproved transfection efficiency[4]

N/A: Not Available in the cited source.

Experimental Protocols

Protocol 1: Formulation of this compound-Based Nanoparticles for siRNA Delivery

This protocol is based on the widely cited method of incorporating a cationic lipid, such as Dioctadecyldimethylammonium Bromide (DODAB), with this compound to facilitate siRNA encapsulation.

Materials:

  • This compound (MO)

  • Dioctadecyldimethylammonium Bromide (DODAB)

  • Chloroform

  • siRNA (specific to the target gene and a non-targeting control)

  • RNase-free water

  • RNase-free buffer (e.g., citrate buffer, pH 4.0)

  • Probe sonicator or high-pressure homogenizer

  • Rotary evaporator

Procedure:

  • Lipid Film Hydration Method: a. Dissolve this compound and DODAB in chloroform in a round-bottom flask at a desired molar ratio (e.g., 2:1 DODAB:MO).[1] b. Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. c. Dry the film further under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with an RNase-free buffer (e.g., citrate buffer, pH 4.0) containing the siRNA. The siRNA is added to the aqueous phase before hydration. The mixture is vortexed to form a milky suspension of multilamellar vesicles (MLVs).

  • Nanoparticle Formation (Sonication): a. Submerge the flask containing the MLV suspension in an ice bath. b. Sonicate the suspension using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating. This process will reduce the size of the vesicles and form smaller nanoparticles.

  • Nanoparticle Formation (High-Pressure Homogenization): a. Alternatively, the MLV suspension can be passed through a high-pressure homogenizer for several cycles until a translucent nano-dispersion is obtained.

  • Purification: a. To remove unencapsulated siRNA and other impurities, the nanoparticle suspension can be dialyzed against an appropriate buffer (e.g., PBS, pH 7.4) using a dialysis membrane with a suitable molecular weight cut-off (e.g., 10-14 kDa).

Protocol 2: Characterization of this compound-siRNA Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):

  • Instrument: Zetasizer Nano ZS or similar DLS instrument.

  • Procedure: a. Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. b. Transfer the diluted sample to a clean cuvette. c. Equilibrate the sample to the desired temperature (e.g., 25°C). d. Perform the DLS measurement to obtain the average particle size (Z-average) and the PDI. The PDI value indicates the size distribution of the nanoparticles, with values below 0.3 generally considered acceptable for nanoparticle delivery systems.[5]

2. Zeta Potential Measurement:

  • Instrument: Zetasizer Nano ZS or similar instrument with zeta potential measurement capabilities.

  • Procedure: a. Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl). b. Transfer the sample to a zeta potential measurement cell. c. Perform the measurement to determine the surface charge of the nanoparticles. A positive zeta potential is generally desirable for interaction with negatively charged cell membranes.[1]

3. siRNA Encapsulation Efficiency:

  • Method: Quantify the amount of siRNA encapsulated within the nanoparticles compared to the total amount of siRNA used in the formulation. This can be achieved using a fluorescent dye that specifically binds to RNA, such as RiboGreen®.

  • Procedure: a. Prepare a standard curve of known siRNA concentrations. b. To measure the total siRNA, lyse a sample of the nanoparticle formulation with a surfactant (e.g., 1% Triton X-100) to release the encapsulated siRNA. c. To measure the unencapsulated siRNA, centrifuge the nanoparticle suspension to pellet the nanoparticles and measure the siRNA concentration in the supernatant. d. Add the RiboGreen® reagent to the samples and standards and measure the fluorescence intensity. e. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Protocol 3: In Vitro siRNA Delivery and Gene Silencing Assessment

Materials:

  • Target cells (e.g., H1299 human lung carcinoma cells)[1]

  • Complete cell culture medium

  • Serum-free medium

  • This compound-siRNA nanoparticles

  • Control nanoparticles (e.g., containing non-targeting siRNA)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or Western blotting

Procedure:

  • Cell Seeding: a. Seed the target cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 50-70% confluency at the time of transfection. b. Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Transfection: a. On the day of transfection, replace the old medium with fresh, complete medium. b. Dilute the this compound-siRNA nanoparticles and control nanoparticles to the desired final siRNA concentration in serum-free medium. c. Add the diluted nanoparticle suspension to the cells. d. Incubate the cells with the nanoparticles for a specified period (e.g., 4-6 hours). e. After the incubation period, remove the nanoparticle-containing medium and replace it with fresh, complete medium.

  • Gene Silencing Analysis (qRT-PCR): a. At a predetermined time point post-transfection (e.g., 24-48 hours), harvest the cells. b. Extract total RNA from the cells using a suitable RNA extraction kit. c. Synthesize cDNA from the extracted RNA. d. Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization). e. Analyze the data to determine the relative knockdown of the target gene expression compared to cells treated with control nanoparticles.

  • Gene Silencing Analysis (Western Blot): a. At a predetermined time point post-transfection (e.g., 48-72 hours), harvest the cells and prepare protein lysates. b. Determine the protein concentration of the lysates. c. Perform SDS-PAGE and transfer the proteins to a membrane. d. Probe the membrane with primary antibodies against the target protein and a loading control protein (e.g., GAPDH, β-actin). e. Incubate with a suitable secondary antibody and visualize the protein bands. f. Quantify the band intensities to determine the reduction in target protein levels.

Visualizations

Experimental Workflow

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies A Lipid Film Hydration (this compound + Cationic Lipid + siRNA) B Sonication or Homogenization A->B C Particle Size & PDI (DLS) B->C D Zeta Potential B->D E Encapsulation Efficiency B->E F Cell Culture & Transfection B->F G Gene Silencing Analysis (qRT-PCR / Western Blot) F->G

Caption: Workflow for the formulation, characterization, and in vitro evaluation of this compound-siRNA nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

G cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_escape Endosomal Escape & Gene Silencing A This compound-siRNA Nanoparticle B Cell Membrane A->B Interaction C Endocytosis B->C D Early Endosome C->D E Late Endosome D->E F Lysosome E->F Degradation G Endosomal Escape (Proton Sponge Effect) E->G H siRNA Release into Cytoplasm G->H I RISC Loading H->I J mRNA Cleavage (Gene Silencing) I->J

Caption: Proposed pathway for cellular uptake and endosomal escape of this compound-based siRNA nanoparticles.

Concluding Remarks

This compound-based nanoparticles, particularly when formulated with a cationic lipid, represent a versatile and effective platform for siRNA delivery. The protocols outlined in these application notes provide a foundation for researchers to develop and evaluate their own this compound-based siRNA delivery systems. The inherent biocompatibility of this compound, combined with the potential for high encapsulation efficiency and significant gene silencing, makes this an exciting area for further research and development in the field of RNA interference therapeutics. Further optimization of the formulation, including the choice of cationic lipid and the incorporation of targeting ligands, may lead to even more potent and specific gene silencing agents.

References

Application Note: Characterizing Monoolein-Based Drug Delivery Systems with Small-Angle X-ray Scattering (SAXS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoolein (MO) is a lipid that, upon hydration, self-assembles into a variety of lyotropic liquid crystalline phases, including lamellar (Lα), hexagonal (HII), and bicontinuous cubic (QII) structures. These cubic phases, such as the gyroid (Ia3d), diamond (Pn3m), and primitive (Im3m), are of significant interest for drug delivery applications. They create a tortuous, amphiphilic network capable of encapsulating and controlling the release of a wide range of active pharmaceutical ingredients (APIs), from small molecules to large biologics.

Small-angle X-ray scattering (SAXS) is an essential non-destructive technique for characterizing the nanoscale structure of these this compound-based systems. By analyzing the scattering pattern of X-rays passing through a sample, SAXS provides critical information on the liquid crystalline phase type, its lattice parameters, and how these structures are influenced by factors like temperature, hydration, and the incorporation of APIs. This application note provides a detailed protocol for the SAXS analysis of this compound systems for drug development.

Applications in Drug Development

  • Phase Identification and Quality Control: SAXS is used to unequivocally identify the specific liquid crystalline phase present in a formulation, which is critical as different phases possess distinct drug-loading and release properties.

  • Formulation Optimization: The technique allows for the systematic study of how variables such as drug concentration, temperature, and aqueous medium composition affect the stability and structure of the this compound matrix.

  • Drug Encapsulation Efficiency: By observing changes in lattice parameters upon drug loading, researchers can infer the location and effect of the API within the lipid structure, providing insights into encapsulation.

  • In Vitro Release Studies: SAXS can be used to monitor the structural integrity of the drug delivery system in simulated biological fluids, helping to predict and understand drug release kinetics.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Liquid Crystalline Phases

This protocol describes the preparation of bulk this compound-water dispersions. The final phase is dependent on the water content and temperature.

Materials:

  • This compound (e.g., glycerol monooleate, GMO)

  • Deionized water or relevant buffer (e.g., PBS)

  • Active Pharmaceutical Ingredient (API) (if applicable)

  • Glass vials with screw caps

  • Syringes

  • Vortex mixer and/or centrifuge for mixing

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a glass vial. For API-loaded samples, first, dissolve the API in a suitable solvent and mix it with the this compound, followed by solvent evaporation under vacuum.

  • Hydration: Add the calculated amount of water or buffer to the this compound to achieve the desired weight ratio (e.g., 70:30 w/w this compound to water).

  • Homogenization: Securely cap the vial. Homogenize the mixture by repeated centrifugation or vortexing until it becomes visually homogeneous and transparent. For highly viscous cubic phases, an equilibration period is crucial.

  • Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for at least 48 hours to ensure the formation of a thermodynamically stable phase. The vial should be sealed to prevent changes in hydration.

  • Sample Loading: For SAXS measurement, load the viscous gel into a sample holder, typically a 1-2 mm thick quartz capillary or a dedicated sample cell with mica windows. Ensure the sample is free of air bubbles.

Protocol 2: SAXS Data Acquisition

Instrumentation:

  • SAXS instrument with a high-intensity X-ray source (e.g., synchrotron or microfocus source).

  • 2D detector (e.g., Pilatus or Eiger).

  • Temperature-controlled sample stage.

Procedure:

  • Instrument Setup:

    • Set the X-ray energy/wavelength (e.g., 8-12 keV).

    • Position the sample-to-detector distance to cover the desired q-range. A typical range for these systems is 0.01 to 0.5 Å⁻¹. The scattering vector q is defined as q = (4π/λ)sin(θ), where λ is the X-ray wavelength and 2θ is the scattering angle.

  • Calibration: Calibrate the q-range using a standard sample with known scattering peaks, such as silver behenate.

  • Sample Measurement:

    • Mount the sample in the temperature-controlled stage and allow it to thermally equilibrate.

    • Acquire the 2D scattering pattern. Exposure times will vary depending on the source intensity and sample scattering power but typically range from 30 to 300 seconds.

  • Background Measurement: Acquire a scattering pattern of an empty sample holder (or one filled with the aqueous buffer if applicable) under identical conditions to be used for background subtraction.

Protocol 3: SAXS Data Analysis

Software:

  • Software for data reduction and normalization (e.g., provided with the SAXS instrument).

  • Data analysis software for plotting and peak fitting (e.g., Origin, Igor Pro, or custom Python scripts).

Procedure:

  • Data Reduction: Convert the 2D scattering image into a 1D profile of intensity (I) versus the scattering vector (q). This involves azimuthal integration of the 2D pattern.

  • Background Subtraction: Subtract the 1D scattering profile of the background from the sample's 1D profile.

  • Peak Identification and Indexing:

    • Identify the positions of the Bragg diffraction peaks in the 1D profile.

    • Calculate the ratios of the peak positions (q-values).

    • Compare these ratios to the theoretical values for different liquid crystalline structures to identify the phase (see Table 1). For example, peaks in the ratio 1 : √2 : √3 : √4 correspond to a lamellar phase (Lα), while ratios of √2 : √3 : √4 : √6 : √8 are characteristic of the Pn3m cubic phase.

  • Lattice Parameter Calculation: Once the phase is identified, calculate the lattice parameter (a) using the Miller indices (h, k, l) of the indexed peaks and the following relations:

    • For cubic phases: a = 2π√(h² + k² + l²) / qhkl

    • For hexagonal phases: a = 4π / (√3 * q10)

    • For lamellar phases, the repeat distance d is calculated as: d = 2π / q001

Data Presentation

The structural parameters derived from SAXS analysis provide quantitative insight into the this compound formulation.

Table 1: Theoretical q-position Ratios for Common this compound Liquid Crystalline Phases.

Phase TypeCrystal SystemSpace GroupAllowed q-position Ratios (relative to the first peak)
Lamellar (Lα)Lamellar-1 : 2 : 3 : 4
Hexagonal (HII)2D Hexagonalp6m1 : √3 : √4 : √7
Cubic (Pn3m)Bicontinuous CubicPn3m√2 : √3 : √4 : √6 : √8
Cubic (Im3m)Bicontinuous CubicIm3m√2 : √4 : √6 : √8 : √10
Cubic (Ia3d)Bicontinuous CubicIa3d√6 : √8 : √14 : √16 : √20

Table 2: Example SAXS Data for this compound/Water System at 25°C.

Water Content (% w/w)Observed Phase (from q-ratios)First Peak Position q₁ (Å⁻¹)Calculated Lattice Parameter a (Å)
10Lα (Lamellar)0.153d = 41.1
25Pn3m (Cubic Diamond)0.081108.8
35Pn3m (Cubic Diamond)0.075117.8
45HII (Hexagonal)0.121a = 59.4

Note: The data presented in Table 2 are representative values. Actual values will depend on the specific this compound source, purity, and experimental conditions.

Visualizations

The following diagrams illustrate the workflow and logic involved in the SAXS analysis of this compound systems.

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh this compound & API p2 Hydrate with Aqueous Phase p1->p2 p3 Homogenize & Equilibrate (48h) p2->p3 p4 Load into Sample Holder p3->p4 a1 Mount Sample in SAXS Instrument p4->a1 a2 Acquire 2D Scattering Data a1->a2 a3 Measure Background a2->a3 d1 1D Integration (I vs. q) a3->d1 d2 Background Subtraction d1->d2 d3 Peak Indexing & Phase ID d2->d3 d4 Calculate Lattice Parameters d3->d4 end end d4->end Final Structural Parameters

Caption: Experimental workflow for SAXS analysis of this compound.

Phase_Identification start 1D SAXS Profile (I vs. q) find_peaks Identify Bragg Peak Positions (q₁, q₂, ...) start->find_peaks calc_ratios Calculate Position Ratios (qₙ / q₁) find_peaks->calc_ratios compare Compare Ratios to Theoretical Values calc_ratios->compare phase_L Phase: Lamellar (Lα) Ratios: 1:2:3 compare->phase_L [1 : 2 : 3] phase_Pn3m Phase: Cubic (Pn3m) Ratios: √2:√3:√4 compare->phase_Pn3m [√2 : √3 : √4] phase_H2 Phase: Hexagonal (HII) Ratios: 1:√3:√4 compare->phase_H2 [1 : √3 : √4] phase_other Other/Unknown Phase compare->phase_other else

Caption: Logic diagram for identifying liquid crystalline phases.

Application Notes and Protocols for Cryo-TEM Imaging of Monoolein-Based Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoolein-based nanostructures, such as cubosomes and hexosomes, are lipid-based nanoparticles that have garnered significant interest in the field of drug delivery. Their unique bicontinuous cubic or hexagonal internal structures allow for the encapsulation of a wide range of therapeutic molecules, including hydrophobic, hydrophilic, and amphiphilic drugs. Cryogenic Transmission Electron Microscopy (cryo-TEM) is an indispensable tool for the characterization of these nanostructures, as it allows for the visualization of their native, hydrated state, providing high-resolution information on their size, morphology, and internal lattice structure. This document provides detailed application notes and protocols for the cryo-TEM imaging of this compound-based nanostructures.

Applications in Drug Development

Cryo-TEM imaging of this compound-based nanostructures plays a crucial role in various stages of drug development:

  • Formulation Development: Direct visualization of nanoparticles helps in optimizing formulation parameters to achieve desired size, shape, and internal structure.

  • Structural Characterization: Cryo-TEM, often in conjunction with Small-Angle X-ray Scattering (SAXS), is the gold standard for confirming the internal liquid crystalline phase (e.g., Pn3m, Im3m, or H2) of cubosomes and hexosomes.[1][2]

  • Drug Encapsulation Analysis: While direct visualization of encapsulated small molecule drugs can be challenging, cryo-TEM can reveal changes in the nanostructure's morphology or internal lattice upon drug loading. For larger drug molecules like proteins or nucleic acids, their localization within the nanostructure can sometimes be observed.

  • Stability Studies: The effects of storage conditions, temperature, and biological media on the integrity and morphology of the nanostructures can be assessed.

  • Quality Control: Cryo-TEM serves as a critical quality control tool to ensure batch-to-batch consistency of the nanoparticle formulations.

Quantitative Data Summary

The following tables summarize quantitative data obtained from cryo-TEM and complementary techniques for this compound-based nanostructures.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

Nanoparticle TypeStabilizerAverage Particle Size (nm)PDI (Polydispersity Index)Zeta Potential (mV)
This compound CubosomesPluronic F127150 ± 20< 0.2-5 to -15
This compound CubosomesPolysorbate 80115Not ReportedNot Reported[3]
Cationic this compound CubosomesTTAB300 - 350Not ReportedPositive[4]

Table 2: Structural Parameters of this compound-Based Cubosomes Determined by Cryo-TEM and SAXS

Cubic Phase Space GroupLattice Parameter (a) from SAXS (nm)Lattice Parameter (a) from Cryo-TEM (FFT) (nm)Reference
Pn3m8.58.5[5]
Im3m13.513.5[5]
Im3m14.5 - 21.7Not Reported[6]
Im3mNot Reported14[5]
Pn3mNot Reported10[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoparticle Dispersions

This protocol describes a general method for preparing this compound-based cubosomes using the thin-film hydration technique followed by dispersion.

Materials:

  • This compound (GMO)

  • Stabilizer (e.g., Pluronic® F127, Polysorbate 80)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Organic solvent (e.g., chloroform or ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and the chosen stabilizer in an organic solvent in a round-bottom flask. A typical molar ratio of this compound to stabilizer is around 9:1, but this may need to be optimized.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the film is completely dry by placing it under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and rotating it gently at a temperature above the melting point of this compound (~35-40 °C).

    • Allow the mixture to hydrate for at least 1 hour to form a coarse, milky dispersion.

  • Dispersion and Size Reduction:

    • Disperse the hydrated lipid mixture using a bath or probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids.

    • Continue sonication until the dispersion becomes translucent and homogenous.

    • For a more uniform size distribution, the dispersion can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder.

  • Sterilization (Optional):

    • For biological applications, the final nanoparticle dispersion can be sterilized by filtration through a 0.22 µm syringe filter.

Protocol 2: Cryo-TEM Sample Preparation (Vitrification)

This protocol outlines the steps for preparing a vitrified sample of this compound-based nanostructures for cryo-TEM imaging.

Materials:

  • This compound nanoparticle dispersion (from Protocol 1)

  • TEM grids (e.g., Lacey Carbon or Quantifoil®)

  • Glow discharger

  • Vitrification robot (e.g., Vitrobot™, Leica EM GP)

  • Liquid ethane

  • Liquid nitrogen

  • Filter paper

Procedure:

  • Grid Preparation:

    • Glow discharge the TEM grids for 30-60 seconds to render the carbon surface hydrophilic. This promotes even spreading of the sample.

  • Sample Application:

    • Place the glow-discharged grid in the vitrification robot.

    • Apply 3-4 µL of the this compound nanoparticle dispersion to the grid.

  • Blotting:

    • Blot the excess liquid from the grid using filter paper. The blotting time is a critical parameter and needs to be optimized to achieve a thin film of the dispersion suitable for imaging. Typical blotting times range from 2 to 5 seconds.

  • Plunging and Vitrification:

    • Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the nanostructures in a vitrified (amorphous ice) state.[7]

  • Storage:

    • Transfer the vitrified grid to a liquid nitrogen storage dewar until it is ready to be imaged.

Protocol 3: Cryo-TEM Imaging and Data Analysis

This protocol provides a general guideline for imaging vitrified this compound nanostructures and subsequent data analysis.

Equipment:

  • Transmission Electron Microscope (TEM) equipped with a cryo-holder and a low-dose imaging system.

  • Digital camera (e.g., CCD or direct electron detector).

  • Image analysis software (e.g., ImageJ, FIJI).

Procedure:

  • Microscope Setup:

    • Cool down the cryo-holder to liquid nitrogen temperature.

    • Carefully load the vitrified grid into the cryo-holder under liquid nitrogen.

    • Insert the cryo-holder into the TEM.

    • Set the microscope to a low-dose imaging mode to minimize electron beam damage to the sample.[8]

    • Set the accelerating voltage (e.g., 200 kV or 300 kV).

  • Image Acquisition:

    • Survey the grid at low magnification to identify areas with good ice thickness and particle distribution.

    • Select an area of interest and switch to a higher magnification for imaging.

    • Acquire images at a defocus range of -1.5 to -3 µm to enhance phase contrast.

    • Record images using the digital camera.

  • Data Analysis:

    • Particle Size and Morphology: Use image analysis software to measure the size and observe the morphology of the nanoparticles.

    • Lattice Parameter Determination:

      • Select a high-quality image of a single, well-oriented cubosome.

      • Perform a Fast Fourier Transform (FFT) on the image or a region of interest within the particle.

      • The resulting FFT will show a diffraction pattern corresponding to the internal lattice structure.

      • Measure the distances and angles between the diffraction spots to determine the lattice parameters and the space group of the cubic phase.[5]

Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_cryo_tem Cryo-TEM cluster_analysis Data Analysis Lipid_Film Lipid Film Formation Hydration Hydration Lipid_Film->Hydration Dispersion Dispersion & Size Reduction Hydration->Dispersion Grid_Prep Grid Preparation Dispersion->Grid_Prep Sample_App Sample Application Grid_Prep->Sample_App Blotting Blotting Sample_App->Blotting Vitrification Plunge Freezing (Vitrification) Blotting->Vitrification Imaging Low-Dose Imaging Vitrification->Imaging Image_Analysis Image Analysis (Size, Morphology) Imaging->Image_Analysis FFT Fast Fourier Transform (FFT) Imaging->FFT Lattice_Analysis Lattice Parameter Determination FFT->Lattice_Analysis

Caption: Experimental workflow for cryo-TEM imaging of this compound-based nanostructures.

Logical_Relationship cluster_formulation Formulation & Structure cluster_characterization Characterization cluster_properties Properties Determined This compound This compound Self_Assembly Self-Assembly This compound->Self_Assembly Stabilizer Stabilizer (e.g., Pluronic F127) Stabilizer->Self_Assembly Aqueous_Phase Aqueous Phase Aqueous_Phase->Self_Assembly Nanostructure This compound-Based Nanostructure Self_Assembly->Nanostructure Cryo_TEM Cryo-TEM Imaging Nanostructure->Cryo_TEM SAXS SAXS Nanostructure->SAXS DLS DLS Nanostructure->DLS Morphology Morphology & Size Cryo_TEM->Morphology Internal_Structure Internal Structure (Lattice Parameters) Cryo_TEM->Internal_Structure SAXS->Internal_Structure Size_Distribution Size Distribution & PDI DLS->Size_Distribution

Caption: Relationship between formulation, characterization, and properties of nanostructures.

References

Application Notes and Protocols for Formulating Monoolein in Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoolein, a monoglyceride of oleic acid, is a versatile and biocompatible lipid excipient widely utilized in the development of oral drug delivery systems.[1] Its amphiphilic nature allows for the formation of various self-assembled structures in aqueous environments, making it an excellent candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs. This document provides detailed application notes and protocols for formulating this compound-based oral drug delivery systems, specifically focusing on cubosomes, self-emulsifying drug delivery systems (SEDDS), and nanoemulsions.

This compound is classified as Generally Recognized as Safe (GRAS) and is included in the FDA Inactive Ingredients Guide, highlighting its safety profile for pharmaceutical applications.[1] Its ability to form lyotropic liquid crystalline phases, such as the bicontinuous cubic phase, is central to the formulation of cubosomes, which are nanoparticles with a unique internal structure capable of encapsulating a wide range of drug molecules.[2][3] Furthermore, this compound can be a key component in SEDDS and nanoemulsions, which are lipid-based formulations designed to spontaneously form fine dispersions in the gastrointestinal tract, thereby facilitating drug absorption.[4][5]

Formulation Strategies with this compound

This compound can be formulated into several types of oral drug delivery systems, each with distinct characteristics and advantages.

  • Cubosomes: These are nanostructured particles of a bicontinuous cubic liquid crystalline phase.[2] They offer a large interfacial area and can accommodate hydrophilic, hydrophobic, and amphiphilic drugs within their unique internal structure.[3]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4]

  • Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water, with droplet sizes typically in the range of 20-200 nm.[6][7] They provide a large surface area for drug absorption and can be formulated using high-energy or low-energy methods.[8]

Data Presentation: Comparative Analysis of this compound-Based Formulations

The following tables summarize quantitative data for different this compound-based oral drug delivery systems, providing a comparative overview of their key physicochemical properties.

Formulation TypeDrugThis compound (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Cubosomes Lysozyme-Polysorbate 80PEG 40013.020.245-4.85-
SEDDS Finasteride3052.517.5180---
Nanoemulsion Oxaliplatin/5-FU-Labrasol/Cremophor ELTranscutol HP20.30.18-4.65-

Table 1: Formulation Composition and Physicochemical Properties.

Formulation TypeDrugRelease MediumTime (h)Cumulative Release (%)Release Kinetics Model
Cubosomes Agomelatin-2482.12Sustained Release
SEDDS Quetiapine Fumarate-0.598.82Hopfenberg Model
Nanoemulsion Fenofibrate0.05 M Sodium Lauryl Sulfate-87.6First-Order

Table 2: In Vitro Drug Release Characteristics.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based oral drug delivery systems.

Protocol 1: Preparation of this compound-Based Cubosomes

This protocol describes the preparation of cubosomes using a top-down approach involving high-pressure homogenization.

Materials:

  • This compound

  • Poloxamer 407 (or other suitable stabilizer)

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Water bath

Procedure:

  • Melt the this compound at a temperature slightly above its melting point (approximately 40-45 °C).

  • Disperse the Poloxamer 407 in deionized water with gentle stirring to form a clear solution.

  • If the API is lipid-soluble, dissolve it in the molten this compound. If it is water-soluble, dissolve it in the Poloxamer 407 solution.

  • Add the molten this compound (with or without API) to the Poloxamer 407 solution under continuous stirring to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-pressure homogenization for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 1000-1500 bar).

  • Cool the resulting dispersion to room temperature.

Protocol 2: Preparation of this compound-Based Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the formulation of a liquid SEDDS pre-concentrate.

Materials:

  • This compound (as the oil phase)

  • A suitable surfactant (e.g., Polysorbate 80, Cremophor EL)

  • A suitable co-surfactant/co-solvent (e.g., Transcutol P, Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath (if heating is required for dissolution)

Procedure:

  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed. Gentle heating may be applied if necessary to facilitate mixing.

  • Add the API to the mixture and stir until it is completely dissolved.

  • To assess the self-emulsifying properties, add a small volume of the SEDDS pre-concentrate to a larger volume of water (e.g., 1 mL of SEDDS in 250 mL of water) with gentle agitation and observe the formation of a fine emulsion.

Protocol 3: Preparation of this compound-Based Nanoemulsion

This protocol describes the preparation of a nanoemulsion using a high-energy homogenization method.

Materials:

  • This compound (as the oil phase)

  • A suitable surfactant (e.g., Tween 80, Lecithin)

  • Active Pharmaceutical Ingredient (API)

  • Deionized water

Equipment:

  • High-pressure homogenizer or ultrasonicator

  • Magnetic stirrer

Procedure:

  • Dissolve the API in the this compound.

  • Prepare the aqueous phase by dispersing the surfactant in deionized water.

  • Gradually add the oil phase to the aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer or an ultrasonicator at a specified power and duration to reduce the droplet size to the nano-range.

  • Cool the resulting nanoemulsion to room temperature.

Protocol 4: Characterization of this compound-Based Formulations

4.1 Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the formulation with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.

4.2 Encapsulation Efficiency (EE%):

  • Method: Centrifugation or ultrafiltration followed by quantification of the unencapsulated drug.

  • Procedure:

    • Separate the free, unencapsulated drug from the formulation using an appropriate technique (e.g., ultracentrifugation, centrifugal filter units).

    • Quantify the amount of free drug in the supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 5: In Vitro Drug Release Study

This protocol describes a common method for assessing the in vitro drug release from this compound-based formulations.

Method: Dialysis Bag Diffusion Technique

Materials:

  • Dialysis bags with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline pH 6.8, simulated gastric fluid)

  • Shaking water bath or dissolution apparatus

Procedure:

  • Soak the dialysis bag in the release medium for a specified period as per the manufacturer's instructions.

  • Accurately measure a known amount of the drug-loaded formulation and place it inside the dialysis bag.

  • Seal both ends of the dialysis bag.

  • Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37 ± 0.5 °C with constant stirring.

  • At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow for this compound-Based Formulation

G cluster_prep Formulation Preparation cluster_char Characterization M This compound Mix Mixing / Pre-emulsion Formation M->Mix S Surfactant / Stabilizer S->Mix API Active Pharmaceutical Ingredient API->Mix W Water W->Mix HPH Final Formulation (Cubosomes / Nanoemulsion) Mix->HPH High-Pressure Homogenization (Cubosomes / Nanoemulsion) SelfEmulsify Final Formulation (SEDDS) Mix->SelfEmulsify Self-Emulsification (SEDDS) Formulation Final Formulation HPH->Formulation SelfEmulsify->Formulation PSA PSA Formulation->PSA Particle Size & Zeta Potential EE EE Formulation->EE Encapsulation Efficiency Release Release Formulation->Release In Vitro Drug Release

Caption: Workflow for the preparation and characterization of this compound-based formulations.

Oral Absorption Pathway of Lipid-Based Formulations

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Oral Oral Administration of This compound Formulation Dispersion Dispersion into Nanoparticles/Emulsion Droplets Oral->Dispersion Digestion Lipid Digestion by Lipases Dispersion->Digestion Micelles Mixed Micelle Formation (with Bile Salts) Digestion->Micelles Absorption Absorption of Drug and Digested Lipids Micelles->Absorption Passive Diffusion Resynthesis Re-esterification into Triglycerides Absorption->Resynthesis PortalVein Portal Vein Absorption->PortalVein Direct Absorption of more hydrophilic drugs Chylomicron Chylomicron Assembly Resynthesis->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Exocytosis Systemic Systemic Circulation Lymphatics->Systemic PortalVein->Systemic

Caption: Simplified pathway for the oral absorption of drugs from lipid-based formulations.[9][10][11][12]

References

Application Notes and Protocols for Enzyme Immobilization in a Monoolein Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of enzymes within a monoolein-based matrix offers a versatile and effective method for enhancing enzyme stability, enabling reusability, and facilitating controlled catalytic reactions. This compound, a polar lipid, self-assembles in the presence of water to form various liquid crystalline phases, most notably the bicontinuous cubic phase. This intricate, honeycombed structure provides a biocompatible and protective environment for entrapped enzymes, mimicking a cell membrane-like milieu. The unique architecture of the this compound matrix, with its continuous lipid bilayer and intertwining water channels, allows for the diffusion of substrates and products while retaining the larger enzyme molecules.

These application notes provide a comprehensive overview of the principles, protocols, and performance of enzymes immobilized in a this compound matrix. The information is intended to guide researchers in the successful application of this technology for a range of biocatalytic processes, biosensor development, and drug delivery systems.

Advantages of this compound as an Immobilization Matrix

  • Biocompatibility and Biodegradability: this compound is a naturally occurring lipid that is well-tolerated in biological systems and is biodegradable.

  • Protection of Enzymes: The lipid bilayer of the cubic phase shields the enzyme from harsh environmental conditions such as extreme pH, temperature, and the presence of proteases, thereby enhancing its stability.

  • Enhanced Stability: Immobilization within the this compound matrix can significantly improve the operational and storage stability of enzymes[1][2].

  • Reusability: The entrapped enzymes can be easily recovered and reused for multiple reaction cycles, which is a significant advantage for industrial applications[1][3].

  • Controlled Reaction Environment: The defined nano-channels of the cubic phase can influence substrate transport and product release, offering a degree of control over the reaction kinetics.

Data Presentation: Performance of Immobilized Enzymes

The following tables summarize quantitative data on the performance of various enzymes immobilized in different matrices, including insights relevant to this compound-based systems. Direct comparative data for a wide range of enzymes specifically in this compound is an emerging area of research; therefore, data from analogous systems are included to provide a broader context.

Table 1: Comparison of Specific Activity of Free vs. Immobilized Enzymes

EnzymeImmobilization MatrixSpecific Activity of Free EnzymeSpecific Activity of Immobilized EnzymeReference
Lipase (Aspergillus niger)Gelatin-coated TiO2 nanoparticles2175 ± 0.42 U/mg protein3275 ± 0.4 U/mg protein[4]
Glucose Oxidase Alginate gel beads1.3 U/mg protein0.84 U/mg protein[5]
Cellobiase (Novozym 188)Controlled pore silica17.8 µmol/min/mg protein2.2 µmol/min/mg protein[2]

Table 2: Stability of Free vs. Immobilized Enzymes

EnzymeImmobilization MatrixConditionStability of Free EnzymeStability of Immobilized EnzymeReference
Lipase (Aspergillus niger)Gelatin-coated TiO2 nanoparticles60°C for 60 min80% residual activity90% residual activity[4]
Cellobiase (Novozym 188)Controlled pore silica60°CHalf-life: 14.1 hHalf-life: 245 h[2]
Glucose Oxidase Alginate gel beadsStorage at 4°C for 60 daysSignificant activity loss82.5% residual activity[6]

Table 3: Reusability of Immobilized Enzymes

EnzymeImmobilization MatrixNumber of CyclesRetained ActivityReference
Lipase (Rhizopus oryzae)Alginate gel beads10High stability and activity[7]
Lipase (Rhizomucor miehei)Nanomagnetic supports5100%[3]
Cellulases Non-porous and porous silica450-77%[8]

Experimental Protocols

Protocol 1: Preparation of Enzyme-Loaded this compound Cubic Phase

This protocol describes the preparation of a bulk this compound cubic phase gel with an entrapped enzyme. This method is suitable for a variety of enzymes and can be adapted for different applications.

Materials:

  • This compound (pharmaceutical grade)

  • Enzyme of interest

  • Buffer solution (compatible with the enzyme)

  • Two gas-tight syringes

  • A mixing connector (e.g., a Swagelok union)

  • Spatula

  • Centrifuge (optional)

Procedure:

  • Prepare Enzyme Solution: Dissolve the enzyme in the appropriate buffer to a desired concentration. Ensure the buffer conditions (pH, ionic strength) are optimal for enzyme stability and activity.

  • Weigh this compound: In one of the gas-tight syringes, accurately weigh the desired amount of molten this compound. This compound is solid at room temperature and can be gently warmed to around 40°C for easy handling.

  • Add Enzyme Solution: In the second syringe, draw up the calculated volume of the enzyme solution. A common starting ratio is 60:40 (w/w) of this compound to aqueous enzyme solution.

  • Connect Syringes: Connect the two syringes to the mixing connector, ensuring a tight seal to prevent leakage.

  • Mixing: Manually push the plungers of the syringes back and forth to mix the this compound and the enzyme solution. Continue mixing for at least 5-10 minutes, or until a homogenous, transparent, and highly viscous gel is formed. This indicates the formation of the cubic phase.

  • Equilibration: Allow the gel to equilibrate at the desired temperature for at least 1 hour before use.

  • (Optional) Centrifugation: To remove any air bubbles introduced during mixing, the syringe containing the gel can be centrifuged at a low speed (e.g., 500 x g) for 5 minutes.

Protocol 2: Characterization of Immobilized Enzyme Activity

This protocol outlines a general method to determine the activity of the immobilized enzyme and compare it to its free counterpart.

Materials:

  • Enzyme-loaded this compound cubic phase (from Protocol 1)

  • Free enzyme solution (at the same concentration as used for immobilization)

  • Substrate solution

  • Buffer solution

  • Spectrophotometer or other appropriate analytical instrument

  • Stirred reaction vessel

Procedure:

  • Immobilized Enzyme Activity Assay: a. Dispense a known amount of the enzyme-loaded this compound gel into the reaction vessel containing the buffer solution. b. Initiate the reaction by adding the substrate solution. c. Monitor the reaction progress by measuring the change in absorbance (or other relevant parameter) over time. d. Calculate the initial reaction rate.

  • Free Enzyme Activity Assay: a. In a separate reaction vessel, add the same amount of free enzyme (in solution) as was immobilized in the gel. b. Initiate the reaction by adding the substrate solution. c. Monitor the reaction and calculate the initial reaction rate under the same conditions as the immobilized enzyme.

  • Calculate Activity Retention:

    • Activity Retention (%) = (Initial rate of immobilized enzyme / Initial rate of free enzyme) x 100

Protocol 3: Reusability Study of Immobilized Enzyme

This protocol describes how to assess the reusability of the enzyme-loaded this compound matrix.

Materials:

  • Enzyme-loaded this compound cubic phase

  • Substrate solution

  • Buffer solution

  • Reaction vessel

  • Filtration or decantation setup

Procedure:

  • Initial Reaction Cycle: a. Perform an activity assay with the immobilized enzyme as described in Protocol 2. b. After the reaction, carefully separate the this compound gel from the reaction mixture by filtration or decantation.

  • Washing: a. Wash the recovered gel with fresh buffer solution to remove any residual substrate and product.

  • Subsequent Reaction Cycles: a. Re-suspend the washed gel in a fresh reaction mixture containing the substrate. b. Monitor the reaction and calculate the initial rate.

  • Repeat: Repeat the reaction, separation, and washing steps for the desired number of cycles.

  • Calculate Relative Activity:

    • Relative Activity (%) = (Activity in cycle 'n' / Activity in the first cycle) x 100

Visualizations

Experimental Workflow for Enzyme Immobilization and Characterization

experimental_workflow cluster_prep Preparation of Immobilized Enzyme cluster_char Characterization cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and this compound (Syringe Method) prep_enzyme->mix free_activity Activity Assay of Free Enzyme prep_enzyme->free_activity Control weigh_mono Weigh this compound weigh_mono->mix equilibrate Equilibrate to Form Cubic Phase mix->equilibrate activity_assay Activity Assay of Immobilized Enzyme equilibrate->activity_assay Immobilized Enzyme Gel stability_study Stability Studies (pH, Temperature) equilibrate->stability_study reusability_study Reusability Assay equilibrate->reusability_study compare_activity Compare Activities activity_assay->compare_activity free_activity->compare_activity calc_retention Calculate Activity Retention compare_activity->calc_retention plot_stability Plot Stability Profiles stability_study->plot_stability plot_reusability Plot Reusability Data reusability_study->plot_reusability

Workflow for enzyme immobilization in this compound and subsequent characterization.
Logical Relationship of Immobilization Benefits

benefits_relationship cluster_core Core Concept cluster_outcomes Key Benefits cluster_impact Industrial Impact immobilization Enzyme Immobilization in this compound Matrix stability Enhanced Stability (pH, Thermal) immobilization->stability reusability Reusability immobilization->reusability protection Protection from Degradation immobilization->protection control Controlled Catalysis immobilization->control cost Reduced Process Cost stability->cost reusability->cost sustainability Improved Sustainability reusability->sustainability

Benefits of immobilizing enzymes in a this compound matrix.

Conclusion

The immobilization of enzymes in a this compound matrix presents a powerful tool for a wide range of biocatalytic applications. The inherent properties of this compound to form a protective and structured environment lead to enhanced enzyme stability and the potential for repeated use. The protocols and data provided herein serve as a foundational guide for researchers to explore and optimize this promising immobilization strategy for their specific enzymes and applications. Further research focusing on a broader range of enzymes and detailed characterization of their performance in this compound will continue to expand the utility of this innovative technology.

References

Application Notes and Protocols for Transdermal Drug Delivery Using Monoolein Gels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of monoolein-based gels as a vehicle for transdermal drug delivery. This compound, a biocompatible and biodegradable lipid, self-assembles in the presence of water to form various liquid crystalline structures, such as cubic and hexagonal phases, which can serve as effective drug reservoirs for sustained and enhanced skin permeation.[1][2][3]

Introduction to this compound Gels for Transdermal Delivery

This compound (glyceryl monooleate) is an amphiphilic lipid that has garnered significant attention in pharmaceutical sciences for its ability to form lyotropic liquid crystalline phases.[2] These structures can incorporate both hydrophilic and lipophilic drug molecules, offering a versatile platform for drug delivery.[4][5] For transdermal applications, this compound-based systems are particularly advantageous as they can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[6][7] The mechanism of enhancement is attributed to the disruption of the stratum corneum's lipid bilayer and an increase in its fluidity.[7]

The phase behavior of this compound-water systems is dependent on the water content and temperature, allowing for the formation of different liquid crystalline structures, including lamellar, hexagonal, and cubic phases.[3][8] The bicontinuous cubic phase, with its unique sponge-like structure of interpenetrating water and lipid channels, is particularly well-suited for controlled drug release.[4]

Key Applications

  • Sustained Drug Release: The intricate nanostructure of this compound gels can provide a sustained release profile for various drugs, reducing the frequency of application and improving patient compliance.[9]

  • Enhanced Permeation of Hydrophilic and Lipophilic Drugs: The amphiphilic nature of this compound facilitates the delivery of a wide range of APIs, from small molecules to larger proteins.[4][7]

  • Topical and Systemic Delivery: this compound gels can be formulated for both local (topical) and systemic (transdermal) drug delivery.[2]

  • Biocompatibility: this compound is generally recognized as safe (GRAS), non-toxic, and biodegradable, making it a suitable excipient for pharmaceutical formulations.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of this compound gels for transdermal drug delivery.

Table 1: Influence of this compound Concentration on Progesterone Permeation

This compound Concentration (% w/w)Progesterone Permeation (µg/cm²) after 48hProgesterone Release Flux (µg/cm²/h)
0 (Control)~1228.2 ± 5.0
5~2427.4 ± 2.7
10~1215.0 ± 1.2
20~1011.1 ± 2.0

Data adapted from a study on progesterone delivery from a propylene glycol vehicle containing this compound. The results indicate that 5% this compound significantly increased progesterone permeation, while higher concentrations hindered release.[10]

Table 2: Effect of this compound-Based Liquid Crystalline Phases on Crocetin Diffusion

This compound (% w/w)Water (% w/w)Liquid Crystalline PhaseCrocetin Diffusion
955MicellarFaster
9010LamellarSlower
7525Cubic (Q230)Slowest

This table is based on a study investigating crocetin delivery. The viscosity of the system increased with water content, leading to slower drug diffusion. However, in vivo tape stripping results suggested more rapid skin penetration from the cubic phase.[8]

Experimental Protocols

Protocol for Preparation of this compound-Water Gels

This protocol describes the preparation of a simple this compound-water gel. The ratio of this compound to water can be adjusted to form different liquid crystalline phases.

Materials:

  • This compound (pharmaceutical grade)

  • Purified water

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of this compound into a glass vial.

  • Add the calculated amount of purified water to the vial. For example, for a 90:10 (w/w) this compound:water gel, add 0.1 g of water for every 0.9 g of this compound.

  • Add a small magnetic stir bar to the vial.

  • Seal the vial tightly.

  • Place the vial in a water bath or on a heating block set to a temperature that facilitates mixing without degrading the components (e.g., 40-50°C).

  • Stir the mixture until a homogenous, viscous gel is formed. This may take several hours to overnight.

  • Allow the gel to equilibrate at room temperature for at least 24 hours before characterization or use.

Protocol for Drug Loading into this compound Gels

This protocol outlines the incorporation of an active pharmaceutical ingredient (API) into the this compound gel.

For Lipophilic Drugs:

  • Melt the this compound at a temperature slightly above its melting point (around 35-40°C).

  • Dissolve the desired amount of the lipophilic API directly into the molten this compound with gentle stirring until a clear solution is obtained.

  • Proceed with the gel preparation by adding water as described in Protocol 4.1 .

For Hydrophilic Drugs:

  • Dissolve the desired amount of the hydrophilic API in the aqueous phase (purified water) before adding it to the this compound.

  • Proceed with the gel preparation by adding the drug-containing aqueous phase to the this compound as described in Protocol 4.1 .

Protocol for In Vitro Drug Release Studies

This protocol describes a typical in vitro drug release study using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, polysulfone) with a defined pore size

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath maintaining 32°C (to mimic skin surface temperature)

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare the drug-loaded this compound gel as described in Protocol 4.2 .

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with pre-warmed (32°C) receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.

  • Place the Franz cells in the water bath and allow the system to equilibrate.

  • Apply a known amount of the drug-loaded this compound gel (e.g., 100 mg) uniformly onto the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.

Protocol for Ex Vivo Skin Permeation Studies

This protocol details the procedure for assessing drug permeation through excised skin.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin, human cadaver skin)

  • Receptor medium (e.g., PBS, pH 7.4)

  • Surgical scissors, scalpel, and forceps

  • Water bath maintaining 32°C

  • Other materials as listed in Protocol 4.3 .

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and connective tissue. Cut the skin to a size suitable for the Franz diffusion cells.

  • Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.

  • Follow steps 3-9 as described in the In Vitro Drug Release Studies Protocol (4.3) , applying the drug-loaded this compound gel to the stratum corneum side of the skin.

  • At the end of the experiment, dismount the skin. The amount of drug retained in the skin can be determined by tape stripping the stratum corneum and/or by extracting the drug from the remaining epidermis and dermis using a suitable solvent.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval In Vitro & Ex Vivo Evaluation cluster_data Data Analysis Prep_MO This compound Gel Preparation Drug_Load Drug Loading Prep_MO->Drug_Load Vis_Char Visual & Microscopic Characterization Drug_Load->Vis_Char Rheo_Char Rheological Characterization Drug_Load->Rheo_Char IVR In Vitro Release (Franz Cell) Drug_Load->IVR ESP Ex Vivo Skin Permeation (Franz Cell) IVR->ESP Analysis Data Analysis & Interpretation ESP->Analysis Skin_Permeation_Mechanism cluster_formulation Formulation cluster_skin Skin Barrier cluster_mechanism Mechanism of Enhancement MO_Gel This compound Gel with Drug SC Stratum Corneum MO_Gel->SC Interaction & Penetration Disruption Disruption of Lipid Bilayer MO_Gel->Disruption Fluidity Increased Fluidity MO_Gel->Fluidity Viable_Epidermis Viable Epidermis SC->Viable_Epidermis Dermis Dermis Viable_Epidermis->Dermis Blood Systemic Circulation Dermis->Blood

References

Application Notes and Protocols: Synthesis of Monoolein Hexagonal Phase Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoolein (MO), a monoglyceride of oleic acid, is a biocompatible and biodegradable lipid that self-assembles in aqueous environments to form various lyotropic liquid crystalline phases. Among these, the inverted hexagonal phase (HII) has garnered significant interest for drug delivery applications. Dispersions of these hexagonal phase structures result in nanoparticles known as hexosomes. Their unique architecture, characterized by water channels arranged in a hexagonal lattice within a continuous lipid matrix, allows for the encapsulation of both hydrophilic and lipophilic drug molecules.[1][2] This makes them versatile carriers for a wide range of therapeutic agents, offering advantages such as high drug loading capacity and sustained release profiles.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of this compound-based hexagonal phase nanoparticles, with a specific focus on their use as a delivery system for the chemotherapeutic drug, doxorubicin.

Data Presentation: Formulation and Characterization Parameters

The physicochemical properties of this compound hexagonal phase nanoparticles are critically dependent on the formulation and process parameters. The following table summarizes typical quantitative data from various studies to provide a comparative overview.

Formulation ComponentParameterTypical Value/RangeKey ConsiderationsReference(s)
Lipid This compound (GMO)50-95% (w/w of lipid phase)Primary structure-forming lipid.[2][5]
Oleic Acid (OA)5-50% (w/w of lipid phase)Induces negative curvature, promoting hexagonal phase formation. pH-sensitive.[6]
Stabilizer Pluronic F127 (Poloxamer 407)5-15% (w/w of total formulation)Provides steric stabilization to prevent nanoparticle aggregation.[4][5]
Process Homogenization Pressure100-1500 barHigher pressure generally leads to smaller particle sizes.[3]
SonicationVaries (e.g., 5 min cycles)Used to reduce particle size and achieve a narrow size distribution.[5]
Temperature40-75 °CAffects lipid viscosity and self-assembly.[7]
Characterization Particle Size (Hydrodynamic Diameter)100-300 nmInfluences biodistribution and cellular uptake.[4][5]
Polydispersity Index (PDI)< 0.3Indicates a monodisperse and homogenous nanoparticle population.[5]
Zeta Potential-15 to -30 mVIndicates colloidal stability.[5]
Drug Loading Doxorubicin Entrapment Efficiency70-96%Depends on the loading method and formulation.[2][5]

Experimental Protocols

Protocol 1: Synthesis of Blank this compound Hexagonal Phase Nanoparticles (Hexosomes)

This protocol describes the preparation of hexosomes using the high-pressure homogenization method.

Materials:

  • This compound (Glycerol monooleate, GMO)

  • Pluronic F127 (Poloxamer 407)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

Equipment:

  • High-pressure homogenizer

  • Water bath

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of this compound and Pluronic F127 (e.g., a 9:1 weight ratio).

    • In a glass vial, melt the this compound and Pluronic F127 together in a water bath at 60-70°C with gentle stirring until a homogenous, clear liquid is formed.[3]

  • Preparation of the Aqueous Phase:

    • Heat the PBS (pH 7.4) to the same temperature as the lipid phase (60-70°C).

  • Formation of a Coarse Emulsion:

    • Add the molten lipid phase dropwise to the pre-heated aqueous phase under vigorous stirring to form a coarse, milky emulsion.

  • High-Pressure Homogenization:

    • Process the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 1000 bar) for a specific number of cycles (e.g., 3-5 cycles).

    • Maintain the temperature of the system at 60-70°C during homogenization.

  • Cooling and Storage:

    • Rapidly cool the resulting nano-dispersion to room temperature in an ice bath.

    • Store the hexosome dispersion at 4°C.

Protocol 2: Loading of Doxorubicin into Hexosomes

This protocol outlines the encapsulation of doxorubicin hydrochloride into pre-formed hexosomes.

Materials:

  • Blank hexosome dispersion (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (for deprotonation of DOX, optional)

  • Dialysis membrane (MWCO 12-14 kDa)

Procedure:

  • Doxorubicin Solution Preparation:

    • Dissolve doxorubicin hydrochloride in a small amount of deionized water. To facilitate its partitioning into the lipidic domains of the hexosomes, doxorubicin can be deprotonated by adding a molar excess of triethylamine.

  • Encapsulation:

    • Add the doxorubicin solution to the blank hexosome dispersion.

    • Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) with gentle stirring to allow for drug partitioning and encapsulation.

  • Purification:

    • To remove unencapsulated doxorubicin, dialyze the drug-loaded hexosome dispersion against a large volume of PBS (pH 7.4) using a dialysis membrane (MWCO 12-14 kDa) at 4°C.[8]

    • Replace the dialysis buffer periodically (e.g., every 2-3 hours) to maintain a concentration gradient.

  • Characterization of Drug Loading:

    • To determine the entrapment efficiency (EE%), disrupt a known amount of the purified doxorubicin-loaded hexosomes using a suitable solvent (e.g., ethanol or methanol).

    • Quantify the amount of encapsulated doxorubicin using a UV-Vis spectrophotometer (at ~480 nm) or fluorescence spectroscopy.[5]

    • Calculate the EE% using the following formula: EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of doxorubicin from hexosomes.

Materials:

  • Doxorubicin-loaded hexosomes (from Protocol 2)

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and tumor microenvironment conditions, respectively)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Thermostated shaker

Procedure:

  • Place a known volume of the doxorubicin-loaded hexosome dispersion into a dialysis bag.[8]

  • Immerse the sealed dialysis bag into a larger volume of the release medium (PBS at pH 7.4 or 5.5) in a container.

  • Place the container in a thermostated shaker at 37°C with continuous gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the concentration of released doxorubicin in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time.

Protocol 4: Cytotoxicity Assay

This protocol outlines the use of the MTT assay to assess the in vitro cytotoxicity of doxorubicin-loaded hexosomes on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Doxorubicin-loaded hexosomes (from Protocol 2)

  • Free doxorubicin solution (as a control)

  • Blank hexosomes (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of doxorubicin-loaded hexosomes, free doxorubicin, and blank hexosomes in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different treatments. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).[9][10]

Mandatory Visualizations

Synthesis_Workflow cluster_preparation Preparation of Phases cluster_emulsification Emulsification cluster_homogenization Homogenization cluster_final_product Final Product Lipid_Phase Lipid Phase (this compound + Pluronic F127) Coarse_Emulsion Coarse Emulsion Lipid_Phase->Coarse_Emulsion Mixing at 60-70°C Aqueous_Phase Aqueous Phase (PBS, pH 7.4) Aqueous_Phase->Coarse_Emulsion HPH High-Pressure Homogenization Coarse_Emulsion->HPH Hexosomes Hexagonal Phase Nanoparticles (Hexosomes) HPH->Hexosomes

Caption: Workflow for the synthesis of this compound hexagonal phase nanoparticles.

Cellular_Uptake_Pathway cluster_endocytosis Endocytosis Hexosome Doxorubicin-Loaded Hexosome Clathrin_Pit Clathrin-Coated Pit Hexosome->Clathrin_Pit Binding Cell_Membrane Cancer Cell Membrane Endosome Early Endosome Clathrin_Pit->Endosome Internalization Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Dox_Release Doxorubicin Release Late_Endosome->Dox_Release pH-triggered Nucleus Nucleus Dox_Release->Nucleus DNA Intercalation Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Cellular uptake and mechanism of action of doxorubicin-loaded hexosomes.

References

Application Notes and Protocols: Monoolein Lyotropic Liquid Crystals in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monoolein-based lyotropic liquid crystals in food science, with a focus on their role in encapsulation, controlled release, and texture modification. Detailed experimental protocols for the preparation and characterization of these fascinating nanostructures are also included.

This compound, a monoglyceride of oleic acid, is a biocompatible and biodegradable lipid that spontaneously self-assembles in the presence of water to form a variety of lyotropic liquid crystalline phases.[1][2] These phases, which include the lamellar (Lα), inverse bicontinuous cubic (V₂), and inverse hexagonal (H₂) phases, possess unique nanostructures with distinct regions of hydrophobicity and hydrophilicity.[3][4] This amphiphilic nature makes them excellent candidates for encapsulating a wide range of bioactive compounds, from hydrophilic vitamins and peptides to lipophilic flavors and nutraceuticals.[5][6]

The specific liquid crystalline phase formed by this compound can be tuned by varying parameters such as temperature, pH, and the addition of other lipids or fatty acids.[7][8] This tunability allows for the design of "smart" delivery systems that can release their payload in response to specific environmental cues within the gastrointestinal tract.[8]

Applications in Food Science

This compound-based lyotropic liquid crystals offer a multitude of applications in the food industry:

  • Encapsulation and Protection of Bioactive Compounds: The intricate network of aqueous and lipidic domains within cubic and hexagonal phases provides an ideal environment for encapsulating and protecting sensitive bioactive molecules from degradation by light, oxygen, and enzymatic activity.[5][9] This leads to enhanced stability and bioavailability of nutrients and nutraceuticals.[4]

  • Controlled and Targeted Release: The tortuous water channels of the bicontinuous cubic phase can be engineered to control the release rate of encapsulated hydrophilic compounds.[6] Furthermore, pH-responsive systems can be developed to trigger release in specific parts of the digestive system, such as the intestine.[8]

  • Fat Substitution and Texture Modification: The viscoelastic properties of this compound liquid crystalline phases can be exploited to mimic the mouthfeel and texture of fats, offering a potential route to developing low-fat food products with desirable sensory attributes.[3]

  • Emulsion Stabilization: this compound-based liquid crystals can be used to stabilize emulsions by forming a structured interface between oil and water phases, preventing coalescence and improving shelf-life.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based lyotropic liquid crystals.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Bioactive CompoundReference
This compound/Pluronic F127 Cubosomes~150-4.045.4 ± 1.2Finasteride[10]
This compound/Oleic Acid/Pluronic F127 Hexosomes~140Not ReportedNot ReportedNot Applicable[11]
This compound/Poloxamer 407 CubosomesNot ReportedNot Reported31.215-Fluorouracil[12]
This compound/Capric Acid/Phospholipid NanoparticlesNot ReportedNot ReportedNot ReportedNot Applicable[13]

Table 2: Rheological Properties of this compound Mesophases

MesophaseElastic Modulus (G') (Pa)Temperature (°C)Reference
Pn3m Cubic Phase (from GMO)>100,00025 - 70[7]
Hexagonal Phase (from GMO/Oleic Acid)Decreases with temperature25 - 120[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Cubosomes

This protocol describes the top-down approach for preparing cubosome dispersions using high-energy fragmentation.

Materials:

  • Glyceryl Monooleate (this compound)

  • Pluronic F127 (or other suitable stabilizer)

  • Deionized water or buffer solution

  • Bioactive compound (optional)

Equipment:

  • High-pressure homogenizer or ultrasonicator

  • Magnetic stirrer

  • Water bath

Procedure:

  • Melt the this compound at a temperature slightly above its melting point (around 40-45 °C).

  • If encapsulating a lipophilic bioactive, dissolve it in the molten this compound.

  • Prepare an aqueous solution of the stabilizer (e.g., 2.5% w/w Pluronic F127). If encapsulating a hydrophilic bioactive, dissolve it in this aqueous phase.

  • Heat the aqueous stabilizer solution to the same temperature as the molten this compound.

  • Slowly add the molten lipid phase to the aqueous phase under constant stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer (e.g., 5 cycles at 1000 bar) or sonicate using a probe sonicator until a milky dispersion is formed.

  • Cool the resulting cubosome dispersion to room temperature.

Protocol 2: Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the internal nanostructure of the liquid crystalline phases.

Equipment:

  • SAXS instrument

  • Capillary sample holders (1-2 mm diameter)

Procedure:

  • Load the cubosome dispersion or bulk liquid crystal into a glass capillary.

  • Seal the capillary to prevent sample evaporation.

  • Mount the capillary in the sample holder of the SAXS instrument.

  • Acquire the scattering pattern at the desired temperature.

  • The positions of the Bragg peaks in the scattering profile are used to identify the liquid crystalline phase (e.g., Pn3m, Im3m, or Ia3d for cubic phases; H₂ for hexagonal phase) and calculate the lattice parameter.

Protocol 3: Visualization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the nanostructure of the dispersed particles.

Equipment:

  • Transmission Electron Microscope (TEM) with a cryo-stage

  • Vitrification robot (e.g., Vitrobot)

  • TEM grids (e.g., lacey carbon)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Apply a small droplet (3-5 µL) of the cubosome dispersion onto a glow-discharged TEM grid.

  • Blot the excess liquid to form a thin film.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to rapidly vitrify the sample.

  • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen temperature.

  • Image the sample at low electron dose to minimize radiation damage. The resulting images will reveal the internal structure of the cubosomes.

Visualizations

experimental_workflow cluster_prep Cubosome Preparation cluster_char Characterization Melt_MO Melt this compound Add_Bioactive_Lipo Add Lipophilic Bioactive (optional) Melt_MO->Add_Bioactive_Lipo Pre_Emulsion Form Pre-emulsion Add_Bioactive_Lipo->Pre_Emulsion Prep_Aq Prepare Aqueous Stabilizer Solution Add_Bioactive_Hydro Add Hydrophilic Bioactive (optional) Prep_Aq->Add_Bioactive_Hydro Add_Bioactive_Hydro->Pre_Emulsion Homogenize High-Pressure Homogenization / Sonication Pre_Emulsion->Homogenize Cubosomes Cubosome Dispersion Homogenize->Cubosomes SAXS SAXS Analysis Cubosomes->SAXS CryoTEM Cryo-TEM Imaging Cubosomes->CryoTEM DLS DLS for Size & Zeta Potential Cubosomes->DLS Rheology Rheological Measurement Cubosomes->Rheology

Caption: Experimental workflow for the preparation and characterization of this compound-based cubosomes.

structure_function cluster_structure Structural Properties cluster_function Functional Properties in Food Phase Liquid Crystalline Phase (Cubic, Hexagonal) Lattice Lattice Parameter Phase->Lattice WaterChannel Water Channel Size & Tortuosity Phase->WaterChannel Encapsulation Encapsulation Efficiency Phase->Encapsulation Texture Texture & Mouthfeel Phase->Texture Release Controlled Release Profile Lattice->Release WaterChannel->Release SurfaceCharge Surface Charge (Zeta Potential) Stability Bioactive Stability SurfaceCharge->Stability

Caption: Relationship between the structural and functional properties of this compound lyotropic liquid crystals.

References

Application Notes and Protocols for Triggering Monoolein Phase Transition for Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the phase transition behavior of monoolein-based systems for controlled drug release. This compound, a lipid that self-assembles in aqueous environments, forms various liquid crystalline phases, most notably the bicontinuous cubic phase. This unique structure, with its tortuous water channels, is ideal for encapsulating and controlling the release of a wide range of therapeutic molecules. By applying external stimuli such as temperature, pH, or enzymes, the phase of the this compound matrix can be altered, triggering the release of the encapsulated drug.

Introduction to this compound-Based Drug Delivery Systems

This compound (glyceryl monooleate) is an amphiphilic lipid that, in the presence of water, self-assembles into several lyotropic liquid crystalline phases. The most utilized of these for drug delivery is the bicontinuous cubic phase, which consists of a single, continuous lipid bilayer separating two interwoven, non-intersecting aqueous channels.[1][2] This structure allows for the encapsulation of hydrophilic, hydrophobic, and amphiphilic drugs.[3] Dispersions of these cubic phases in water, stabilized by polymers, are known as cubosomes.[4][5]

The drug release from these systems can be modulated by triggering a phase transition to a different liquid crystalline phase, such as a hexagonal or lamellar phase, which alters the diffusion pathways of the encapsulated drug.[6][7] This can be achieved through various stimuli, making this compound-based systems "smart" drug delivery vehicles.[3][8]

Stimuli-Responsive Drug Release Mechanisms

The controlled release of drugs from this compound-based systems is achieved by inducing a phase transition that alters the internal nanostructure. This change in phase disrupts the ordered arrangement of the lipid bilayers and aqueous channels, leading to an accelerated release of the encapsulated therapeutic agent.

Temperature-Triggered Release

Changes in temperature can induce phase transitions in this compound-water systems.[9] For instance, an increase in temperature can cause a transition from the bicontinuous cubic phase to an inverted hexagonal phase, leading to faster drug release.[10] This property is particularly useful for applications in hyperthermia-based cancer therapy.[11]

pH-Triggered Release

The incorporation of pH-sensitive molecules into the this compound formulation can render the system responsive to changes in pH.[12][13] At specific pH values, these molecules can become charged, leading to electrostatic repulsion and a change in the lipid packing, which in turn triggers a phase transition and drug release.[6] This is highly advantageous for targeted delivery to acidic environments such as tumors or inflammatory tissues.[3][14]

Enzyme-Triggered Release

The enzymatic degradation of the this compound matrix can also be exploited for controlled drug release.[15] Lipases, which are enzymes that hydrolyze lipids, can break down the this compound, leading to the collapse of the cubic phase structure and the release of the encapsulated drug.[8] This approach is promising for targeted delivery to sites with high lipase activity, such as certain tumors or sites of infection.

Experimental Protocols

Preparation of this compound-Based Formulations

3.1.1. Top-Down Method for Cubosome Preparation

This method involves the fragmentation of a bulk cubic phase gel.[16]

  • Preparation of the Bulk Gel: Melt glycerol monooleate (GMO) at 40-45 °C. Add the aqueous phase (e.g., purified water, buffer) containing a stabilizer (e.g., Poloxamer 407) to the molten GMO with continuous stirring to form a viscous, transparent gel. A typical ratio is 60:40 (w/w) of GMO to aqueous phase.

  • Drug Loading: For hydrophilic drugs, dissolve the drug in the aqueous phase before adding it to the GMO. For hydrophobic drugs, dissolve the drug in the molten GMO before adding the aqueous phase.

  • Dispersion: Disperse the bulk gel in an excess of the aqueous phase with high-energy input, such as high-pressure homogenization or ultrasonication, to form a milky dispersion of cubosomes.[1]

  • Annealing: Heat-treat the dispersion to facilitate the transformation of any vesicular structures into cubic particles.[1]

3.1.2. Bottom-Up Method (Solvent Evaporation) for Cubosome Preparation

This method involves the self-assembly of lipids from a solution.[17]

  • Organic Phase Preparation: Dissolve GMO and a stabilizer (e.g., Poloxamer 407) in a volatile organic solvent such as ethanol. The drug to be encapsulated is also dissolved in this phase.

  • Emulsification: Inject the organic phase into an excess of the aqueous phase under stirring to form a coarse emulsion.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure. This leads to the self-assembly of the lipid into cubosomes.

Characterization of this compound Formulations

3.2.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Sample Preparation: Dilute the cubosome dispersion with purified water or the appropriate buffer to achieve a suitable scattering intensity.[4]

  • DLS Measurement: Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and polydispersity index (PDI).[18] For zeta potential, use an appropriate electrophoretic light scattering instrument.

  • Typical Parameters:

    • Temperature: 25 °C

    • Scattering Angle: 90° or 173°

    • Equilibration Time: 1-2 minutes

3.2.2. Phase Structure Characterization (Small-Angle X-ray Scattering - SAXS)

  • Sample Preparation: Load the cubosome dispersion or bulk gel into a quartz capillary.

  • SAXS Measurement: Perform SAXS analysis using a synchrotron or a laboratory-based SAXS instrument. The scattering pattern will reveal the internal crystalline structure of the particles.[19][20]

  • Data Analysis: The positions of the Bragg peaks in the scattering pattern are used to identify the liquid crystalline phase (e.g., Pn3m, Im3m, or Ia3d for cubic phases).[21][22]

In Vitro Drug Release Studies

A common method for assessing drug release from nanoparticles is the dialysis bag method.[23][24][25]

  • Apparatus Setup: Place a known volume of the drug-loaded cubosome dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO).

  • Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) with constant stirring.

  • Trigger Application:

    • Temperature-Triggered: Conduct the release study at different temperatures (e.g., 37°C, 42°C, 45°C) to observe the effect of temperature on the release rate.[10]

    • pH-Triggered: Use release media with different pH values (e.g., pH 7.4, pH 6.5, pH 5.5) to simulate physiological and pathological conditions.[26]

    • Enzyme-Triggered: Add the relevant enzyme (e.g., lipase) to the release medium at a specific concentration.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Quantitative Data Summary

StimulusFormulation ComponentsDrugTrigger ConditionRelease ProfileReference
Temperature MSPC-LTSLCarboxyfluorescein37°C vs 42°CSignificantly higher release at 42°C[10]
pH This compound, Acidic ProteinoidAmaranth (anionic)pH 7.4 vs acidic pHEnhanced release at neutral/alkaline pH[12]
pH This compound, Acidic ProteinoidAuramine O (cationic)pH 7.4 vs acidic pHSuppressed release at neutral/alkaline pH[12]
pH This compound, Ionizable AminolipidsDoxorubicinpH 5.0 vs pH 7.4Tenfold faster release at pH 5.0[7]
Enzyme This compound Gel-Presence of LipaseHydrolysis of the gel matrix[15]
Enzyme p(AA-BIS)-GOx microgelsDoxorubicin5 mM vs 25 mM Glucose47% release at 5 mM, 80% at 25 mM[27]

Visualizations

Signaling Pathways and Experimental Workflows

Triggered_Drug_Release_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_release In Vitro Drug Release prep_start Start This compound Molten this compound prep_start->this compound mix_hydrophobic Mix This compound->mix_hydrophobic aq_phase Aqueous Phase (with stabilizer & hydrophilic drug) mix_hydrophilic Mix aq_phase->mix_hydrophilic drug_hydrophobic Hydrophobic Drug drug_hydrophobic->mix_hydrophobic mix_hydrophobic->mix_hydrophilic bulk_gel Bulk Cubic Phase Gel mix_hydrophilic->bulk_gel dispersion High-Energy Dispersion bulk_gel->dispersion cubosomes Cubosome Dispersion dispersion->cubosomes dls DLS Analysis (Size, PDI, Zeta Potential) cubosomes->dls saxs SAXS Analysis (Phase Structure) cubosomes->saxs dialysis Dialysis Bag Method cubosomes->dialysis stimulus Apply Stimulus (Temp, pH, Enzyme) dialysis->stimulus sampling Periodic Sampling stimulus->sampling analysis Drug Quantification (HPLC/UV-Vis) sampling->analysis profile Generate Release Profile analysis->profile

Caption: Experimental workflow for the preparation, characterization, and in vitro release testing of stimuli-responsive this compound cubosomes.

Phase_Transition_Mechanism cluster_stimuli External Stimuli cluster_system This compound System cluster_outcome Outcome temp Temperature Change phase_transition Phase Transition temp->phase_transition ph pH Shift ph->phase_transition enzyme Enzyme Presence enzyme->phase_transition cubic_phase Stable Cubic Phase (Drug Encapsulated) cubic_phase->phase_transition destabilization Structural Destabilization phase_transition->destabilization drug_release Accelerated Drug Release destabilization->drug_release

Caption: Logical relationship of stimuli-induced phase transition for triggered drug release from a this compound cubic phase.

pH_Signaling_Pathway start Acidic Environment (e.g., Tumor) protonation Protonation of pH-sensitive component in this compound matrix start->protonation repulsion Increased Electrostatic Repulsion protonation->repulsion packing Alteration of Lipid Molecular Packing repulsion->packing phase_change Cubic to Hexagonal/ Lamellar Phase Transition packing->phase_change release Drug Release phase_change->release

Caption: Signaling pathway for pH-triggered drug release from a modified this compound system.

References

Application Notes & Protocols: Characterization of Drug-Loaded Monoolein Cubosomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cubosomes are nanostructured liquid crystalline particles formed from the self-assembly of amphiphilic lipids, such as glyceryl monooleate (GMO or monoolein), in water.[1][2] These particles possess a unique, bicontinuous cubic liquid crystalline structure, characterized by a curved lipid bilayer separating two continuous but non-intersecting aqueous channels.[3][4] This structure provides a large interfacial area, making cubosomes excellent carriers for a wide range of therapeutic agents, including hydrophilic, hydrophobic, and amphiphilic drugs.[3][5] Their biocompatibility, biodegradability, and potential for sustained drug release make them a promising platform for various drug delivery applications.[2][5]

This document provides a comprehensive overview of the key techniques and protocols used to characterize drug-loaded this compound cubosomes, ensuring formulation quality, stability, and performance.

Experimental Workflows & Logical Relationships

The preparation and characterization of drug-loaded cubosomes follow a systematic workflow to ensure the final formulation meets the desired specifications for drug delivery. The key physicochemical parameters are interconnected, each providing critical information about the formulation's quality and potential in-vivo performance.

G cluster_prep Preparation cluster_methods cluster_char Characterization prep_start Lipid (this compound) + Stabilizer (e.g., Poloxamer 407) + Drug top_down Top-Down Method (High-Energy Homogenization/Sonication) prep_start->top_down bottom_up Bottom-Up Method (Solvent Evaporation/Dilution) prep_start->bottom_up cubo_disp Drug-Loaded Cubosome Dispersion top_down->cubo_disp bottom_up->cubo_disp dls Particle Size, PDI & Zeta Potential (DLS) cubo_disp->dls ee Encapsulation Efficiency & Drug Loading cubo_disp->ee tem Morphology (TEM/SEM) cubo_disp->tem release In Vitro Drug Release cubo_disp->release adv_char Advanced Characterization (SAXS, DSC) cubo_disp->adv_char

Caption: General workflow for the preparation and characterization of drug-loaded this compound cubosomes.

G cluster_params Key Parameters cluster_significance Significance & Impact center_node Physicochemical Properties size Particle Size & PDI center_node->size zeta Zeta Potential center_node->zeta morph Morphology & Structure center_node->morph ee Encapsulation Efficiency center_node->ee bio Bioavailability & Permeation size->bio Influences stability Colloidal Stability (Aggregation Resistance) size->stability Affects zeta->stability Predicts confirm Structural Confirmation (Cubic Phase) morph->confirm Provides efficacy Therapeutic Efficacy & Dosage ee->efficacy Determines

Caption: Logical relationships between key characterization parameters and their significance.

Physicochemical Characterization Data

The following tables summarize quantitative data from various studies on drug-loaded this compound cubosomes, providing a comparative overview of their key physicochemical properties.

Table 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

DrugStabilizerAverage Particle Size (nm)PDIZeta Potential (mV)Reference
DexamethasonePoloxamer 407119.40.153-22.1[6][7]
LeflunomidePoloxamer 407168 ± 1.080.186 ± 0.125-25.5 ± 0.98[8]
Rebamipide-303.1 ± 4.9--[9]
Celecoxib-128.15 ± 3.040.235 ± 0.023-17.50 ± 0.45[10]
AtorvastatinChitosan (coated)169.3 ± 4.140.245 ± 0.015+29.7 ± 0.814[11][12]
Vitamin EPoloxamer~200Low-[13]
DacarbazinePluronic F127106.1 ± 0.8--[14]

Table 2: Encapsulation Efficiency (EE%) and Drug Loading

DrugStabilizerEncapsulation Efficiency (EE%)Reference
DexamethasonePoloxamer 407Up to 96%[6][7]
LeflunomidePoloxamer 40793.2%[8]
Rebamipide-82.44%[9]
Celecoxib-88.57 ± 2.36%[10]
AtorvastatinChitosan (coated)92.1 ± 2.46%[11][12]
Vitamin EPoloxamer~100%[13]
5-FluorouracilPoloxamer 40731.21%[5]
DocetaxelPluronic F-127Up to 90.15%[15]

Experimental Protocols

Detailed methodologies for the essential characterization of drug-loaded this compound cubosomes are provided below.

Protocol 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Objective: To determine the mean particle size, size distribution (PDI), and surface charge (zeta potential) of the cubosome dispersion, which are critical indicators of stability and performance.[8][16]

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS).[8]

Methodology:

  • Sample Preparation: Dilute the cubosome dispersion with deionized or particle-free purified water to achieve a suitable scattering intensity.[6][9] A typical dilution is 0.5 mL of the formulation in 30 mL of water.[9]

  • Instrument Setup: Set the measurement temperature to 25°C.[6][8]

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample into a clean, square glass cuvette.

    • Place the cuvette in the instrument.

    • Equilibrate the sample for 2-3 minutes to ensure temperature stability.

    • Perform the measurement. The instrument uses the principle of DLS to analyze the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • Record the Z-average mean diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and homogenous particle size distribution.[9][10]

  • Zeta Potential Measurement:

    • Transfer the diluted sample into a clear disposable zeta cell.[8]

    • Place the cell in the instrument.

    • Perform the measurement. The instrument applies an electric field and measures the particle velocity using laser Doppler velocimetry to determine the electrophoretic mobility and calculate the zeta potential.

    • Record the zeta potential value in millivolts (mV). Values greater than |±25| mV are generally indicative of good colloidal stability due to strong electrostatic repulsion between particles.[8][17]

  • Data Analysis: Perform all measurements in triplicate and report the results as mean ± standard deviation (SD).[8]

Protocol 2: Determination of Encapsulation Efficiency (EE%)

Objective: To quantify the percentage of the drug successfully encapsulated within the cubosomes relative to the total amount of drug added during preparation.[16]

Instrumentation: High-speed centrifuge, UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Methodology:

  • Separation of Free Drug:

    • Take a known volume (e.g., 1 mL) of the drug-loaded cubosome dispersion.[9]

    • Separate the unentrapped ("free") drug from the cubosomes. The most common method is centrifugation.[16][18]

    • Centrifuge the dispersion at high speed (e.g., 15,000 rpm) for a sufficient duration (e.g., 30-45 minutes) at 4°C.[6][15] This will pellet the cubosomes, leaving the unentrapped drug in the supernatant.

    • Alternative separation methods include dialysis or ultrafiltration.[18]

  • Quantification of Unentrapped Drug:

    • Carefully collect the supernatant.[16]

    • Measure the concentration of the drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC.[3][16] A calibration curve of the drug in the same medium should be prepared to ensure accurate quantification.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula:

      EE% = [(Total Drug Added - Amount of Unentrapped Drug) / Total Drug Added] x 100

  • Data Analysis: Perform the experiment in triplicate and report the EE% as mean ± SD.

Protocol 3: Morphological Characterization

Objective: To visually confirm the formation of cubosomes and characterize their size, shape, and internal structure.

Instrumentation: Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).

Methodology (TEM):

  • Sample Preparation:

    • Place a microdrop of the cubosome dispersion onto a carbon-coated copper grid.[12]

    • Allow the sample to adhere for a few minutes.

    • Wick away the excess liquid using filter paper.

    • Negative Staining (Optional but common): Apply a drop of a negative staining agent (e.g., 1-2% phosphotungstic acid or uranyl acetate) to the grid for 1-2 minutes to enhance contrast.[12]

    • Wick away the excess stain and allow the grid to air-dry completely before imaging.[12]

    • For more detailed internal structure, Cryo-TEM is the preferred method, which involves vitrifying the sample in liquid ethane to preserve its native structure.[19][20]

  • Imaging:

    • Insert the prepared grid into the TEM.

    • Operate the microscope at an appropriate acceleration voltage.

    • Capture images at different magnifications to observe the overall morphology and fine structural details. Cubosomes typically appear as discrete, sub-micron particles, often with a cubic or polyangular shape and an internal "honeycomb" or lattice-like structure.[6][19]

Methodology (SEM):

  • Sample Preparation:

    • Place a drop of the dispersion on a clean stub and allow it to air-dry.

    • Coat the dried sample with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater. This prevents charging under the electron beam.

  • Imaging:

    • Mount the stub in the SEM chamber.

    • Scan the sample with a focused electron beam.

    • Capture images. SEM provides information about the surface morphology, shape, and size distribution of the particles.[21]

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the rate and mechanism of drug release from the cubosome formulation over time, often to demonstrate a sustained release profile compared to a free drug solution.[7]

Instrumentation: Dialysis setup (e.g., dialysis bags/tubing), incubator shaker or Franz diffusion cell apparatus, UV-Vis Spectrophotometer or HPLC.

Methodology (Dialysis Bag Method): [6][7]

  • Preparation:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the cubosomes.

    • Hydrate the dialysis bag according to the manufacturer's instructions.

  • Experimental Setup:

    • Pipette a precise volume (e.g., 2-5 mL) of the drug-loaded cubosome dispersion into the dialysis bag and securely seal both ends.

    • Place the sealed bag into a larger vessel (e.g., a beaker) containing a known volume of release medium (e.g., 100 mL of Phosphate Buffered Saline, PBS, pH 7.4).[15]

    • Place the entire setup in an incubator shaker set to a constant temperature (e.g., 37°C) and gentle agitation (e.g., 100 rpm).[18]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a suitable method like UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percent drug release versus time.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[22]

Advanced Characterization Techniques

For a more in-depth structural analysis, the following techniques are often employed:

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful, non-destructive technique used to identify the internal liquid crystalline structure of the cubosomes (e.g., Pn3m, Im3m, or Ia3d cubic lattices) by analyzing the scattering pattern of X-rays at very small angles.[3][23] The positions of the Bragg peaks in the diffraction pattern are characteristic of a specific cubic phase.[20][24]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in the material as a function of temperature.[25] It is used to study the physical state of the drug within the cubosome (crystalline or amorphous), investigate drug-lipid interactions, and assess the thermal stability of the formulation.[26][27] The disappearance or broadening of the drug's melting endotherm in the thermogram of the loaded cubosomes can indicate that the drug is in an amorphous or molecularly dispersed state.[14]

References

Troubleshooting & Optimization

Technical Support Center: Monoolein Phase Transitions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoolein and its lyotropic liquid crystalline phases.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control this compound phase transitions?

The phase behavior of this compound is highly sensitive to several factors that can be manipulated to control the formation of specific lyotropic liquid crystalline phases, such as the lamellar (Lα), inverse hexagonal (HII), and various bicontinuous cubic (QI) phases (e.g., Pn3m, Ia3d, Im3m). The key factors include:

  • Temperature: Temperature directly influences the molecular packing of this compound. Increasing temperature generally promotes transitions towards phases with higher negative curvature, such as the transition from a cubic phase to an inverse hexagonal phase.[1][2][3] For instance, in excess water, this compound typically forms a cubic phase over a broad temperature range, but transitions to the inverse hexagonal phase above 90-95°C.[1][3]

  • Hydration Level (Water Content): The amount of water in the system is a critical determinant of the resulting phase. As water content decreases, the phase can transition from micelles to cubic, hexagonal, and lamellar phases.[2]

  • Pressure: Pressure has an effect opposite to that of temperature.[2] Increasing pressure can induce transitions to phases with less negative curvature, for example, from a hexagonal phase to a cubic or lamellar phase.[1][2]

  • pH: The pH of the aqueous medium can significantly influence the phase behavior, especially when additives like fatty acids are present. By altering the pH, the ionization state of these additives changes, which in turn modulates the interfacial curvature and can trigger phase transitions.[4]

  • Additives: The incorporation of various molecules can profoundly alter the phase diagram of this compound. These include:

    • Lipids and Fatty Acids: Adding lipids like phosphatidylcholines or fatty acids such as capric acid can have opposing effects on the membrane curvature, allowing for the formation of a wide range of mesophases.[5]

    • Salts: The presence of salts can modulate electrostatic interactions, especially in systems containing charged lipids, and can influence the lattice parameters and trigger phase transitions.[6]

    • Polymers and Surfactants: Stabilizers like Pluronic F127 are often used in the preparation of dispersed nanoparticles (cubosomes) and can influence the final particle structure.

    • Protic Ionic Liquids (PILs): PILs can be used as an alternative solvent to water and offer great tailorability over the self-assembly of this compound, leading to the formation of various phases depending on the specific ions.[7][8]

    • Sugars: Sugars like sucrose can dramatically lower the cubic-to-hexagonal phase transition temperature.[3]

Q2: How can I reliably form a specific cubic phase (e.g., Pn3m vs. Ia3d)?

Achieving a specific cubic phase depends on precise control over the experimental conditions. The Pn3m (double diamond) and Ia3d (gyroid) are two common bicontinuous cubic phases of this compound.

  • Temperature and Hydration: The this compound-water phase diagram shows that at a given temperature, the transition between Pn3m and Ia3d can be triggered by a small change in water content.[9][10] Similarly, at a fixed hydration, a temperature change can induce this transition.

  • Additives: The addition of other lipids or molecules can favor one cubic phase over another. For example, adding charged lipids and then modulating the salt concentration can induce a transition from the Pn3m to the Ia3d phase.[6]

  • Metastability: It is important to be aware of metastable phases, especially at temperatures below 20°C.[11][12] To achieve equilibrium phases at low temperatures, a sub-zero incubation protocol may be necessary.[11]

Q3: What is the role of Pluronic F127 in this compound dispersions?

Pluronic F127 is a triblock copolymer frequently used as a steric stabilizer in the preparation of aqueous dispersions of this compound, commonly known as cubosomes. Its primary role is to prevent the aggregation and fusion of the dispersed liquid crystalline nanoparticles, ensuring a stable colloidal system. While essential for creating stable dispersions, the concentration of Pluronic F127 can also influence the internal nanostructure of the particles.

Troubleshooting Guide

Issue 1: Unexpected Phase or Coexistence of Phases Observed in SAXS Analysis

Possible Cause Troubleshooting Step
Incorrect Temperature Control Verify the temperature of your sample stage. Even small fluctuations can lead to phase transitions or the coexistence of phases, especially near a phase boundary.[9][10]
Inaccurate Hydration Level Ensure precise control over the water (or buffer) content in your sample. Evaporation can lead to dehydration and a shift in the phase.[9] For high-viscosity injection experiments, the co-flowing gas can induce dehydration or cooling, leading to phase changes.[9][10]
Metastable State The system may be trapped in a metastable state, particularly at lower temperatures (below ~17-20°C).[11][12] To reach the equilibrium phase, consider an annealing protocol, which may include temperature cycling or a sub-zero incubation step.[11]
Influence of Additives If you are using additives (e.g., proteins, drugs, other lipids), they may be altering the phase diagram of this compound.[12] The concentration of these additives is crucial. For instance, high concentrations of detergents used to solubilize membrane proteins can destabilize the cubic phase.[12]
Sample History The thermal and mechanical history of the sample can influence its phase. Ensure a consistent preparation protocol.

Issue 2: Difficulty in Reproducing Results

Possible Cause Troubleshooting Step
Purity of this compound Use high-purity this compound. Impurities can act as additives and significantly alter the phase behavior.
Equilibration Time Allow sufficient time for the sample to equilibrate after preparation or after a change in temperature or pressure. Phase transitions are not always instantaneous.[3]
Preparation Method The method of mixing this compound and the aqueous phase can affect the homogeneity and the final structure. Standardize your mixing procedure, for example, by using coupled syringes.[13]

Issue 3: Phase Transition Occurs at a Different Temperature Than Expected

Possible Cause Troubleshooting Step
Presence of Solutes in the Aqueous Phase Buffers, salts, or other solutes can significantly alter the phase transition temperatures. For example, sucrose is known to dramatically lower the cubic-to-hexagonal transition temperature.[3]
Pressure Effects If your experiment involves changes in pressure (e.g., high-pressure SAXS or injection systems), this will shift the phase transition temperatures.[1][2]

Data Presentation

Table 1: Influence of Temperature and Pressure on this compound Phases in Excess Water

ParameterEffectExample Phase TransitionsReference(s)
Increasing Temperature Promotes phases with more negative curvatureCubic → Inverse Hexagonal (above 95°C)[1]
Increasing Pressure Promotes phases with less negative curvature (opposite to temperature)Inverse Hexagonal → Cubic → Lamellar[1][2]

Table 2: Effect of Selected Additives on this compound Phase Behavior

AdditiveConcentrationEffectResulting Phase(s)Reference(s)
Vaccenyl Acetate/Vaccenic Acid Mixture Varied ratiopH-tunable transitionFd3m → HII[4]
Sucrose 1 mol/kgLowers transition temperature by ~20°CCubic → HII[3]
Dioleoyl Phosphatidylglycerol (DOPG) + Salts Varied salt concentrationModulates electrostatic swellingPn3m → Ia3d[6]
Capric Acid and Phosphatidylcholines Varied relative concentrationsOpposing effects on membrane curvaturePn3m, Ia3d, HII, Lα[5]
Protic Ionic Liquids (e.g., EAN, EtAN) Varied concentration and temperatureSolvent-dependent phase formationLamellar, Inverse Hexagonal, Cubic[7][8]

Experimental Protocols

Protocol 1: Preparation of Bulk this compound Liquid Crystalline Phases

This protocol describes a common method for preparing bulk this compound phases for characterization by techniques like Small-Angle X-ray Scattering (SAXS).

  • Materials: High-purity this compound, deionized water or buffer.

  • Procedure: a. Gently melt the this compound at a temperature just above its melting point (around 35-40°C). b. Using two gas-tight Hamilton syringes connected by a coupler, combine the molten this compound and the aqueous phase in the desired ratio (e.g., 60:40 w/w this compound:water for a fully hydrated cubic phase).[13] c. Mix the components by repeatedly passing the mixture from one syringe to the other (at least 50 times) until a homogenous, transparent, and highly viscous material is formed.[13] d. Load the resulting liquid crystalline material into a sample holder suitable for your characterization technique (e.g., a thin-walled glass capillary for SAXS). e. Allow the sample to equilibrate at the desired temperature before measurement.

Protocol 2: Preparation of this compound-Based Nanoparticle Dispersions (Cubosomes)

This protocol outlines a typical procedure for forming cubosomes stabilized by a polymer.

  • Materials: this compound, Poloxamer 407 (or another suitable stabilizer), deionized water or buffer.

  • Procedure: a. Melt the this compound and mix it with the Poloxamer 407.[14] b. Add this molten lipid/stabilizer mixture dropwise to the aqueous phase while stirring at room temperature to form a coarse dispersion.[14] c. Homogenize the coarse dispersion using a high-energy method such as a microfluidizer or high-pressure homogenizer to reduce the particle size.[14] d. A subsequent heat treatment step, such as autoclaving, may be employed to facilitate the conversion of vesicular structures into the desired cubic phase nanoparticles.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Characterization & Analysis prep1 Melt this compound prep2 Combine with Aqueous Phase / Additives prep1->prep2 prep3 Homogenize (e.g., Syringe Mixing) prep2->prep3 saxs SAXS Analysis prep3->saxs Phase Identification dsc DSC Analysis prep3->dsc Transition Temperatures microscopy Polarized Light Microscopy prep3->microscopy Birefringence Check temp Temperature temp->prep3 pressure Pressure pressure->prep3 ph pH ph->prep3 additives Additives additives->prep2

Caption: Experimental workflow for controlling and characterizing this compound phases.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Unexpected SAXS Result (e.g., Mixed Phases) cause1 Temperature Fluctuation? start->cause1 cause2 Incorrect Hydration? start->cause2 cause3 Metastable State? start->cause3 cause4 Additive Effects? start->cause4 sol1 Verify & Stabilize Temperature cause1->sol1 sol2 Check Water Content & Prevent Evaporation cause2->sol2 sol3 Implement Annealing Protocol cause3->sol3 sol4 Verify Additive Concentration & Purity cause4->sol4

Caption: Troubleshooting logic for unexpected this compound phase behavior.

References

Technical Support Center: Optimizing Drug Loading in Monoolein-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges encountered during the preparation and optimization of drug-loaded monoolein-based formulations, such as cubosomes.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Drug Entrapment Efficiency (<80%)

  • Question: My drug entrapment efficiency is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low drug entrapment efficiency in this compound-based systems can stem from several factors related to the drug's properties, the formulation composition, and the preparation method. Here are some common causes and troubleshooting steps:

    • Drug Properties:

      • Hydrophilicity/Lipophilicity: The unique bicontinuous cubic phase of this compound can accommodate hydrophilic, lipophilic, and amphiphilic drugs.[1] However, the efficiency of encapsulation can be influenced by the drug's affinity for the lipid bilayers versus the aqueous channels. For highly water-soluble drugs, consider modifying the formulation to enhance interaction with the lipid matrix.

      • Molecular Size: Very large drug molecules may face steric hindrance, preventing efficient loading into the this compound channels.

    • Formulation & Process Parameters:

      • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug saturation within the lipid matrix, resulting in the expulsion of the excess drug.[2] It is crucial to optimize this ratio to maximize loading without compromising the stability of the formulation.[3]

      • Stabilizer Concentration: The concentration of stabilizers, such as Pluronic F127, can affect entrapment efficiency. Increasing the polymer concentration can enhance the stability of the cubosomes, which may improve drug retention.

      • pH of the Aqueous Phase: The ionization state of the drug, which is pH-dependent, can significantly impact its partitioning into the lipid phase.[4] For ionizable drugs, adjusting the pH of the aqueous phase to a level where the drug is in its less ionized form can improve loading. For instance, pH-sensitive cubosomes have been designed to trigger drug release in acidic environments.[5][6][7]

      • Preparation Method: The choice between top-down (high-energy) and bottom-up (low-energy) methods can influence encapsulation efficiency. The bottom-up approach, which involves the self-assembly of lipids, can sometimes lead to higher encapsulation efficiency.[1]

    • Troubleshooting Steps:

      • Optimize Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum loading.

      • Adjust pH: For ionizable drugs, experiment with different pH values of the aqueous phase to favor the non-ionized form of the drug.

      • Vary Stabilizer Concentration: Investigate the effect of different stabilizer concentrations on both entrapment efficiency and particle size.

      • Explore Different Preparation Methods: If you are using a top-down approach, consider trying a bottom-up method, or vice versa.

Issue 2: Particle Aggregation and Instability

  • Question: My this compound nanoparticles are aggregating and the dispersion is not stable. What could be the cause and how can I prevent this?

  • Answer: Particle aggregation in this compound dispersions is often a sign of colloidal instability. This can be caused by insufficient stabilization or inappropriate formulation parameters.

    • Potential Causes:

      • Inadequate Stabilizer Concentration: The stabilizer (e.g., Pluronic F127) is crucial for preventing the aggregation of cubosomes by providing steric hindrance. An insufficient amount of stabilizer will result in poor particle dispersion and stability.

      • High Temperature: Elevated temperatures can affect the stability of the cubic phase and the effectiveness of the stabilizer, potentially leading to aggregation.[8] this compound itself has a specific temperature-composition phase diagram that dictates the stability of the cubic phase.[9][10]

      • Ionic Strength of the Medium: High salt concentrations in the aqueous phase can disrupt the electrostatic balance and reduce the effectiveness of some stabilizers, leading to particle aggregation.

    • Troubleshooting Steps:

      • Increase Stabilizer Concentration: Gradually increase the concentration of the stabilizer in your formulation and observe the effect on particle size and stability over time.

      • Control Temperature: Ensure that the preparation and storage temperatures are within the stable range for the this compound cubic phase.[11]

      • Use a Suitable Buffer: If working with a buffered system, ensure that the ionic strength is not excessively high. Consider using a low-molarity buffer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with this compound-based drug delivery systems.

  • What are this compound-based cubosomes and why are they used for drug delivery? this compound is a lipid that, when mixed with water, can self-assemble into a unique, highly ordered, bicontinuous cubic liquid crystalline phase.[8][12] Dispersions of these cubic phases into nanoparticles are known as cubosomes.[1] Their structure consists of a continuous lipid bilayer separating two non-intersecting aqueous channels.[12] This special structure allows for the encapsulation of a wide range of molecules, including those that are hydrophilic, lipophilic, or amphiphilic.[1][13] They are used in drug delivery due to their high drug-loading capacity, ability to provide sustained release, and biocompatibility.[14][15]

  • How can I load a drug into this compound cubosomes? There are generally two main approaches for loading drugs into cubosomes:

    • During Preparation: The drug is incorporated into the formulation before the formation of the cubosomes. This can be done by dissolving the drug in the molten this compound (for lipophilic drugs) or in the aqueous phase (for hydrophilic drugs) before homogenization or self-assembly.[14]

    • Post-Loading (Incubation): Pre-formed "empty" cubosomes are incubated with a solution of the drug. The drug molecules then partition into the cubosomes over time.[14]

  • What is the difference between the "top-down" and "bottom-up" methods for preparing cubosomes?

    • Top-down method: This approach involves breaking down a bulk cubic phase of this compound and water into nanoparticles using high-energy methods like high-pressure homogenization or ultrasonication.[1] A stabilizer is required to prevent the newly formed nanoparticles from re-aggregating.

    • Bottom-up method: This method relies on the self-assembly of this compound molecules into cubosomes from a precursor solution.[1] This is typically achieved by diluting a solution of this compound in a solvent (like ethanol) with an aqueous phase containing a stabilizer. This method is generally more energy-efficient.[14]

  • How is drug loading efficiency determined? Drug loading efficiency, often expressed as entrapment efficiency (EE%), is typically determined by separating the drug-loaded cubosomes from the unentrapped, free drug in the aqueous phase. The amount of free drug is then quantified using a suitable analytical technique like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[14] The EE% is calculated using the following formula:

    EE% = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    Separation of the free drug can be achieved by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.[14]

  • What factors influence the release of the drug from cubosomes? Drug release from cubosomes is a complex process influenced by several factors:

    • Drug Properties: The drug's solubility, molecular weight, and interaction with the this compound matrix play a significant role.

    • Formulation Composition: The drug-to-lipid ratio and the presence of additives can alter the release profile.

    • Environmental Conditions: pH and temperature can trigger changes in the cubic phase structure or the drug's ionization state, leading to controlled or triggered release.[5][16] For example, incorporating oleic acid can enhance responsiveness to the acidic tumor microenvironment.[16]

Data Presentation

The following tables summarize quantitative data on drug entrapment efficiency in this compound-based systems from various studies.

Table 1: Entrapment Efficiency of Different Drugs in this compound Cubosomes

DrugDrug TypePreparation MethodStabilizerEntrapment Efficiency (%)Reference
DocetaxelLipophilicTop-down (homogenization)Amphiphile> 85[17]
FluorometholoneHydrophobicTop-down (sonication)Poloxamer 40782.89[17]
Dacomitinib-EmulsificationPEG 600095.04[16]
AT101HydrophobicTop-downPluronic F-12797.7[18]

Table 2: Influence of Formulation Parameters on Entrapment Efficiency

Parameter VariedSystemObservationReference
Polymer ConcentrationFluorometholone in CubosomesIncreasing polymer concentration leads to increased % entrapment.[17]
Drug-to-Lipid RatioLiposomal Formulations (General)A critical parameter affecting the drug loading capacity.[2]
pH of Drug SolutionCiprofloxacin in Fibroin NanoparticlesDrug loading is significantly affected by the pH of the loading solution relative to the drug's pKa.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and characterization of drug-loaded this compound cubosomes.

Protocol 1: Preparation of Drug-Loaded Cubosomes (Top-Down Method)

  • Preparation of the Lipid Phase:

    • Weigh the required amount of this compound.

    • If loading a lipophilic drug, dissolve the drug in the this compound. Gentle heating (e.g., to 40°C) may be required to melt the this compound and facilitate drug dissolution.[18]

    • Add the stabilizer (e.g., Pluronic F-127) to the molten lipid phase and mix until a homogenous, transparent mixture is obtained.[18]

  • Hydration:

    • Add the aqueous phase (e.g., purified water or buffer) to the lipid mixture. If loading a hydrophilic drug, it should be dissolved in this aqueous phase beforehand.

    • Allow the mixture to hydrate for a sufficient period (e.g., 1 hour) at a controlled temperature.

  • Homogenization:

    • Subject the hydrated mixture to high-energy dispersion using a high-pressure homogenizer or a probe sonicator.

    • Optimize the homogenization parameters (e.g., pressure, time, temperature) to achieve the desired particle size and polydispersity index.

  • Purification (Optional):

    • To remove any unentrapped drug, the cubosome dispersion can be purified by dialysis against a large volume of the aqueous phase or by ultracentrifugation.

Protocol 2: Preparation of Drug-Loaded Cubosomes (Bottom-Up Method)

  • Preparation of the Organic Phase:

    • Dissolve this compound and the lipophilic drug (if applicable) in a water-miscible organic solvent, such as ethanol.

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer (e.g., Pluronic F-127) and the hydrophilic drug (if applicable) in the aqueous phase (e.g., purified water or buffer).

  • Self-Assembly:

    • Inject the organic phase into the aqueous phase under constant stirring.

    • The rapid dilution of the organic solvent causes the this compound to self-assemble into cubosomes, encapsulating the drug.

  • Solvent Removal:

    • Remove the organic solvent from the dispersion, for example, by evaporation under reduced pressure.

Protocol 3: Determination of Entrapment Efficiency

  • Separation of Free Drug:

    • Take a known volume of the drug-loaded cubosome dispersion.

    • Separate the unentrapped drug from the cubosomes. A common method is to use centrifugal filter units (e.g., with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through). Centrifuge at an appropriate speed and time.

  • Quantification of Free Drug:

    • Collect the filtrate containing the free drug.

    • Measure the concentration of the drug in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculation of Entrapment Efficiency:

    • Calculate the amount of free drug in the initial volume of the dispersion.

    • Calculate the initial total amount of drug in the same volume of the dispersion.

    • Use the formula mentioned in the FAQ section to calculate the Entrapment Efficiency (%).

Mandatory Visualizations

experimental_workflow_top_down cluster_prep Preparation cluster_hydration Hydration cluster_dispersion Dispersion start Start melt Melt this compound (+ Lipophilic Drug) start->melt add_stabilizer Add Stabilizer melt->add_stabilizer mix Mix until Homogenous add_stabilizer->mix add_aqueous Add Aqueous Phase (+ Hydrophilic Drug) mix->add_aqueous hydrate Hydrate add_aqueous->hydrate homogenize High-Energy Homogenization hydrate->homogenize cubosomes Drug-Loaded Cubosomes homogenize->cubosomes

Caption: Top-Down Method for Cubosome Preparation.

experimental_workflow_bottom_up cluster_phases Phase Preparation cluster_assembly Self-Assembly cluster_final Finalization organic_phase Organic Phase: This compound + Drug in Ethanol inject Inject Organic Phase into Aqueous Phase organic_phase->inject aqueous_phase Aqueous Phase: Stabilizer + Drug in Water aqueous_phase->inject self_assemble Self-Assembly inject->self_assemble solvent_removal Solvent Removal self_assemble->solvent_removal cubosomes Drug-Loaded Cubosomes solvent_removal->cubosomes

Caption: Bottom-Up Method for Cubosome Preparation.

factors_affecting_loading cluster_drug Drug Properties cluster_formulation Formulation Parameters cluster_process Process Parameters center_node Drug Loading Efficiency solubility Solubility (Hydrophilicity/Lipophilicity) solubility->center_node mw Molecular Weight mw->center_node pka pKa (Ionization) pka->center_node ratio Drug-to-Lipid Ratio ratio->center_node stabilizer Stabilizer Type & Conc. stabilizer->center_node additives Other Excipients additives->center_node method Preparation Method (Top-down vs. Bottom-up) method->center_node temp Temperature temp->center_node ph pH of Aqueous Phase ph->center_node

Caption: Factors Influencing Drug Loading Efficiency.

References

Navigating the Challenges of In Meso Crystallization: A Technical Support Guide for Monoolein LCP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of membrane protein crystallization, the monoolein-based Lipidic Cubic Phase (LCP) method offers a powerful, near-native environment for obtaining high-resolution structures. However, the path to well-diffracting crystals is often paved with experimental hurdles. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during protein crystallization in this compound LCP.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to provide direct answers to specific problems you might be facing in the lab.

Issues with the LCP Bolus and Phase Integrity

Q1: My prepared LCP is too viscous and difficult to dispense. What can I do?

A1: The high viscosity of the LCP, often described as toothpaste-like, is inherent to this method. However, several factors can be optimized:

  • Temperature Control: Ensure you are working within the optimal temperature range for this compound LCP formation, which is typically 21–23°C.[1] Temperatures below 20°C can cause the LCP to freeze and transition into a lamellar crystalline phase.[1]

  • Lipid-to-Protein Ratio: The standard ratio is 3:2 (lipid:protein solution) by volume. Deviating significantly from this can alter the viscosity.

  • Mixing Technique: Ensure thorough mixing of the lipid and protein solution using a coupled syringe mixer until the mixture is homogenous and transparent. Incomplete mixing can result in areas of high viscosity.

  • Dispensing Equipment: Use a syringe-based dispenser specifically designed for LCP. Manual dispensing requires practice to achieve consistency. Automated LCP dispensing systems can provide highly reproducible results by precisely controlling drop size and placement.[1]

Q2: I'm observing phase separation or the formation of a birefringent, non-cubic phase in my drops. What's happening?

A2: This indicates a disruption of the cubic phase, often into a lamellar or hexagonal phase, which is not conducive to crystallization.[2] Common culprits include:

  • Incompatible Precipitant Conditions: High concentrations of certain salts or PEGs in commercial screens can destabilize the LCP.[3] It is estimated that about 30% of commercial screen conditions are not compatible with LCP crystallization.[4] Consider diluting your screening solutions with water to increase compatibility.[4]

  • Excess Detergent: The detergent used to solubilize your membrane protein can disrupt the LCP at high concentrations, often leading to the formation of a lamellar phase.[3][5][6] It is crucial to minimize the detergent concentration in your final protein preparation.[7]

  • Temperature Fluctuations: Even minor temperature changes during plate incubation and imaging can induce the formation of liquid droplets within the cubic phase, which scatter light and make crystal detection difficult.[4][8]

Below is a troubleshooting workflow for addressing phase integrity issues.

start Phase Separation or Birefringence Observed check_precipitant Check Precipitant Concentration start->check_precipitant check_detergent Check Detergent Concentration start->check_detergent check_temp Check for Temperature Fluctuations start->check_temp dilute_screen Dilute Screen (e.g., 2x with water) check_precipitant->dilute_screen High Salt/PEG? reassess Re-evaluate LCP Phase Integrity dilute_screen->reassess reduce_detergent Reduce Detergent in Protein Preparation check_detergent->reduce_detergent High Detergent? reduce_detergent->reassess stabilize_temp Ensure Stable Incubation Temperature (20°C) check_temp->stabilize_temp Fluctuations? stabilize_temp->reassess

Troubleshooting Phase Integrity Issues.
Challenges in Crystal Formation and Quality

Q3: I'm not getting any crystals. What are the most common reasons?

A3: The absence of crystals can stem from several factors, from the protein itself to the experimental setup.

  • Protein Quality: Ensure your protein is monodisperse and free of aggregation.[7] Protein aggregates can inhibit diffusion within the LCP and prevent crystallization.[1]

  • Protein Mobility in LCP: For crystals to form, the protein must be able to diffuse within the lipidic matrix.[9] If the protein is aggregated or the LCP structure has collapsed, diffusion will be restricted.[1][10] Pre-crystallization screening using techniques like Fluorescence Recovery After Photobleaching (FRAP) can assess protein mobility and help identify promising conditions.[1][9][10][11]

  • Lipid Composition: While this compound is the most common host lipid, it may not be optimal for all membrane proteins.[2][6][12] Screening different monoacylglycerols (MAGs) with varying acyl chain lengths can be beneficial.[12][13]

  • Inadequate Screening: LCP crystallization requires extensive screening of precipitant conditions.[11][14] Using screens specifically designed for LCP crystallization is recommended.

Q4: My crystals are very small. How can I grow larger crystals?

A4: Small crystal size is a common issue in LCP crystallization.[1] Here are some strategies to encourage the growth of larger crystals:

  • Optimize Protein Concentration: While a high protein concentration can favor nucleation, lowering it slightly may promote the growth of fewer, larger crystals.[5]

  • Vary the LCP Volume and Precipitant Ratio: The ratio of the LCP bolus to the precipitant solution can influence crystal growth. Experiment with different LCP drop sizes and precipitant volumes.

  • Fine-tune Precipitant Conditions: Perform fine-grid screening around the initial hit conditions, varying the pH and the concentrations of the precipitant and any additives.

  • Additive Screening: The inclusion of certain lipids or other small molecules can sometimes improve crystal size and quality.

Q5: My crystals are poorly formed or have low diffraction quality. What can I do to improve them?

A5: Poor crystal quality can be addressed by:

  • Optimizing the Host Lipid: As mentioned, screening a variety of MAGs can lead to better-ordered crystals.[12][13] The bilayer thickness of the LCP should ideally match the hydrophobic thickness of the protein.[15]

  • Controlling Nucleation: A high nucleation rate can lead to a large number of small, poorly ordered crystals.[15] Modifying the protein concentration or the precipitant conditions can help control nucleation.

  • Additives: The addition of specific lipids known to support the protein's function or stability can be beneficial.[1]

ParameterRecommendationRationale
Temperature 21–23°C for LCP preparation and incubation at 20°C.[1][4][8]This compound-based LCP is stable above 17°C.[3][4][8]
Protein Concentration 10-20 mg/mL for initial trials.[7]Higher concentrations can be used for optimization.
Lipid:Protein Ratio 3:2 (v/v)Standard starting ratio for LCP formation.
LCP Drop Volume 20-50 nL for robotic setup.[14]Small volumes are sufficient for initial screening.
Precipitant Volume 0.8 - 1 µL per 50 nL LCP bolus.[4][14]Creates a significant chemical gradient to drive crystallization.

Table 1: Key Experimental Parameters for this compound LCP Crystallization.

Crystal Detection and Handling

Q6: I'm having trouble visualizing my crystals in the LCP matrix.

A6: Detecting small, colorless crystals within the transparent and non-birefringent LCP matrix is a known challenge.[1]

  • High-Quality Optics: Use a microscope with high-quality optics and cross-polarized light for reliable visualization.[1] Glass sandwich plates are preferred for their excellent optical properties.[4][8]

  • Advanced Imaging Techniques:

    • UV Fluorescence: Can help distinguish protein crystals from salt and other non-proteinaceous material, especially if the protein has intrinsic fluorescence (e.g., from tryptophan residues).

    • SONICC (Second Order Nonlinear Imaging of Chiral Crystals): This technique is highly sensitive and can detect very small or buried crystals within the LCP with virtually no background from the lipid matrix.[1][16]

Q7: How should I harvest my crystals from the viscous LCP?

A7: Crystal harvesting from LCP requires specialized tools and techniques due to the viscosity of the matrix.

  • Micromounts and Loops: Use micromounts or small loops to scoop the crystal-containing portion of the LCP.

  • Syringe-Based Harvesting: For a large number of microcrystals, the entire LCP bolus can be harvested using a syringe.

  • Cryo-protection: In many cases, the LCP itself can act as a cryo-protectant. If additional cryo-protection is needed, it can be briefly soaked into the LCP before flash-cooling in liquid nitrogen.

Experimental Protocols

Detailed Methodology for Manual LCP Crystallization Setup

This protocol outlines the manual setup of a 96-well LCP crystallization trial.

Materials:

  • Purified, concentrated membrane protein solution (10-20 mg/mL, low detergent).[7]

  • This compound (or other desired MAG).

  • Coupled gas-tight Hamilton syringes (100 µL).

  • Repetitive syringe dispenser with a 10 µL gas-tight syringe.

  • Glass sandwich plates.

  • Precipitant screening solutions.

Procedure:

  • Prepare the LCP Mixture: a. Melt the this compound at approximately 40°C.[7] b. Load the appropriate volume of protein solution and molten this compound into separate 100 µL gas-tight syringes (typically a 2:3 ratio of protein solution to lipid). c. Couple the two syringes and mix by repeatedly passing the contents from one syringe to the other for about 5 minutes, or until the mixture is clear and homogenous.[7] A useful trick is to briefly cool the mixer on ice to speed up homogenization, but avoid overcooling below 17°C.[7]

  • Prepare the Crystallization Plates: a. Have your 96-well glass sandwich plates and screening solutions ready before preparing the protein-laden LCP, as some proteins may not be stable for long in the LCP without a precipitant.[4][8] b. Dispense the precipitant solutions into the wells of the plate.

  • Dispense the LCP: a. Transfer the prepared LCP into a 10 µL syringe attached to a repetitive dispenser. b. Carefully dispense a small bolus (e.g., 50 nL) of the LCP into each well containing the precipitant solution.[4]

  • Seal and Incubate: a. Seal the plate to prevent dehydration. b. Incubate the plate at a constant temperature, typically 20°C.[4][8] Avoid temperature fluctuations.[4][8]

  • Monitor for Crystal Growth: a. Regularly inspect the drops for crystal formation using a microscope with cross-polarizers. Crystal growth can take anywhere from a few days to several months.[1]

The following diagram illustrates the general workflow for setting up an LCP crystallization experiment.

start Start protein_prep Prepare High-Quality Membrane Protein Solution start->protein_prep lcp_prep Prepare LCP Mixture (Protein + this compound) protein_prep->lcp_prep dispense_lcp Dispense LCP Bolus into Wells lcp_prep->dispense_lcp plate_setup Set Up Crystallization Plate with Precipitant Screens plate_setup->dispense_lcp seal_incubate Seal Plate and Incubate at 20°C dispense_lcp->seal_incubate monitor Monitor for Crystal Growth seal_incubate->monitor harvest Harvest Crystals monitor->harvest end End harvest->end

General LCP Crystallization Workflow.
Protocol for Fluorescence Recovery After Photobleaching (FRAP) in LCP

FRAP is a valuable pre-crystallization assay to assess protein mobility within the LCP, helping to identify conditions more likely to yield crystals.[1][9][10][11]

Materials:

  • Fluorescently labeled membrane protein.

  • LCP preparation and crystallization setup materials as described above.

  • Confocal microscope equipped for FRAP.

Procedure:

  • Prepare LCP-FRAP Samples: a. Prepare the LCP with your fluorescently labeled protein as you would for a crystallization experiment. b. Set up LCP drops in a 96-well glass sandwich plate and overlay with the screening solutions to be tested.[14] c. Allow the plates to equilibrate overnight at 20°C.[14]

  • Perform FRAP Measurements: a. Identify a region of interest (ROI) within an LCP drop. b. Acquire a pre-bleach image of the ROI. c. Use a high-intensity laser to photobleach the fluorescent molecules within the ROI. d. Acquire a series of post-bleach images over time to monitor the recovery of fluorescence as unbleached molecules diffuse into the ROI.

  • Data Analysis: a. Measure the fluorescence intensity in the ROI over time. b. Calculate the mobile fraction of the protein and the diffusion rate. A high mobile fraction indicates that the protein is not aggregated and can move freely within the LCP, which is a good indicator for successful crystallization.[11]

By systematically addressing these common challenges and utilizing the provided protocols, researchers can increase their chances of success in obtaining high-quality membrane protein crystals using the this compound LCP method.

References

Technical Support Center: Monoolein Phase Behavior

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of additives on the phase behavior of monoolein.

Frequently Asked Questions (FAQs)

Q1: What are the common liquid crystalline phases of this compound in water?

This compound (MO) is a lipid that, in the presence of water, self-assembles into various lyotropic liquid crystalline phases. The most commonly observed phases are the lamellar (Lα), inverse bicontinuous cubic (QII), and inverse hexagonal (HII) phases. The specific phase formed depends on the water content and temperature. In excess water at room temperature, this compound typically forms a bicontinuous cubic phase of the diamond type (Pn3m).[1][2] At lower water content or higher temperatures, it can transition to other cubic phases like the gyroid type (Ia3d) or the inverse hexagonal (HII) phase.[2][3]

Q2: How do additives influence the phase behavior of this compound?

Additives can significantly alter the phase behavior of this compound by modifying the interfacial curvature of the lipid monolayer.[4][5] Additives with a larger headgroup area relative to their tail will promote positive curvature, potentially leading to transitions from inverse phases (like cubic and hexagonal) to lamellar or micellar phases. Conversely, additives with a smaller headgroup area will favor negative curvature, promoting the formation of inverse hexagonal phases from cubic phases.[5] The specific effect depends on the chemical structure, concentration, and environmental conditions such as pH and temperature.[6][7]

Q3: What is the effect of adding fatty acids on this compound phase behavior?

The addition of fatty acids, such as oleic acid (OA), to this compound can induce a transition from the cubic phase to the inverse hexagonal (HII) phase.[5][8] This is because the fatty acid has a smaller headgroup, which favors a more negative interfacial curvature.[5] At higher concentrations of oleic acid, an inverted micellar cubic phase (Fd3m) can also be formed.[5] The pH of the system plays a crucial role; at higher pH, the fatty acid becomes deprotonated and charged, which can lead to a transition from a micellar cubic Fd3m phase to an inverse hexagonal HII phase.[6][9]

Q4: Can phospholipids be used to modify this compound phases?

Yes, phospholipids are common additives used to modulate the phase behavior of this compound. For instance, adding dioleoylphosphatidylcholine (DOPC), which has a larger headgroup, can cause the cubic phase to swell and eventually transition into a lamellar phase.[10] Conversely, adding dioleoylphosphatidylethanolamine (DOPE), which has a smaller headgroup, can induce a transition from the cubic phase to the inverse hexagonal phase.[11]

Q5: How do drugs affect the phase behavior of this compound-based formulations?

The effect of drug loading on this compound phase behavior is dependent on the specific drug and its concentration.[12] Some drugs can be incorporated without significantly altering the cubic phase structure, especially at low concentrations.[13] However, at higher concentrations, certain drugs can induce phase transitions or even cause phase separation.[12] For example, high loading of chloramphenicol can lead to the formation of a cubic phase even without heat treatment in a this compound/poloxamer dispersion.[12]

Troubleshooting Guides

Issue 1: Unexpected Phase Formation or Absence of Expected Phase

Possible Cause Troubleshooting Step
Incorrect Additive Concentration Verify the concentration of the additive. Even small variations can lead to different phase formations. Create a concentration gradient experiment to identify the correct phase boundaries.
pH of the System Measure and adjust the pH of your aqueous phase. For pH-sensitive additives like fatty acids, the ionization state of the headgroup is critical in determining the phase.[6][9]
Temperature Fluctuations Ensure precise temperature control during sample preparation and measurement. This compound phase transitions are temperature-dependent.[3][14]
Impurity of this compound or Additive Use high-purity this compound and additives. Impurities can act as unintended additives and alter the phase behavior.
Solvent Effects The type of solvent used can influence phase behavior. For instance, alcohols can induce a transition from a cubic phase to a sponge phase.[10]

Issue 2: Poor Drug Loading or Phase Separation upon Drug Incorporation

Possible Cause Troubleshooting Step
Drug Incompatibility with the Phase The drug's polarity and molecular structure may not be compatible with the hosting phase. Consider modifying the phase by introducing a co-additive to better accommodate the drug.
Exceeding Solubilization Capacity The concentration of the drug may have exceeded its solubility limit within the lipid matrix. Determine the maximum drug loading capacity for your specific system.
Drug-Induced Phase Transition The drug itself may be acting as an additive and inducing a phase transition. Characterize the phase of the system after drug loading using techniques like SAXS.[12]
Electrostatic Interactions For charged drugs, electrostatic interactions with the lipid headgroups can influence loading and phase stability.[9] Consider adjusting the pH or ionic strength of the aqueous phase.

Quantitative Data Summary

Table 1: Effect of Various Additives on this compound Phase Behavior

AdditiveConcentrationEffect on this compound PhaseReference
Oleic AcidIncreasing concentrationTransition from cubic (Pn3m) to hexagonal (HII) and micellar cubic (Fd3m)[5][8]
Vaccenyl Acetate/Vaccenic Acid MixtureRatio dependentTunable pH-triggered transition from micellar cubic (Fd3m) to hexagonal (HII)[6]
Dioleoylphosphatidylcholine (DOPC)Increasing concentrationSwelling of cubic phase and transition to lamellar (Lα) phase[10]
Dioleoylphosphatidylethanolamine (DOPE)Increasing mole fractionTransition from cubic (Pn3m) to hexagonal (HII) phase[11]
Sucrose1 mol/kgLowers the cubic-HII transition temperature by 20 °C[14]
Protic Ionic Liquids (e.g., EtAN, EAF)VariesCan form lamellar, inverse hexagonal, and bicontinuous cubic phases depending on the specific IL and concentration[7][15]
Salts (Mono- and Divalent)Increasing concentrationCan induce a transition from primitive cubic (Im3m) to double diamond (Pn3m) in charged systems[11]

Experimental Protocols

Preparation of this compound Dispersions (Cubosomes)

This protocol describes a common method for preparing dispersed this compound liquid crystalline phases, often referred to as cubosomes.

  • Melt the Lipid: Gently melt the this compound (and any lipid-soluble additives) at a temperature above its melting point (around 35-40 °C).

  • Add Aqueous Phase: Add the aqueous phase (e.g., water, buffer) containing any water-soluble additives to the melted lipid. The ratio of lipid to aqueous phase will determine the resulting phase.

  • Coarse Dispersion: Create a coarse dispersion by vortexing or mechanical stirring.

  • Homogenization: Further reduce the particle size and create a homogenous dispersion using high-energy methods such as ultrasonication or high-pressure homogenization.

  • Optional Heat Treatment: In some cases, autoclaving the dispersion can be used to convert vesicular structures into particles with a cubic internal structure.[16]

Characterization by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to identify the liquid crystalline phase and determine its structural parameters.[17][18]

  • Sample Preparation: Load the this compound dispersion or bulk phase into a thin-walled glass or quartz capillary.

  • Data Acquisition: Mount the capillary in the SAXS instrument and expose it to a collimated X-ray beam. Collect the scattered X-rays on a 2D detector.[19][20]

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector, q.

    • Identify the positions of the Bragg peaks.

    • Determine the ratio of the peak positions to identify the lattice structure (e.g., lamellar, cubic, hexagonal).[18]

    • Calculate the lattice parameter from the peak positions.

Visualization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the internal nanostructure of the dispersed particles.[8][21]

  • Sample Preparation: Apply a small drop of the dispersion to a TEM grid.

  • Vitrification: Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water and preserve the structure.

  • Imaging: Transfer the vitrified sample to a cryo-TEM holder and image at cryogenic temperatures. The resulting images can reveal the internal structure of the particles, confirming the presence of cubic, hexagonal, or lamellar phases.[22]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization cluster_analysis Data Analysis Melt Melt this compound & Additives Add_Aq Add Aqueous Phase Melt->Add_Aq Disperse Coarse Dispersion Add_Aq->Disperse Homogenize Homogenization Disperse->Homogenize SAXS SAXS Homogenize->SAXS CryoTEM Cryo-TEM Homogenize->CryoTEM DSC DSC Homogenize->DSC Phase_ID Phase Identification SAXS->Phase_ID Structure Structural Parameters SAXS->Structure CryoTEM->Phase_ID Thermal Thermal Transitions DSC->Thermal Phase_Transitions cluster_phases This compound Phases cluster_additives Additives Lamellar Lamellar (Lα) Cubic Cubic (QII) Cubic->Lamellar to Hexagonal Hexagonal (HII) Cubic->Hexagonal to Cubic->Hexagonal to Phospholipid_large Phospholipid (e.g., DOPC) Phospholipid_large->Cubic Induces transition from Fatty_Acid Fatty Acid (e.g., Oleic Acid) Fatty_Acid->Cubic Induces transition from Phospholipid_small Phospholipid (e.g., DOPE) Phospholipid_small->Cubic Induces transition from

References

Technical Support Center: Cryo-TEM of Monoolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during cryo-TEM of monoolein-based systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and imaging of this compound samples for cryo-TEM.

Issue 1: Presence of Unwanted Lamellar Phases or Vesicles Instead of Cubosomes/Hexosomes.

Question: My cryo-TEM images show multilamellar vesicles or other lamellar structures instead of the expected cubic or hexagonal phases. What could be the cause, and how can I fix it?

Answer: The formation of lamellar phases is a common artifact when working with this compound. Several factors can contribute to this issue:

  • Inadequate Equilibration Time or Temperature: this compound's self-assembly into non-lamellar structures is temperature-dependent. Insufficient incubation time at the correct temperature can lead to the formation of kinetically trapped, metastable lamellar phases.

  • Incorrect this compound/Water Ratio: The phase behavior of this compound is highly sensitive to its hydration level. An incorrect ratio of this compound to water in your dispersion can favor the formation of lamellar phases.

  • Influence of Additives: The concentration and type of stabilizer, such as Pluronic F127, can significantly impact the final morphology. While Pluronic F127 is used to stabilize cubosomes, improper concentrations can sometimes promote the formation of other phases.[1]

Solutions:

  • Optimize Incubation Conditions: Ensure your this compound dispersion is incubated at a temperature known to favor the desired cubic or hexagonal phase for a sufficient amount of time before plunge-freezing. For instance, heating the sample at 75°C for a short period can help overcome kinetic barriers to the formation of non-lamellar phases.[2]

  • Verify Composition: Carefully check the concentration of this compound and any additives in your preparation. Refer to established phase diagrams for the specific this compound system you are working with.

  • Adjust Stabilizer Concentration: The concentration of Pluronic F127 can influence the resulting liquid crystalline phase. Low concentrations may not be sufficient to stabilize cubosomes, while very high concentrations might induce other structures. It has been observed that lower concentrations of Pluronic F127 favor the Pn3m cubic phase, while higher amounts can lead to the Im3m cubic phase.[1]

Issue 2: Ice Contamination Obscuring the Sample.

Question: My cryo-TEM grids are covered in crystalline ice, making it difficult to visualize the this compound nanoparticles. How can I prevent this?

Answer: Ice contamination is a frequent problem in cryo-TEM and can originate from several sources during sample preparation and transfer.

  • Atmospheric Water Condensation: Exposure of the grid to humid air before or during plunge-freezing can lead to the condensation of water molecules, which then form crystalline ice upon freezing.

  • Contaminated Cryogen: The liquid ethane or nitrogen used for plunge-freezing and grid storage can become contaminated with atmospheric water vapor, leading to ice crystal deposition on the grid.

  • Devitrification: If the grid is warmed above the devitrification temperature of water (approximately -135°C) at any point after plunge-freezing, the vitreous ice can crystallize.[3]

Solutions:

  • Control the Environment: Use a vitrification robot with an environmental chamber to maintain a low-humidity, controlled temperature environment during grid preparation.[4]

  • Fresh Cryogen: Always use fresh, clean liquid nitrogen and ethane for your experiments to minimize the risk of contamination.

  • Proper Grid Handling: Ensure that the grid is always kept below the devitrification temperature during transfer to the microscope. Use pre-cooled tools and transfer devices.

Issue 3: Poor Particle Distribution or Aggregation.

Question: The this compound nanoparticles in my images are either clumped together or sparsely distributed, making data collection difficult. What can I do to improve this?

Answer: The distribution of particles on the grid is crucial for obtaining high-quality data. Aggregation or poor distribution can be caused by:

  • Suboptimal Sample Concentration: A concentration that is too high will lead to aggregation, while a concentration that is too low will result in very few particles in the viewing area.

  • Grid Surface Properties: The hydrophilicity of the grid surface can affect how the sample spreads. A hydrophobic grid surface can cause the sample to bead up, leading to uneven distribution.

  • Blotting Parameters: Incorrect blotting time or force can lead to a sample film that is too thick (causing aggregation) or too thin (wiping away the particles).

Solutions:

  • Optimize Concentration: Experiment with a range of this compound concentrations to find the optimal one for your system.

  • Glow Discharge Grids: Glow-discharging the grids just before sample application can increase their hydrophilicity, promoting even spreading of the sample.[2]

  • Adjust Blotting: Systematically vary the blotting time and force to achieve a thin, even layer of your this compound dispersion.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between cubic and hexagonal phases in my cryo-TEM images?

A1: Differentiating between cubic and hexagonal phases in 2D projection images can be challenging but is possible by observing the internal structure of the nanoparticles.

  • Cubic Phase (Cubosomes): These particles often exhibit a square or rectangular projection with a highly ordered, periodic internal structure. Fast Fourier Transforms (FFTs) of the images will show a pattern of spots with four-fold or two-fold symmetry, corresponding to projections along the[5] or[6] zone axes of the cubic lattice.[7]

  • Hexagonal Phase (Hexosomes): These particles typically have a more rounded or hexagonal appearance. Their internal structure will show a hexagonal arrangement of tubes, and the FFTs will display a characteristic six-fold symmetry.[2]

It is important to analyze multiple particles and their FFTs to confidently identify the phase.

Q2: What is the ideal ice thickness for imaging this compound nanoparticles?

A2: The ideal ice thickness is a balance between having enough ice to embed the particles in their native hydrated state and having ice that is thin enough to allow for good image contrast. For most this compound nanoparticles, which are typically in the range of 100-300 nm in diameter, the ice should be slightly thicker than the particle itself. This ensures the entire particle is vitrified within the ice layer.

Q3: Can the plunge-freezing process itself induce phase transitions in this compound?

A3: Yes, rapid cooling during plunge-freezing can potentially trap the system in a non-equilibrium state. This compound phase behavior is temperature-sensitive. If the sample is not fully equilibrated at the desired temperature before freezing, or if the cooling rate is not sufficiently fast, it is possible to preserve metastable phases or induce phase separation. It is crucial to ensure the sample is at the target temperature and fully equilibrated before vitrification.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation of this compound-based nanoparticles for cryo-TEM.

Table 1: this compound Dispersion Preparation Parameters

ParameterValueReference
This compound Concentration3.3 wt%
Pluronic F127 Concentration0.3 wt%
Final Lipid Concentration10 mM[2]
Stabilizer (Pluronic F127)15 µM[2]
Hydration Temperature75 °C[2]

Table 2: Cryo-TEM Sample Preparation and Imaging Parameters

ParameterValueReference
Glow Discharge20 mA for 30 s[2]
Sample Volume Applied to Grid4 µL[2]
Vitrobot Temperature22 °C[4]
Vitrobot Humidity100%[4]
Electron Dose~50 e⁻/Ų[2]
Defocus-4 µm[2]

Experimental Protocols

Protocol 1: Preparation of this compound Dispersions (Cubosomes)

This protocol is adapted from Characterizing the Self-Assembly Properties of this compound Lipid Isosteres.[2]

  • Stock Solution Preparation: Weigh and dissolve this compound in methanol to obtain a 50 mM stock solution.

  • Lipid Film Formation: Transfer the desired amount of the this compound stock solution to a clean glass vial. Evaporate the solvent under a stream of argon gas to form a thin lipid film on the bottom of the vial.

  • Hydration: Prepare a 15 µM solution of Pluronic F127 in water. Add the required volume of the Pluronic F127 solution to the lipid film to achieve a final lipid concentration of 10 mM.

  • Homogenization: Vigorously vortex the sample.

  • Heating: Heat the sample at 75°C for 2 minutes.

  • Final Homogenization: Vortex the sample again until a uniform, turbid white suspension is formed.

Protocol 2: Cryo-TEM Grid Preparation and Plunge-Freezing

This protocol is a general procedure based on common practices described in the literature.[2][4]

  • Grid Preparation: Glow discharge lacey carbon-coated copper grids (e.g., LC200-Cu) at 20 mA for 30 seconds to render the surface hydrophilic.

  • Sample Application: In a controlled environment vitrification system (e.g., Vitrobot), set the temperature to 22°C and the humidity to 100%.

  • Apply 4 µL of the prepared this compound dispersion onto the glow-discharged grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid and create a thin film. The blotting time and force should be optimized for the specific sample.

  • Plunge-Freezing: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

  • Storage: Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage until imaging.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation & Vitrification cluster_imaging Imaging start Start: this compound & Stabilizer stock Prepare Stock Solutions start->stock film Create Lipid Film stock->film hydrate Hydrate with Stabilizer Solution film->hydrate homogenize Vortex & Heat (75°C) hydrate->homogenize dispersion Final this compound Dispersion homogenize->dispersion apply Apply Sample to Grid dispersion->apply glow Glow Discharge Grid glow->apply blot Blot Excess Liquid apply->blot plunge Plunge-Freeze in Liquid Ethane blot->plunge store Store in Liquid Nitrogen plunge->store transfer Transfer to Cryo-TEM store->transfer image Image Acquisition transfer->image end End: Cryo-TEM Data image->end

Caption: Experimental workflow for cryo-TEM of this compound dispersions.

troubleshooting_workflow cluster_artifacts Common Artifacts cluster_solutions Potential Solutions start Observe Cryo-TEM Image Artifact unwanted_phase Unwanted Phases (e.g., Lamellar) start->unwanted_phase ice Ice Contamination start->ice distribution Poor Particle Distribution start->distribution optimize_temp Optimize Incubation Temperature & Time unwanted_phase->optimize_temp check_conc Verify this compound/ Additive Concentrations unwanted_phase->check_conc control_env Use Controlled Vitrification Environment ice->control_env fresh_cryogen Use Fresh Cryogens ice->fresh_cryogen distribution->check_conc optimize_blot Adjust Blotting Parameters distribution->optimize_blot glow_discharge Glow Discharge Grid distribution->glow_discharge

Caption: Troubleshooting workflow for common artifacts in this compound cryo-TEM.

References

Technical Support Center: Interpreting SAXS Data for Monoolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Small-Angle X-ray Scattering (SAXS) data for monoolein-based systems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of SAXS data for this compound samples.

Q1: My SAXS profile shows broad, ill-defined peaks. What could be the issue?

A1: Broad or poorly defined peaks in a SAXS profile of a this compound sample can indicate a loss of long-range structural order.[1] This can be caused by several factors:

  • Sample Polydispersity: The presence of a wide range of particle sizes or structures in your sample will lead to a smearing of the scattering features.

  • Low Degree of Ordering: The liquid crystalline phase may not be well-formed. This could be due to issues with sample preparation, hydration levels, or temperature.

  • Presence of Amorphous Aggregates: Non-crystalline aggregates can contribute to a broad scattering signal, obscuring the characteristic peaks of the liquid crystalline phases.[2]

  • High Concentrations of Additives: The incorporation of high concentrations of drugs or other molecules can disrupt the lipid packing and reduce the long-range order of the mesophase.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure thorough homogenization and equilibration of your this compound-water mixture. The use of coupled syringes for mixing is a common practice.

  • Control Temperature: this compound phase behavior is highly temperature-dependent. Ensure your experiment is conducted at a stable and appropriate temperature for the expected phase.

  • Check for Aggregation: Visually inspect the sample for any signs of precipitation or turbidity.[3] Consider using techniques like Dynamic Light Scattering (DLS) to assess the polydispersity of your sample.

  • Vary Concentration: If you are incorporating other molecules, try reducing the concentration to see if sharper peaks are observed.

Q2: I am having difficulty distinguishing between different cubic phases in my SAXS data. How can I resolve this ambiguity?

A2: Differentiating between the various cubic phases of this compound (e.g., Pn3m, Ia3d, Im3m) can be challenging due to overlapping peak positions.[4][5]

Troubleshooting Steps:

  • Careful Peak Indexing: Accurately determine the scattering vector (q) positions of all observed peaks. Calculate the ratios of the q values (or their squares) and compare them to the theoretical ratios for different cubic space groups (see Table 1).

  • Complementary Techniques: When SAXS data is ambiguous, using other characterization methods is highly recommended.

    • Cryo-Transmission Electron Microscopy (Cryo-TEM): Can provide direct visualization of the nanostructure, helping to confirm the presence of a specific cubic phase.[6][7]

    • Polarized Light Microscopy: Cubic phases are isotropic and appear dark under cross-polarized light, while other phases like lamellar and hexagonal are birefringent.[8]

  • Consider the Entire Scattering Profile: Do not focus solely on the primary peaks. The presence and relative intensities of higher-order peaks are crucial for unambiguous phase identification.

Q3: My SAXS profile shows unexpected additional peaks that do not fit a single liquid crystalline phase. What does this mean?

A3: The presence of extra peaks often indicates the coexistence of multiple phases within the sample.[4] For instance, you might have a mixture of a cubic phase and a lamellar phase.[8] It is also possible to observe peaks corresponding to liposomal structures coexisting with a cubic phase.[9]

Troubleshooting Steps:

  • Deconvolute the Scattering Pattern: Attempt to assign each peak to a specific phase by comparing its q value to the expected patterns of known this compound phases (see Table 1).

  • Systematic Variation of Conditions: The relative proportions of coexisting phases can be sensitive to changes in temperature, hydration, or the concentration of additives. Systematically varying these parameters can help to identify the different phases.

  • Sample History: The thermal and mechanical history of the sample can influence its phase behavior. Ensure a consistent and well-defined sample preparation protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common liquid crystalline phases formed by this compound in water, and what are their characteristic SAXS patterns?

A1: this compound in water typically forms several lyotropic liquid crystalline phases, with the most common being the lamellar (Lα), hexagonal (HII), and bicontinuous cubic phases.[10] Each phase has a distinct SAXS pattern characterized by the relative positions of the Bragg peaks.

  • Lamellar Phase (Lα): Characterized by peaks with reciprocal spacings in the ratio of 1:2:3:4...[10]

  • Inverse Hexagonal Phase (HII): Shows peaks with reciprocal spacings in the ratio of 1:√3:√4:√7...[10]

  • Bicontinuous Cubic Phases: These are identified by specific sets of allowed Bragg reflections corresponding to their crystallographic space groups. The most common for this compound are the primitive (Im3m), double diamond (Pn3m), and gyroid (Ia3d) cubic phases.[10]

Q2: How do I calculate the lattice parameter from my SAXS data?

A2: The lattice parameter (a) can be calculated from the position of the Bragg peaks (qhkl) using the following formula for cubic phases:

a = 2π√(h²+k²+l²) / qhkl

where (h, k, l) are the Miller indices of the corresponding reflection. For the first peak of a Pn3m phase, the indices are (1,1,0), so h²+k²+l² = 2. For an Ia3d phase, the first peak is (2,1,1), so h²+k²+l² = 6.

Q3: What is the importance of proper buffer subtraction in this compound SAXS experiments?

A3: Accurate buffer subtraction is critical in SAXS to isolate the scattering signal from the this compound nanostructure. Any mismatch between the sample buffer and the reference buffer can introduce significant artifacts in the final scattering curve, potentially leading to misinterpretation of the data.[11] This is especially important when working with additives such as salts or solubilized drugs.

Data Presentation

Table 1: Characteristic Peak Ratios for Common this compound Liquid Crystalline Phases

PhaseSpace GroupAllowed Reflections (hkl)q-spacing Ratios (relative to the first peak)
LamellarP-1 : 2 : 3 : 4
Hexagonalp6m-1 : √3 : √4 : √7
Cubic (Primitive)Im3m(110), (200), (211), (220)1 : √2 : √3 : 2
Cubic (Diamond)Pn3m(110), (111), (200), (211)√2 : √3 : √4 : √5
Cubic (Gyroid)Ia3d(211), (220), (321), (400)√6 : √8 : √14 : √16

Experimental Protocols

Protocol 1: Preparation of this compound Dispersions for SAXS Analysis

  • Materials: High-purity this compound (>99%), deionized water or buffer of choice.

  • Procedure:

    • Weigh the desired amount of this compound into a glass vial. If the this compound is solid at room temperature, gently warm it to its melting point (around 35-37 °C).

    • Add the corresponding amount of aqueous phase (water or buffer) to achieve the desired lipid concentration.

    • Seal the vial and vortex vigorously for several minutes to create a coarse dispersion.

    • For thorough homogenization, use a high-shear mixer or sonicator. Alternatively, the sample can be repeatedly cycled between two coupled gas-tight syringes.

    • Allow the sample to equilibrate at the desired temperature for a sufficient time (can range from hours to days) to ensure the formation of a thermodynamically stable phase.

    • Load the sample into a SAXS-compatible capillary or sample cell. Ensure there are no air bubbles.

Visualizations

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation prep1 Weigh this compound & Aqueous Phase prep2 Homogenize (Vortex/Syringes) prep1->prep2 prep3 Equilibrate (Temperature Control) prep2->prep3 acq1 Load Sample into Capillary prep3->acq1 acq2 SAXS Measurement acq1->acq2 an1 Buffer Subtraction & Radial Averaging acq2->an1 an2 Identify Peak Positions (q) an1->an2 an3 Calculate Peak Ratios an2->an3 an4 Phase Identification an3->an4 interp1 Unambiguous Phase? an4->interp1 interp2 Determine Lattice Parameters interp1->interp2 Yes interp3 Use Complementary Techniques (e.g., cryo-TEM) interp1->interp3 No interp4 Final Structural Model interp2->interp4 interp3->an4

Caption: Workflow for SAXS analysis of this compound systems.

Monoolein_Phases cluster_conditions Influencing Factors cluster_phases Resulting Phases Temp Temperature Lalpha Lamellar (Lα) Temp->Lalpha HII Hexagonal (HII) Temp->HII Cubic Cubic Phases (Pn3m, Ia3d, etc.) Temp->Cubic Hydration Hydration Level Hydration->Lalpha Hydration->Cubic Additives Additives (Drugs, Salts) Additives->Cubic Multiphase Coexisting Phases Additives->Multiphase Lalpha->Multiphase Cubic->Multiphase

Caption: Relationship between experimental conditions and this compound phases.

References

Technical Support Center: Strategies for Scaling Up Monoolein Nanoparticle Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful scale-up of monoolein nanoparticle production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for scaling up the production of this compound nanoparticles?

A1: The most common and effective methods for scaling up this compound nanoparticle production include high-pressure homogenization (HPH), solvent emulsification-diffusion, and microfluidics. Each method offers distinct advantages and is suited for different production scales and formulation requirements. High-pressure homogenization is a robust and widely used technique for producing nanoemulsions and lipid nanoparticles.[1][2] The solvent emulsification-diffusion method is a versatile technique that can be adapted for lipid nanospheres and offers good reproducibility.[3] Microfluidics provides precise control over nanoparticle properties and is increasingly used for reproducible synthesis, especially in preclinical research.[4][5][6]

Q2: What are the critical quality attributes (CQAs) to monitor during scale-up?

A2: Key CQAs for this compound nanoparticles include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.[7][8] Consistent monitoring of these attributes is crucial to ensure batch-to-batch reproducibility and the desired therapeutic efficacy of the final product.[9]

Q3: How does sterilization affect this compound nanoparticles and what are the recommended methods?

A3: Sterilization is a critical step for parenteral formulations and can impact the physicochemical properties of nanoparticles.[1][10] Common methods include sterile filtration, autoclaving, and gamma irradiation.[10] The choice of method depends on the heat sensitivity of the drug and the stability of the nanoparticle formulation.

  • Sterile Filtration: Suitable for heat-labile formulations, but can be challenging for highly concentrated or viscous dispersions and may lead to particle deformation or drug loss.[11]

  • Autoclaving (Moist Heat): A common method, but the high temperatures can lead to particle aggregation, changes in size, and potential degradation of the encapsulated drug.[10][11] The stability of nanoparticles during autoclaving can be influenced by the type of stabilizer used.[12]

  • Gamma Irradiation: Can be effective but may cause lipid oxidation and chain fragmentation, affecting the stability of the nanoparticles.[1]

It is essential to validate the chosen sterilization method to ensure it does not negatively impact the CQAs of the this compound nanoparticles.

Troubleshooting Guides

High-Pressure Homogenization (HPH)

Problem 1: Inconsistent particle size and high Polydispersity Index (PDI).

  • Possible Cause: Insufficient homogenization pressure or number of passes.

  • Solution: Increase the homogenization pressure and/or the number of homogenization cycles.[7][13] Optimization of these parameters is crucial for achieving a narrow size distribution.[14]

  • Possible Cause: Inappropriate formulation composition (e.g., insufficient surfactant).

  • Solution: Optimize the concentration of the stabilizer (e.g., Poloxamer 407). A higher surfactant concentration generally leads to smaller and more uniform particles.[15]

  • Possible Cause: Over-processing of the emulsion.

  • Solution: While increasing pressure and cycles is generally beneficial, excessive processing can sometimes lead to particle aggregation. It is important to find the optimal processing conditions through systematic studies.[16]

Problem 2: Drug leakage or low encapsulation efficiency.

  • Possible Cause: High temperature during homogenization causing drug degradation or expulsion from the lipid matrix.

  • Solution: Employ a cooling system to maintain a controlled temperature during the homogenization process. For heat-sensitive drugs, a cold homogenization technique may be more suitable.

  • Possible Cause: Poor solubility of the drug in the molten lipid.

  • Solution: Ensure the drug is fully dissolved in the lipid phase before homogenization. The choice of lipid and the drug-to-lipid ratio are critical factors.

Solvent Emulsification-Diffusion

Problem 1: Formation of large particles or aggregates.

  • Possible Cause: Inefficient emulsification.

  • Solution: Increase the stirring speed during the emulsification step. The type and concentration of the stabilizer are also critical for forming a stable primary emulsion.[3][17]

  • Possible Cause: Slow diffusion of the organic solvent.

  • Solution: Ensure rapid dilution of the emulsion with a large volume of the aqueous phase to promote fast solvent diffusion and nanoparticle formation.[18]

Problem 2: Residual organic solvent in the final formulation.

  • Possible Cause: Incomplete evaporation of the solvent.

  • Solution: Utilize a rotary evaporator or other suitable techniques to ensure complete removal of the organic solvent. The choice of a volatile organic solvent is also important.[19]

Microfluidics

Problem 1: Clogging of microfluidic channels.

  • Possible Cause: Precipitation of lipids or drug in the channels.

  • Solution: Ensure all solutions are properly filtered before introducing them into the microfluidic device. Optimize the lipid concentration and flow rates to prevent precipitation. Using a 3D hydrodynamic flow focusing chip can also help mitigate this issue.[20]

  • Possible Cause: Incompatible materials.

  • Solution: Ensure the materials of the microfluidic chip and tubing are compatible with the organic solvents used in the formulation.

Problem 2: Variability in particle size.

  • Possible Cause: Fluctuations in flow rates.

  • Solution: Use high-precision syringe pumps to ensure stable and reproducible flow rates of the lipid and aqueous phases. The flow rate ratio is a critical parameter for controlling particle size.

  • Possible Cause: Inefficient mixing in the microchannels.

  • Solution: Select a microfluidic chip with a geometry that promotes rapid mixing, such as a staggered herringbone mixer.[21][22]

Quantitative Data Summary

Production MethodTypical Mean Particle Size (nm)Typical Polydispersity Index (PDI)Key AdvantagesKey Challenges
High-Pressure Homogenization 50 - 300[13][23]< 0.3[13][23]Scalable, robust, widely used in industry.[1]Requires specialized equipment, potential for heat generation.[24]
Solvent Emulsification-Diffusion 100 - 500[18]< 0.2[18]Versatile, good reproducibility, no high-energy input required.[3]Use of organic solvents, requires solvent removal step.[9]
Microfluidics 20 - 200[21]< 0.1[21]Precise control over particle size and PDI, high reproducibility, suitable for screening.[4][25]Lower throughput for large-scale production, potential for channel clogging.[20][22]

Experimental Protocols

Protocol 1: High-Pressure Homogenization
  • Preparation of the Lipid Phase: Melt the this compound and dissolve the lipophilic drug in the molten lipid at a temperature above the lipid's melting point.

  • Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., Poloxamer 407) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a defined pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-10 cycles).[7][13] Maintain the temperature of the system using a heat exchanger.

  • Cooling: Cool down the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the nanoparticle suspension for particle size, PDI, and zeta potential.

Protocol 2: Solvent Emulsification-Diffusion
  • Preparation of the Organic Phase: Dissolve this compound and the drug in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Preparation of the Aqueous Phase: Dissolve a stabilizer in purified water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.

  • Diffusion: Dilute the emulsion with a large volume of water under stirring. This will cause the organic solvent to diffuse into the aqueous phase, leading to the precipitation of this compound nanoparticles.[18]

  • Solvent Removal: Remove the organic solvent and a portion of the water using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanoparticle dispersion for particle size, PDI, and encapsulation efficiency.

Protocol 3: Microfluidics
  • Preparation of the Lipid Phase: Dissolve this compound and the lipophilic drug in a water-miscible solvent like ethanol.

  • Preparation of the Aqueous Phase: Prepare an aqueous buffer solution.

  • Microfluidic Mixing: Load the lipid solution and the aqueous buffer into separate syringes and connect them to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer) via tubing.[22]

  • Pumping: Use a syringe pump to control the flow rates of both solutions into the microfluidic device. The rapid mixing of the two streams within the microchannels leads to the self-assembly of this compound nanoparticles.[25]

  • Collection: Collect the nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification: If necessary, purify the nanoparticle suspension to remove the organic solvent and any unencapsulated drug, for example, by dialysis.

  • Characterization: Analyze the final nanoparticle formulation for its physicochemical properties.

Visualizations

experimental_workflow_hph High-Pressure Homogenization Workflow prep_lipid Prepare Lipid Phase (this compound + Drug) pre_emulsion Pre-emulsification (High-Shear Mixing) prep_lipid->pre_emulsion prep_aqueous Prepare Aqueous Phase (Water + Stabilizer) prep_aqueous->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling hph->cooling characterization Characterization cooling->characterization

Caption: Workflow for this compound nanoparticle production using high-pressure homogenization.

experimental_workflow_sed Solvent Emulsification-Diffusion Workflow prep_organic Prepare Organic Phase (this compound + Drug + Solvent) emulsification Emulsification prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (Water + Stabilizer) prep_aqueous->emulsification diffusion Solvent Diffusion (Dilution with Water) emulsification->diffusion solvent_removal Solvent Removal diffusion->solvent_removal characterization Characterization solvent_removal->characterization experimental_workflow_microfluidics Microfluidics Workflow prep_lipid Prepare Lipid Phase (this compound + Drug in Solvent) mixing Microfluidic Mixing prep_lipid->mixing prep_aqueous Prepare Aqueous Phase prep_aqueous->mixing collection Collection mixing->collection purification Purification (Optional) collection->purification characterization Characterization purification->characterization

References

Technical Support Center: Managing Monoolein Formulation Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of monoolein formulations. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of my this compound formulation?

A1: The viscosity of this compound formulations is highly sensitive to several factors that determine the self-assembled liquid crystalline structure. The key factors include:

  • Water Content: The amount of water in the formulation is a critical determinant of the liquid crystalline phase and, consequently, its viscosity. Different phases such as lamellar (Lα), hexagonal (HII), and bicontinuous cubic (QII) phases exhibit vastly different rheological properties.[1][2][3]

  • Temperature: Temperature can induce phase transitions in the this compound-water system, leading to significant changes in viscosity.[1][4][5] For instance, an increase in temperature can lead to a decrease in viscosity or a transition to a less viscous phase.

  • Additives and Excipients: The incorporation of active pharmaceutical ingredients (APIs), solvents, surfactants, or other excipients can significantly alter the phase behavior and viscosity of the formulation.[6][7] For example, some additives can soften the formulation, while others can increase its rigidity.

  • Shear Stress: this compound formulations, particularly the highly viscous cubic phases, can exhibit shear-thinning behavior, where the viscosity decreases under applied shear stress.[8][9] This is an important consideration for processes like injection or spreading.

Q2: My this compound formulation is too viscous to handle or inject. What are my options to reduce its viscosity?

A2: High viscosity is a common challenge with this compound formulations, especially those forming cubic phases. Here are several strategies to reduce the viscosity:

  • Adjusting Water Content: Carefully modifying the water percentage can shift the formulation to a less viscous phase. Referencing a this compound-water phase diagram is crucial for this approach.[1][3]

  • Increasing Temperature: Gently heating the formulation can lower its viscosity. However, the thermal stability of any incorporated drug must be considered.

  • Incorporating Viscosity-Modifying Excipients:

    • Oils and Fatty Acids: Adding oleic acid or other oils can disrupt the ordered liquid crystalline structure and reduce viscosity.[7]

    • Shorter-Chain Monoacylglycerols: Introducing monoacylglycerols with shorter acyl chains can prevent the formation of highly viscous lamellar phases.[10]

    • Solvents: Small amounts of organic solvents like ethanol or propylene glycol can be effective, but their biocompatibility and potential to destabilize the formulation must be carefully evaluated.

    • Surfactants: Non-ionic surfactants, such as Pluronic F127, can be used to create less viscous dispersions of cubic or hexagonal phases (cubosomes or hexosomes).[7][11]

Q3: How can I predict the phase of my this compound formulation based on its composition?

A3: The most reliable method is to consult the established temperature-composition phase diagram for the this compound-water system.[1][3] This diagram maps the different liquid crystalline phases that form at various this compound-to-water ratios and temperatures. For formulations containing additional components, the phase behavior may be altered, and experimental characterization becomes necessary.

Q4: What analytical techniques are recommended for characterizing the viscosity and structure of this compound formulations?

A4: A combination of techniques is typically employed:

  • Rheometry: A rotational rheometer is the standard instrument for measuring the viscosity of these non-Newtonian fluids and characterizing their flow behavior (e.g., shear-thinning).[6][12]

  • Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for identifying the specific liquid crystalline phase (lamellar, hexagonal, or cubic) based on the diffraction pattern.[4][7][13]

  • Polarized Light Microscopy: This technique can be used to visualize birefringent phases like the lamellar and hexagonal phases, distinguishing them from the isotropic (dark) cubic phases.[10][14]

Troubleshooting Guides

Issue 1: Extremely High Viscosity Preventing Syringeability or Injectability

Possible Causes & Solutions

CauseRecommended Action
Formation of a highly viscous cubic or lamellar phase. 1. Confirm the phase: Use SAXS or polarized light microscopy. 2. Adjust water content: Incrementally increase or decrease the water percentage to target a less viscous phase, guided by the this compound-water phase diagram.[1][3] 3. Increase temperature: Gently warm the formulation while monitoring for any degradation of the active ingredient.
Crystallization of an additive or the API. 1. Visual inspection: Check for any visible crystals. 2. Solubility assessment: Ensure the concentration of all components is below their saturation point in the formulation. 3. Consider a co-solvent: A small amount of a biocompatible solvent may improve solubility.
Incorrect mixing procedure. 1. Ensure homogeneity: Use a coupled syringe mixing technique for thorough and uniform mixing of this compound and the aqueous phase.[14] 2. Allow for equilibration: Let the formulation equilibrate for a sufficient time after mixing to ensure phase homogeneity.
Issue 2: Inconsistent or Unstable Viscosity Over Time

Possible Causes & Solutions

CauseRecommended Action
Phase separation or transition. 1. Monitor over time: Characterize the formulation using SAXS and rheology at different time points. 2. Optimize composition: The formulation may be near a phase boundary. Adjusting the water or additive concentration can improve stability. 3. Control storage conditions: Ensure consistent temperature and protect from humidity, as water loss or uptake can alter the phase.[1]
Degradation of components. 1. Assess chemical stability: Use analytical techniques like HPLC to check for degradation of the API or excipients. 2. Incorporate stabilizers: Consider adding antioxidants or other appropriate stabilizers if degradation is observed.
Hygroscopicity. 1. Control humidity: Store and handle the formulation in a controlled humidity environment to prevent water absorption, which can significantly alter viscosity.

Quantitative Data Summary

Table 1: Viscosity of this compound/Water Systems at Different Compositions (Room Temperature)

This compound (wt%)Water (wt%)Predominant PhaseTypical Viscosity (mPa·s at low shear)
955Lamellar (Lα)1,000 - 10,000
7030Cubic (Pn3m)> 1,000,000
6040Cubic (Ia3d)> 1,000,000
4060Hexagonal (HII)100,000 - 500,000

Note: Viscosity values are approximate and can vary based on the specific this compound source, temperature, and measurement conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using Coupled Syringes
  • Materials: Medical-grade this compound, aqueous phase (e.g., water, buffer, drug solution), two gas-tight glass syringes (e.g., Hamilton), and a syringe coupler.

  • Procedure:

    • Accurately weigh the desired amount of this compound into one syringe. If the this compound is solid, it can be gently warmed to a liquid state (around 40°C).

    • Accurately weigh the corresponding amount of the aqueous phase into the second syringe.

    • Connect the two syringes to the coupler, ensuring a tight seal.

    • Slowly and repeatedly pass the contents from one syringe to the other for at least 50-100 cycles to ensure thorough mixing. The mixture will become progressively more viscous and homogenous.

    • Allow the formulation to equilibrate at the desired temperature for at least 24 hours before characterization or use.

Protocol 2: Viscosity Measurement using a Rotational Rheometer
  • Instrument: A cone-and-plate or parallel-plate rotational rheometer.

  • Procedure:

    • Set the rheometer to the desired experimental temperature.

    • Carefully apply a sufficient amount of the this compound formulation onto the lower plate, ensuring no air bubbles are trapped.

    • Lower the upper geometry (cone or plate) to the specified gap distance.

    • Perform a shear rate sweep, for example, from 0.1 to 100 s⁻¹, to evaluate the viscosity as a function of shear rate.

    • Record the viscosity at a defined shear rate for comparative purposes.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_adjust Troubleshooting start Start weigh_mo Weigh this compound start->weigh_mo weigh_aq Weigh Aqueous Phase start->weigh_aq mix Couple & Mix Syringes weigh_mo->mix weigh_aq->mix equilibrate Equilibrate mix->equilibrate rheology Rheological Analysis equilibrate->rheology viscosity_check Viscosity Acceptable? phase_id Phase Identification (SAXS) viscosity_check->phase_id Yes adjust_water Adjust Water Content viscosity_check->adjust_water No adjust_temp Modify Temperature viscosity_check->adjust_temp No add_excipient Add Viscosity Modifier viscosity_check->add_excipient No end End phase_id->end rheology->viscosity_check adjust_water->mix adjust_temp->mix add_excipient->mix

Caption: Experimental workflow for formulating and troubleshooting this compound viscosity.

viscosity_factors cluster_composition Compositional Factors cluster_process Process & Environmental Factors viscosity Formulation Viscosity water Water Content water->viscosity Determines Phase additives Additives (API, Excipients) additives->viscosity Alters Phase & Interactions temperature Temperature temperature->viscosity Induces Phase Transitions shear Shear Stress shear->viscosity Shear-Thinning Behavior humidity Environmental Humidity humidity->water Affects Water Content

Caption: Key factors influencing the viscosity of this compound formulations.

References

Technical Support Center: Monoolein Self-Assembly

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with monoolein self-assembly. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of impurities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound self-assembly experiments.

Issue 1: Unexpected Phase Behavior or Complete Loss of Liquid Crystalline Structure

Question: My this compound dispersion is not forming the expected cubic phase. Instead, I'm observing a different phase (e.g., lamellar, hexagonal) or no ordered structure at all. What could be the cause?

Answer: Unexpected phase behavior in this compound self-assembly is a common issue, often stemming from the presence of impurities or variations in experimental conditions.

Possible Causes and Solutions:

  • Purity of this compound: Commercial this compound can contain impurities like glycerol, free oleic acid, and diglycerides from its synthesis and storage. These impurities can significantly alter the self-assembly process.

    • Solution: Whenever possible, use high-purity this compound ( >99%). If you suspect impurities in your current batch, consider purification methods or purchasing a new, high-purity stock.

  • Presence of Additives: Surfactants, solvents, or co-solvents used in sample preparation can act as impurities and disrupt the delicate balance of forces governing self-assembly. For instance, detergents are known to destabilize the cubic phase of this compound, potentially leading to a transition to a lamellar phase.[1]

    • Solution: Carefully review your protocol and minimize the concentration of any additives. If an additive is necessary, perform control experiments to understand its impact on the this compound phase behavior.

  • pH of the Aqueous Phase: The pH of the hydration medium can influence the charge of impurities like oleic acid, thereby affecting their interaction with the this compound molecules and altering the resulting liquid crystalline structure.[2][3] A decrease in pH can trigger a transformation from a cubosome to a hexosome structure.[3]

    • Solution: Ensure the pH of your aqueous solution is controlled and consistent across experiments. Use buffered solutions where appropriate.

  • Temperature: this compound self-assembly is temperature-sensitive. Phase transitions can occur with slight variations in temperature.

    • Solution: Maintain precise temperature control throughout your experiment, from sample preparation to measurement.

Issue 2: Inconsistent Nanoparticle Size and Polydispersity

Question: I am preparing this compound-based nanoparticles (cubosomes), but the particle size is inconsistent between batches, and the polydispersity index (PDI) is high. What could be the problem?

Answer: Achieving monodisperse nanoparticles requires careful control over formulation and process parameters. Impurities and procedural variations are common culprits for inconsistent results.

Possible Causes and Solutions:

  • Homogenization Process: The method and parameters of homogenization (e.g., sonication, high-pressure homogenization) are critical for obtaining uniform nanoparticles.[4]

    • Solution: Standardize your homogenization protocol, including time, power/pressure, and temperature. Ensure the equipment is properly calibrated and maintained.

  • Stabilizer Concentration: The concentration of stabilizers, such as Pluronic F127, is crucial. Insufficient stabilizer can lead to particle aggregation, while excessive amounts might form micelles that interfere with the characterization.

    • Solution: Optimize the stabilizer concentration for your specific formulation. This may require a systematic study of different stabilizer-to-lipid ratios.

  • Presence of Oleic Acid: Free oleic acid can affect the curvature of the lipid bilayer, influencing the size and even the internal structure of the nanoparticles.[2][3]

    • Solution: Use high-purity this compound to minimize the presence of oleic acid. If oleic acid is intentionally added, its concentration must be precisely controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound, and how do they affect self-assembly?

A1: The most common impurities in commercial-grade this compound are glycerol and oleic acid.

  • Glycerol: As a hydrophilic molecule, glycerol can alter the hydration level of the this compound headgroups. An increase in glycerol concentration has been shown to reduce the region of the Pn3m bicontinuous cubic phase and decrease its lattice constant.[5][6]

  • Oleic Acid: This fatty acid can incorporate into the this compound bilayer, altering its curvature. Increasing the weight fraction of oleic acid can induce a transformation from a bicontinuous cubic phase to an inverted hexagonal (HII) phase and even an inverted cubic phase.[2][3] The protonation state of oleic acid, which is pH-dependent, also plays a significant role in these structural transitions.[7][8]

Q2: How can I detect the presence of different liquid crystalline phases in my this compound dispersion?

A2: Small-Angle X-ray Scattering (SAXS) is the most definitive technique for identifying different lyotropic liquid crystalline phases. Each phase has a characteristic set of Bragg peaks in the SAXS pattern, which correspond to specific lattice symmetries.[9] For example, the Pn3m and Im3m cubic phases and the HII hexagonal phase all produce distinct scattering patterns.[9][10] Cryo-Transmission Electron Microscopy (cryo-TEM) can provide direct visualization of the nanoparticle morphology and internal structure, complementing the SAXS data.[11][12][13][14]

Q3: Can impurities affect the drug-loading capacity and release profile of this compound-based drug delivery systems?

A3: Yes, absolutely. Since impurities alter the internal structure of the this compound self-assembly, they can consequently affect both the drug-loading capacity and the release kinetics. A change in the phase, for instance from cubic to hexagonal, will change the geometry and size of the water and lipid domains, which can impact the encapsulation of hydrophilic and hydrophobic drugs, respectively. The sponge-like structure of the this compound cubic phase contributes to a slow drug release profile.[4] Any impurity that disrupts this structure could lead to a faster or more erratic release.

Q4: Are there any "good" impurities or additives that can be used to tune the properties of this compound self-assemblies?

A4: Yes, what might be considered an "impurity" in one context can be a functional additive in another. For example, oleic acid is often intentionally added to this compound formulations to modulate the phase behavior and control drug release in a pH-dependent manner.[2][3] Similarly, polymers like Pluronic F127 are essential for creating stable nanoparticle dispersions (cubosomes).[15] The key is to have a thorough understanding of the additive's effect and to control its concentration precisely.

Quantitative Data Summary

The following tables summarize the quantitative effects of common impurities on the structural parameters of this compound self-assemblies as determined by SAXS.

Table 1: Effect of Glycerol on the Lattice Constant of the Pn3m Cubic Phase of this compound

Glycerol Concentration (wt% in glycerol/water mixture)Lattice Constant (Å)
0~100
12.5~95
25~90
50~85

Data extrapolated from trends described in literature. The lattice constant of the Pn3m cubic phase of this compound becomes smaller as the glycerol concentration increases.[5]

Table 2: Effect of Oleic Acid on the Phase Behavior of this compound Dispersions

This compound:Oleic Acid (w/w)pHPredominant Phase
10:07.0Bicontinuous Cubic (Im3m)
9:17.0Bicontinuous Cubic (Im3m)
5:57.0Inverted Hexagonal (HII)
9:16.0Inverted Hexagonal (HII)

Data synthesized from multiple sources indicating a phase transition from cubic to hexagonal with increasing oleic acid concentration and decreasing pH.[2][3][8]

Experimental Protocols

Protocol 1: Preparation of this compound Dispersions (Cubosomes)

This protocol describes a general method for preparing this compound-based nanoparticles stabilized by a polymer.

  • Lipid Film Formation:

    • Weigh the desired amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or chloroform) in a round-bottom flask.[16]

    • If incorporating a hydrophobic drug or additive, dissolve it in this step as well.[17]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least one hour to remove any residual solvent.[15]

  • Hydration and Dispersion:

    • Prepare an aqueous solution containing the stabilizer (e.g., Pluronic F127).

    • Add the aqueous solution to the flask containing the lipid film.

    • Hydrate the lipid film by gentle agitation at a controlled temperature (e.g., 60°C) for a specified time.[17][18]

  • Homogenization:

    • Coarsely disperse the mixture by vortexing.[16]

    • Reduce the particle size and improve homogeneity using a high-energy method such as:

      • Probe sonication: Apply pulses of sonication while keeping the sample in an ice bath to prevent overheating.

      • High-pressure homogenization: Pass the dispersion through a high-pressure homogenizer for a set number of cycles at a defined pressure.[4]

  • Characterization:

    • Analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the internal nanostructure of the nanoparticles using Small-Angle X-ray Scattering (SAXS).

    • Visualize the morphology of the nanoparticles using Cryo-Transmission Electron Microscopy (cryo-TEM).

Protocol 2: Small-Angle X-ray Scattering (SAXS) Analysis
  • Sample Preparation:

    • Load the this compound dispersion into a thin-walled glass or quartz capillary (typically 1-2 mm in diameter).[11][16]

    • Seal the capillary to prevent sample evaporation.

  • Data Acquisition:

    • Mount the capillary in a temperature-controlled sample holder in the SAXS instrument.

    • Expose the sample to a collimated X-ray beam.

    • Collect the scattered X-rays on a 2D detector. The exposure time will depend on the sample and the X-ray source.

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D profile of intensity (I) versus the scattering vector (q).

    • Identify the positions of the Bragg peaks.

    • Determine the ratio of the peak positions to identify the liquid crystalline phase (e.g., for a Pn3m cubic phase, the q ratios of the first few peaks are √2, √3, √4, √6, √8...).

    • Calculate the lattice parameter (a) of the phase from the position of the peaks.

Protocol 3: Cryo-Transmission Electron Microscopy (cryo-TEM) Imaging
  • Grid Preparation:

    • Place a TEM grid with a holey carbon film in a vitrification robot (e.g., Vitrobot).[11]

    • Glow-discharge the grid to make the surface hydrophilic.[11]

  • Sample Application and Vitrification:

    • Apply a small volume (typically 3-4 µL) of the nanoparticle dispersion onto the grid.[11]

    • Blot away the excess liquid to create a thin film of the sample across the holes in the carbon film.[11]

    • Plunge the grid rapidly into a cryogen (typically liquid ethane cooled by liquid nitrogen) to vitrify the sample.[11][12]

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen temperature.

    • Image the sample at low electron doses to minimize radiation damage.

    • Record images of the nanoparticles, which should show their morphology and internal structure.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop start High-Purity this compound + Impurity/Additive mix Hydration & Homogenization start->mix dls DLS (Size & PDI) mix->dls Characterize Nanoparticles saxs SAXS (Phase ID & Lattice Constant) mix->saxs cryotem Cryo-TEM (Morphology & Internal Structure) mix->cryotem eval Evaluate Results dls->eval saxs->eval cryotem->eval adjust Adjust Parameters (e.g., Purity, Temp, pH) eval->adjust end Final Characterized System eval->end Acceptable Results adjust->start Reformulate impurity_effects cluster_impurities Potential Impurities / Additives cluster_effects Observed Effects This compound This compound Self-Assembly (Target: Cubic Phase) phase_transition Phase Transition (Cubic -> Hexagonal/Lamellar) lattice_change Change in Lattice Constant destabilization Destabilization of Cubic Phase oleic_acid Oleic Acid oleic_acid->phase_transition alters curvature glycerol Glycerol glycerol->lattice_change alters hydration detergent Detergent detergent->destabilization disrupts bilayer

References

Technical Support Center: Optimizing Monoolein Hydration for Cubic Phase Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with monoolein to form lipidic cubic phases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the preparation and optimization of this compound-based cubic phases.

Problem Possible Cause(s) Recommended Solution(s)
Formation of a white, opaque, viscous phase instead of a clear, isotropic gel. The sample has formed the lamellar crystalline (Lc) or a lamellar liquid crystalline (Lα) phase. This can be caused by low temperatures (below 17°C for pure this compound), incorrect hydration levels, or the presence of certain additives.[1][2][3]1. Temperature Control: Ensure the temperature is maintained above 17°C, and ideally around 20-25°C, during preparation and storage.[1][3] For low-temperature applications, consider using a different monoacylglycerol like 7.9 MAG, which forms a stable cubic phase at lower temperatures.[1] 2. Hydration Level: Verify the water/buffer content. The cubic phase typically forms at water concentrations between 20% and 40% (w/w).[4] 3. Additive Effects: High concentrations of certain detergents or lipids can induce a transition to the lamellar phase.[1][5][6] If additives are being used, try reducing their concentration or screening for compatible alternatives.
The resulting phase is fluid and less viscous than expected. This could indicate the formation of a fluid isotropic (micellar) phase or a sponge (L3) phase. This may be caused by an excess of certain additives like short-chain alcohols or some detergents.[1]1. Review Additive Screen: If using additives from a screen, be aware that organic solvents like alcohols can disrupt the cubic phase.[1] Consider omitting or replacing these components. 2. Adjust Hydration: In some cases, adjusting the hydration level might favor the cubic phase over the sponge phase.
Coexistence of multiple phases (e.g., cubic and lamellar). This can occur at phase boundaries, for instance, at temperatures around 17-18°C where the Ia3d and Lc phases can coexist.[2] It can also be induced by high-pressure injection during experiments like serial crystallography.[2]1. Precise Temperature and Composition Control: Work within the established phase boundaries for this compound-water systems to ensure a single-phase sample.[2] 2. Optimize Injection Conditions: If using high-viscosity injectors, be mindful of the co-flowing gas conditions as they can influence phase behavior.[2]
Difficulty in incorporating a membrane protein into the cubic phase. The protein itself or components in the protein solution (e.g., detergents) might be destabilizing the cubic phase. The aqueous channels of the standard this compound cubic phase (~50 Å) may be too small for the protein's soluble domains.[1]1. Detergent Concentration: Ensure the detergent concentration in the protein solution is not excessively high, as this can lead to the formation of a lamellar phase which is not suitable for crystallization.[1][6] 2. Alternative Lipids: Consider using monoacylglycerols with longer acyl chains (e.g., 7.7 MAG) to create cubic phases with larger aqueous channels.[1] 3. Additive Screening: Screen for additives that can stabilize the cubic phase in the presence of your specific protein and detergent. Cholesterol and certain other lipids can be incorporated to some extent without disrupting the phase.[7]
Cubic phase is unstable over time or during experimental procedures. The cubic phase of this compound is metastable below approximately 17°C.[1] Changes in temperature, pressure, or hydration can induce phase transitions.[2][3][8]1. Maintain Stable Conditions: Once formed, maintain the sample at a constant temperature where the cubic phase is stable.[9] 2. Consider Additives for Stability: Certain additives may enhance the stability of the cubic phase under specific conditions. However, their effects must be carefully characterized.[1]

Frequently Asked Questions (FAQs)

1. What is the optimal hydration level for forming the this compound cubic phase?

The bicontinuous cubic phase of this compound typically forms in excess water, with a water content ranging from approximately 20% to 40% by weight.[4][10] A common ratio used for preparing the cubic phase for protein crystallization is 60:40 (w/w) this compound to aqueous solution.[9][11]

2. What is the ideal temperature for preparing and handling the this compound cubic phase?

The cubic phase of pure this compound is thermodynamically stable above ~17°C.[1] For practical purposes, preparation and handling are typically performed at room temperature (around 20-25°C) to ensure the formation of a stable cubic phase and avoid the transition to the lamellar crystalline phase that occurs at lower temperatures.[3]

3. How do different additives affect the stability and structure of the this compound cubic phase?

The addition of other molecules can significantly impact the phase behavior of this compound. Here's a summary of the effects of common additives:

Additive Type Effect on Cubic Phase Reference(s)
Detergents Can destabilize the cubic phase, often inducing a transition to the lamellar (Lα) phase, especially at higher concentrations. The effect is dependent on the detergent type, concentration, and temperature.[1][9]
Other Lipids (e.g., Phospholipids, Cholesterol) Can be incorporated to a certain extent without altering the cubic phase. Beyond a certain mole percentage, they can induce phase transitions to lamellar or hexagonal phases depending on their molecular shape. Cholesterol and oleamide can also phase-separate as crystals at higher concentrations.[5][12]
Salts The effect is dependent on the charge of the lipid mixture. In mixtures of this compound and charged lipids like DOPA, increasing salt concentration can screen electrostatic interactions and induce phase transitions from a Q229 to a Q224 cubic phase, and then to a hexagonal (HII) phase.[13]
Organic Solvents (e.g., short-chain alcohols) Generally not well-tolerated and can disrupt the cubic phase, potentially leading to the formation of a sponge phase.[1]
Sucrose Can lower the cubic-to-hexagonal phase transition temperature.[14]

4. Can the this compound cubic phase be formed at low temperatures for sensitive proteins?

While the pure this compound cubic phase is not stable at low temperatures (e.g., 4-6°C), it is possible to work with metastable phases for short periods.[1] For stable low-temperature applications, it is recommended to use alternative monoacylglycerols such as 7.9 MAG, which is designed to form a stable cubic phase at temperatures as low as 6°C.[1] Additionally, certain this compound-detergent mixtures have been identified that can be prepared at low temperatures and remain stable at 4°C for extended periods.[9][15]

5. How can I verify that I have successfully formed the cubic phase?

Several methods can be used to characterize the lipid phase:

  • Visual Inspection: The cubic phase should appear as a stiff, transparent, and isotropic (non-birefringent) gel.[16][17]

  • Polarized Light Microscopy: When viewed between crossed polarizers, the cubic phase should appear dark, as it is isotropic. Birefringent phases like the lamellar or hexagonal phases will show distinct textures.[2]

  • Small-Angle X-ray Scattering (SAXS): This is the definitive method for identifying the specific type of cubic phase (e.g., Pn3m or Ia3d) based on the characteristic diffraction pattern and the ratio of the peak positions.[18][19]

Experimental Protocols

Protocol 1: Preparation of Bulk this compound Cubic Phase

This protocol describes the manual preparation of the lipidic cubic phase using coupled syringes, a common method for in meso crystallography.[1][11]

Materials:

  • This compound (high purity, >99%)

  • Aqueous buffer or protein solution

  • Two gas-tight glass syringes (e.g., 100 µL Hamilton syringes)

  • A syringe coupler

  • Water bath or heating block set to ~40-50°C

Procedure:

  • Melt the this compound at approximately 40-50°C to a liquid state.[11]

  • Draw the desired volume of the aqueous solution (typically 40% of the total volume) into one of the syringes.

  • Draw the corresponding volume of molten this compound (typically 60% of the total volume) into the second syringe. To handle the viscous this compound, it may be helpful to use a wide-bore pipette tip or needle.[11]

  • Connect the two syringes via the coupler.

  • Mix the contents by alternately pushing the plungers, forcing the mixture back and forth between the syringes for about 5-10 minutes, or until the mixture becomes a single, clear, and highly viscous phase.[11]

  • The resulting cubic phase can then be dispensed for experiments.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the optimization of this compound hydration.

Experimental_Workflow cluster_prep Preparation cluster_characterization Characterization cluster_troubleshooting Troubleshooting Start Start Melt_MO Melt this compound (~40-50°C) Start->Melt_MO Load_Syringes Load Aqueous Phase (40%) & Molten this compound (60%) into separate syringes Melt_MO->Load_Syringes Couple_Mix Couple Syringes & Mix (5-10 min) Load_Syringes->Couple_Mix Cubic_Phase Visually Clear, Isotropic Cubic Phase Couple_Mix->Cubic_Phase Opaque_Phase Opaque/Birefringent Phase (Lamellar) Couple_Mix->Opaque_Phase Problem Polarized_Microscopy Polarized Light Microscopy Cubic_Phase->Polarized_Microscopy Verify Isotropy SAXS Small-Angle X-ray Scattering (SAXS) Cubic_Phase->SAXS Confirm Phase Identity Check_Temp Check Temperature (>17°C) Opaque_Phase->Check_Temp Corrective Action Verify_Hydration Verify Hydration (20-40% water) Check_Temp->Verify_Hydration Corrective Action Adjust_Additives Adjust Additives Verify_Hydration->Adjust_Additives Corrective Action Adjust_Additives->Couple_Mix Corrective Action

Workflow for preparing and troubleshooting this compound cubic phase.

Phase_Transitions Cubic_Phase Cubic Phase (Pn3m / Ia3d) Lamellar_Phase Lamellar Phase (Lα / Lc) Cubic_Phase->Lamellar_Phase  Low Temperature (<17°C)  High Detergent Conc. Hexagonal_Phase Hexagonal Phase (HII) Cubic_Phase->Hexagonal_Phase  High Temperature (>95°C for pure MO)  Certain Additives (e.g., some lipids, high salt) Fluid_Isotropic Fluid Isotropic / Sponge Phase Cubic_Phase->Fluid_Isotropic  Certain Organic Solvents Lamellar_Phase->Cubic_Phase  Increase Temperature (>17°C)  Remove/Reduce Detergent Hexagonal_Phase->Cubic_Phase  Decrease Temperature

Factors influencing phase transitions from the cubic phase.

References

Technical Support Center: Long-Term Stability of Monoolein Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoolein-based formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound formulations?

A1: this compound formulations, particularly those forming cubic phases, are susceptible to several stability issues. The most prevalent is the temperature-dependent phase transition from the desired cubic phase to a lamellar crystalline or solid phase, which is not suitable for many applications like drug delivery or protein crystallization.[1] This transition is often observed at temperatures below 17°C.[1] Other common issues include:

  • Influence of Additives: The inclusion of certain molecules, such as detergents or phospholipids, can destabilize the cubic phase, leading to a transition to lamellar or other phases.

  • Hydration Level: The stability of the cubic phase is highly dependent on the water content.[2]

  • Chemical Degradation: Like other ester-containing molecules, this compound can be susceptible to hydrolysis. The encapsulated drug may also undergo degradation through various pathways like hydrolysis, oxidation, or photolysis.[3][4]

  • Physical Instability of Dispersions: When formulated as nanoparticles (e.g., cubosomes), issues like particle aggregation and precipitation can occur over time.[5]

Q2: How can I prevent the temperature-induced phase transition of my this compound formulation?

A2: To mitigate the risk of phase transition at lower temperatures, consider the following strategies:

  • Lipid Modification: Incorporating other lipids, such as shorter-chain monoacylglycerols, can help prevent the formation of the lamellar phase at low temperatures while maintaining the integrity of the cubic phase.[6]

  • Careful Temperature Control: Maintain the formulation within its known stable temperature range during all stages of preparation, handling, and storage.[1][7] For instance, homogenization temperatures between 40-60°C have been found to yield favorable dispersion properties.[7][8]

  • Use of Stabilizers: For dispersed systems, non-ionic block copolymers like Poloxamer 407 are commonly used to prevent aggregation and impart steric stabilization.[5]

Q3: What is a forced degradation study and why is it important for this compound formulations?

A3: A forced degradation study, also known as stress testing, is a process where the drug substance and drug product are intentionally exposed to conditions more severe than accelerated stability testing.[9][10] These conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[9][11]

For this compound formulations, these studies are crucial for:

  • Identifying Degradation Pathways: Understanding how the encapsulated drug and the this compound itself degrade under stress.[10][12] This includes susceptibility to hydrolysis of the ester bond in this compound.[3]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately measure the stability of the formulation over time.[11]

  • Informing Formulation and Packaging Decisions: The knowledge gained helps in selecting appropriate excipients and packaging to protect the formulation from degradation.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected phase separation or formation of a lamellar phase. 1. Temperature Fluctuation: The formulation may have been exposed to temperatures outside its stable range, particularly low temperatures.[1] 2. Incorrect Hydration Level: The water content may not be optimal for maintaining the cubic phase.[2] 3. Incompatible Additives: High concentrations of certain detergents, lipids, or other excipients can disrupt the cubic phase structure.1. Strict Temperature Control: Ensure all processing and storage steps are within the determined stable temperature range for your specific formulation. 2. Optimize Water Content: Systematically vary the water content to determine the optimal hydration level for cubic phase stability. 3. Screen Excipients: Conduct compatibility studies with all excipients. If an additive is causing phase separation, consider reducing its concentration or exploring alternatives.[13][14]
Particle aggregation and precipitation in cubosome dispersions. 1. Insufficient Stabilization: The concentration or type of stabilizer (e.g., Poloxamer) may be inadequate.[5] 2. High Ionic Strength: The presence of salts can sometimes lead to destabilization of colloidal dispersions.1. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer or screen different types of stabilizers. 2. Adjust Buffer Conditions: If possible, reduce the ionic strength of the aqueous phase.
Degradation of the encapsulated active pharmaceutical ingredient (API). 1. Hydrolysis: The API may be susceptible to degradation in the aqueous channels of the this compound matrix.[3] 2. Oxidation: The API may be sensitive to dissolved oxygen.[3] 3. Photodegradation: Exposure to light can degrade sensitive APIs.[15] 4. Interaction with Excipients: Impurities in excipients can sometimes catalyze degradation reactions.[16][17]1. pH Adjustment: Optimize the pH of the aqueous phase to a range where the API is most stable. 2. Use of Antioxidants: Incorporate antioxidants into the formulation. 3. Light Protection: Store the formulation in light-protective packaging.[18] 4. Excipient Purity: Use high-purity excipients and perform thorough drug-excipient compatibility studies.[17]
Poor injectability of in-situ forming depot formulations. 1. High Viscosity: The formulation may be too viscous at the intended injection temperature. 2. Phase Behavior upon Injection: The formulation may be undergoing a phase transition upon shear stress during injection.1. Incorporate Co-solvents or Additives: The addition of certain phospholipids or other excipients can modulate the viscosity.[19] 2. Optimize Lipid Composition: Modifying the lipid composition can alter the rheological properties.

Experimental Protocols

Protocol 1: Assessment of Physical Stability by Visual Inspection and Turbidimetry

This protocol is used to assess the physical stability of this compound-based dispersions (e.g., cubosomes) over time.[5][20]

Methodology:

  • Sample Preparation: Prepare the this compound dispersion according to your standard protocol.

  • Incubation: Aliquot the dispersion into sealed, clear glass vials. Incubate the vials at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Visual Inspection: At predetermined time points (e.g., 0, 24, 48 hours, 1 week, 1 month), visually inspect the samples for any signs of instability, such as precipitation, creaming, or phase separation.[5]

  • Turbidimetry:

    • At each time point, gently resuspend the sample.

    • Measure the optical density (OD) of the dispersion at 600 nm using a spectrophotometer.[5][20]

    • An increase in OD may indicate particle aggregation, while a decrease can suggest sedimentation or clarification.

Protocol 2: Characterization of Phase Behavior by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the liquid crystalline structure of this compound formulations.[21]

Methodology:

  • Sample Preparation: Load the this compound formulation into a temperature-controlled sample holder. For hydrated systems, ensure the sample is sealed to prevent water evaporation.

  • Data Acquisition:

    • Expose the sample to a collimated X-ray beam.

    • Collect the scattered X-rays on a 2D detector.

    • Perform measurements at different temperatures to assess thermal stability.

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector (q).

    • The positions of the Bragg peaks in the scattering profile are characteristic of the specific liquid crystalline phase (e.g., cubic, lamellar, hexagonal).[20]

Protocol 3: Forced Degradation Study for a this compound Formulation

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of an encapsulated drug.[9][10][11]

Methodology:

  • Acid and Base Hydrolysis:

    • Disperse the this compound formulation in 0.1 N HCl and 0.1 N NaOH.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[10]

    • Neutralize the samples after the incubation period.

  • Oxidative Degradation:

    • Disperse the formulation in a solution of hydrogen peroxide (e.g., 3-30%).

    • Store at room temperature for a specified time.

  • Thermal Degradation:

    • Store the formulation at elevated temperatures (e.g., 60-80°C) with and without humidity.[11]

  • Photostability:

    • Expose the formulation to a controlled light source as per ICH Q1B guidelines.

  • Analysis:

    • At the end of the stress period, extract the drug and analyze the samples using a stability-indicating HPLC method to quantify the parent drug and any degradation products.

Data Presentation

Table 1: Influence of Temperature on the Physical Stability of a this compound Dispersion

TemperatureTime (hours)Visual AppearanceOptical Density (OD600)
4°C0Homogeneous, milky0.85 ± 0.02
24Slight Sedimentation0.78 ± 0.03
48Visible Precipitate0.65 ± 0.04
25°C0Homogeneous, milky0.86 ± 0.02
24Homogeneous0.85 ± 0.01
48Homogeneous0.84 ± 0.02
40°C0Homogeneous, milky0.85 ± 0.03
24Homogeneous0.86 ± 0.02
48Homogeneous0.85 ± 0.03

Table 2: Summary of Forced Degradation Studies for Drug 'X' in a this compound Formulation

Stress ConditionDuration% Degradation of Drug 'X'Major Degradation Products
0.1 N HCl, 60°C8 hours12.5%DP-1, DP-2
0.1 N NaOH, 60°C8 hours25.8%DP-3
3% H₂O₂, RT24 hours8.2%DP-4
80°C48 hours5.1%DP-1
Light (ICH Q1B)-2.3%DP-5

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Assessment cluster_degradation Forced Degradation prep Prepare this compound Formulation visual Visual Inspection prep->visual t=0 turbid Turbidimetry prep->turbid t=0 saxs SAXS Analysis prep->saxs t=0 stress Apply Stress Conditions (Heat, pH, Light, Oxid.) prep->stress t=0 hplc HPLC Analysis stress->hplc Analyze Degradants troubleshooting_logic start Instability Observed (e.g., Phase Separation) check_temp Was temperature maintained in stable range? start->check_temp check_additives Are incompatible additives present? check_temp->check_additives Yes solution_temp Action: Implement strict temperature control. check_temp->solution_temp No check_hydration Is hydration level optimal? check_additives->check_hydration No solution_additives Action: Screen/replace excipients. check_additives->solution_additives Yes solution_hydration Action: Optimize water content. check_hydration->solution_hydration No

References

Validation & Comparative

A Comparative Guide to Monoolein and Phytantriol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between monoolein (MO) and phytantriol (PT) as the primary lipid component in cubosome-based drug delivery systems is a critical decision that influences formulation stability, drug loading, and release kinetics. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key processes.

This compound, a monoglyceride, and phytantriol, a saturated branched-chain alcohol, are the two most common lipids used to form the bicontinuous cubic liquid crystalline phases that constitute cubosomes.[1][2] These unique nanostructures offer a large interfacial area and can encapsulate a wide range of therapeutic molecules, including hydrophilic, hydrophobic, and amphiphilic drugs.[3] While both lipids can form the desired cubic phases, their distinct molecular structures lead to significant differences in the physicochemical properties and in vivo performance of the resulting drug delivery systems.

Performance Comparison: this compound vs. Phytantriol

The selection of either this compound or phytantriol can significantly impact the key performance indicators of a drug delivery system. Phytantriol-based formulations generally exhibit superior stability, particularly in gastrointestinal fluids, which can be attributed to the absence of ester bonds that are susceptible to hydrolysis.[2][3] This enhanced stability often translates to a more sustained drug release profile and improved oral bioavailability.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of this compound and phytantriol-based cubosomes for the delivery of various drugs.

Table 1: Physicochemical Properties of this compound and Phytantriol Cubosomes

DrugLipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
OridoninThis compound~200Narrow->85[4]
OridoninPhytantriol~200Narrow->85[4]
NifedipineThis compound91.30.168-12.893.0[6][7]
NifedipinePhytantriol159 ± 2.80.099 ± 0.001-18.9 ± 0.78High[6]
CapsaicinThis compound215<0.1--[8]
CapsaicinPhytantriol251<0.1--[8]

Table 2: In Vitro Drug Release and In Vivo Pharmacokinetics

DrugLipidIn Vitro Release (24h)In Vivo BioavailabilityTmax (h)Reference
OridoninThis compound~80%--[4]
OridoninPhytantriol~80%Significantly enhanced vs. MOLonger half-life vs. MO[4]
CinnarizineThis compound-19%5[5]
CinnarizinePhytantriol-41%33[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments involved in the development and characterization of this compound and phytantriol-based drug delivery systems.

Preparation of Cubosomes (Top-Down Method)

The top-down method involves the fragmentation of a bulk cubic phase gel into nanoparticles.

Materials:

  • This compound or Phytantriol

  • Stabilizer (e.g., Poloxamer 407)

  • Purified water or buffer

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Melt the lipid (this compound or phytantriol) at a temperature above its melting point (e.g., 40-60°C).

  • If the API is oil-soluble, dissolve it in the molten lipid.

  • Prepare an aqueous solution of the stabilizer (e.g., Poloxamer 407). If the API is water-soluble, dissolve it in this aqueous phase.

  • Add the aqueous phase to the molten lipid phase dropwise while stirring to form a coarse pre-emulsion.

  • Homogenize the pre-emulsion using a high-pressure homogenizer or ultrasonicator to form a nano-dispersion of cubosomes. The specific parameters (pressure, number of cycles, sonication time, and amplitude) need to be optimized for each formulation.[4][6]

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is a measure of the amount of drug successfully loaded into the nanoparticles.

Procedure (Ultrafiltration-Centrifugation Method):

  • Place a known amount of the cubosome dispersion into an ultrafiltration device with a molecular weight cutoff that allows free drug to pass through but retains the cubosomes.

  • Centrifuge the device at a specified speed and time to separate the free drug (in the ultrafiltrate) from the drug-loaded cubosomes (in the retentate).

  • Quantify the amount of free drug in the ultrafiltrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from the cubosomes over time.

Procedure (Dialysis Bag Method):

  • Place a known volume of the drug-loaded cubosome dispersion into a dialysis bag with a specific molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, simulated gastric fluid) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.[4][8]

Physicochemical Characterization

Dynamic Light Scattering (DLS): DLS is used to determine the particle size, polydispersity index (PDI), and zeta potential of the cubosomes. Samples are typically diluted in filtered, ultrapure water to an appropriate concentration before measurement.[9][10]

Small-Angle X-ray Scattering (SAXS): SAXS is employed to confirm the internal cubic liquid crystalline structure of the nanoparticles. The scattering patterns reveal the specific cubic phase (e.g., Pn3m, Im3m) and the lattice parameters.[4][11]

Visualizing Key Processes

Graphviz diagrams are provided to illustrate the logical relationships and workflows in the preparation and characterization of these drug delivery systems.

Cubosome_Formation_Workflow cluster_lipid_prep Lipid Phase Preparation cluster_aqueous_prep Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization Lipid This compound or Phytantriol Melt Melt Lipid Lipid->Melt API_oil Dissolve Oil-Soluble API Melt->API_oil Mix Combine Phases API_oil->Mix Water Water/Buffer Stabilizer Add Stabilizer Water->Stabilizer API_water Dissolve Water-Soluble API Stabilizer->API_water API_water->Mix Homogenize High-Pressure Homogenization / Sonication Mix->Homogenize Cubosomes Cubosome Dispersion Homogenize->Cubosomes

Caption: Workflow for the top-down preparation of cubosomes.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation Cubosome_Dispersion Cubosome Dispersion DLS Dynamic Light Scattering (DLS) Cubosome_Dispersion->DLS SAXS Small-Angle X-ray Scattering (SAXS) Cubosome_Dispersion->SAXS EE Encapsulation Efficiency Cubosome_Dispersion->EE Release In Vitro Drug Release Cubosome_Dispersion->Release Size_PDI Size_PDI DLS->Size_PDI Particle Size, PDI Structure Structure SAXS->Structure Internal Structure Loading Loading EE->Loading Drug Loading Kinetics Kinetics Release->Kinetics Release Profile

Caption: Characterization workflow for cubosome-based drug delivery systems.

Conclusion

Both this compound and phytantriol are valuable lipids for the formulation of cubosome-based drug delivery systems. The choice between them should be guided by the specific requirements of the therapeutic application. Phytantriol is often favored for oral drug delivery due to its superior stability in the gastrointestinal tract, which can lead to more sustained release and higher bioavailability.[5][6] this compound, being a digestible lipid, may be more suitable for applications where faster drug release is desired or for parenteral routes of administration.[12] The provided data and protocols offer a foundation for researchers to make informed decisions and to design robust and effective drug delivery systems.

References

A Comparative Guide to Validating Drug Release Kinetics from Monoolein-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of drug release kinetics from monoolein-based drug delivery systems against other common lipid-based alternatives, namely Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). The information presented is supported by experimental data from peer-reviewed studies to assist in the selection and validation of appropriate drug delivery platforms.

Comparative Analysis of In Vitro Drug Release Kinetics

This compound-based formulations, particularly in the form of cubosomes, are recognized for their ability to provide sustained drug release.[1] This characteristic is attributed to the unique bicontinuous cubic liquid crystalline structure of this compound, which forms a tortuous network of aqueous channels, slowing down drug diffusion.[1] In contrast, SLNs and NLCs can exhibit a wider range of release profiles, from rapid or burst release to more controlled and sustained patterns, depending on their composition and the drug's partitioning behavior.[2][3]

The following tables summarize quantitative data from studies comparing the in vitro release of active pharmaceutical ingredients (APIs) from these lipid-based systems.

Formulation Drug Time Cumulative Release (%) Release Rate Constant (k) Key Findings
This compound Cubic Particles Porphyrin4.4 min (Equilibrium)33 ± 1.1% (transferred)0.95 ± 0.03 min⁻¹ (transfer rate)Slower and lower overall drug transfer compared to SLNs, indicating a more sustained release profile.[1]
Trimyristin SLNs Porphyrin4.4 min (Equilibrium)--Higher rate and amount of drug transfer compared to this compound cubic particles.[1][4]
SLNs Hydrochlorothiazide300 min~65%-Slower release compared to NLCs.[2]
NLCs Hydrochlorothiazide300 min>90%-Faster and more complete release compared to SLNs.[2]
SLNs Paroxetine48 h77.86–95.63%-Demonstrated sustained release over an extended period.[3]

Experimental Protocols for In Vitro Drug Release Validation

Accurate and reproducible in vitro release testing is crucial for predicting the in vivo performance of drug formulations. Below are detailed methodologies for commonly employed techniques in the study of lipid-based drug delivery systems.

Method 1: Dialysis Bag Diffusion Technique

This method is widely used to assess the release of drugs from nanoparticulate systems.

Materials and Apparatus:

  • Dialysis tubing (e.g., cellulose membrane with a specific molecular weight cut-off, MWCO)

  • Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Dialysis Bags: Cut the dialysis tubing to the desired length and hydrate it in the release medium for a specified period (e.g., 12 hours) to remove any preservatives and ensure membrane permeability.

  • Sample Loading: Accurately measure a specific volume of the drug-loaded this compound formulation (or SLN/NLC dispersion) and place it inside the pre-soaked dialysis bag.

  • Initiation of Release Study: Securely close both ends of the dialysis bag and immerse it in a vessel containing a known volume of pre-warmed (typically 37°C) release medium.

  • Agitation: Place the vessel on a magnetic stirrer at a constant speed (e.g., 50-100 rpm) to ensure uniform drug distribution in the release medium.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.

  • Volume Replacement: Immediately after each sampling, replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Sample Analysis: Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volume.

Method 2: Franz Diffusion Cell System

This technique is particularly useful for evaluating drug release from semi-solid formulations like this compound-based gels and for assessing dermal or transdermal delivery.[5][6]

Materials and Apparatus:

  • Franz diffusion cells

  • Synthetic or biological membrane (e.g., Strat-M®, animal or human skin)

  • Receptor medium (e.g., PBS, ethanol/water mixture for poorly soluble drugs)

  • Water bath with a circulator for temperature control

  • Magnetic stirrer and stir bars

  • Syringes for sampling

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Cell Assembly: Mount the Franz diffusion cell, ensuring the receptor chamber is filled with degassed receptor medium and maintained at a constant temperature (typically 32°C for skin permeation studies).[6]

  • Membrane Placement: Carefully place the selected membrane between the donor and receptor chambers, ensuring there are no air bubbles trapped underneath.[6]

  • Formulation Application: Apply a precise amount of the this compound-based gel or other formulation onto the surface of the membrane in the donor chamber.[6]

  • Initiation of Study: Start the magnetic stirrer in the receptor chamber to ensure the medium is well-mixed.

  • Sampling: At predetermined time points, collect samples from the sampling port of the receptor chamber.

  • Medium Replenishment: After each sample is taken, replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical technique.

  • Data Interpretation: Plot the cumulative amount of drug permeated per unit area against time to determine the release profile and permeation rate.

Visualizing Experimental Workflows and Comparative Release

To further elucidate the processes and findings, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Validating Drug Release Kinetics cluster_prep Formulation Preparation cluster_release In Vitro Release Testing cluster_analysis Analysis and Comparison prep_mono Prepare this compound-based Formulation (e.g., Cubosomes) setup Set up Release Apparatus (e.g., Dialysis Bag, Franz Cell) prep_mono->setup prep_alt Prepare Alternative Formulations (SLN, NLC) prep_alt->setup load Load Formulation into Apparatus setup->load sample Collect Samples at Timed Intervals load->sample quantify Quantify Drug Concentration (e.g., HPLC, UV-Vis) sample->quantify plot Plot Cumulative Release vs. Time quantify->plot compare Compare Release Profiles of Different Formulations plot->compare

Workflow for Drug Release Validation

G Comparative In Vitro Drug Release Profiles y_axis Cumulative Drug Release (%) x_axis Time sln_label SLN (Moderate Release) monoolein_label This compound (Sustained Release) origin origin origin->y_axis origin->x_axis 1,1 1,1 origin->1,1 1,0.5 1,0.5 origin->1,0.5 1,0.2 1,0.2 origin->1,0.2 2,2.5 2,2.5 1,1->2,2.5 3,3.5 3,3.5 2,2.5->3,3.5 5,3.8 5,3.8 3,3.5->5,3.8 2,1.5 2,1.5 1,0.5->2,1.5 4,2.8 4,2.8 2,1.5->4,2.8 5,3.2 5,3.2 4,2.8->5,3.2 3,1 3,1 1,0.2->3,1 5,1.8 5,1.8 3,1->5,1.8

Comparative Drug Release Profiles

References

Navigating the Labyrinth of Bioavailability: An In Vitro-In Vivo Correlation Guide for Monoolein-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable in vitro-in vivo correlation (IVIVC) for lipid-based drug delivery systems is a critical yet challenging endeavor. This guide provides an objective comparison of the performance of monoolein-based formulations with an alternative lipid-based system, supported by experimental data, to illuminate the path toward predictive in vitro models.

This compound, a versatile lipid excipient, self-assembles into various liquid crystalline structures, most notably the cubic phase, which can be dispersed into nanoparticles known as cubosomes. These structures offer a promising platform for the controlled release and enhanced oral bioavailability of poorly water-soluble drugs. However, the complex interplay of digestion and absorption in the gastrointestinal tract often leads to a disconnect between in vitro dissolution data and in vivo pharmacokinetic outcomes. This guide delves into the nuances of IVIVC for these sophisticated delivery systems.

Performance Comparison: this compound vs. Alternative Lipid-Based Formulations

To illustrate the principles of IVIVC in lipid-based systems, we compare a this compound-based formulation of cinnarizine with a solid dispersion nanoparticle formulation of celecoxib. Cinnarizine, a poorly water-soluble drug, was formulated in glyceryl monooleate (GMO) cubosomes, while celecoxib, another poorly soluble compound, was formulated as a solid dispersion with PVP and TPGS.

FormulationDrugIn Vitro MethodKey In Vitro FindingIn Vivo ModelKey In Vivo FindingIVIVC Observation
This compound-Based CinnarizineIn Vitro LipolysisGMO formulation is susceptible to digestion and degradation.[1]RatTmax of 5 hours; Oral bioavailability of 19%.[1]A qualitative correlation exists: the digestibility of the GMO matrix in vitro corresponds to a faster in vivo absorption profile compared to a non-digestible lipid formulation.[1]
Alternative Lipid-Based CelecoxibDissolution Test (pH 1.2)High dissolution efficiency (DE) of 64% at 120 minutes for the Celecoxib-PVP-TPGS formulation.[2]RatCmax of 6.54 µg/mL and AUC0→24h of 81.86 µg·h/mL for the Celecoxib-PVP-TPGS formulation.[2]A strong quantitative correlation (R² > 0.90) was established between in vitro dissolution efficiency and in vivo pharmacokinetic parameters (Cmax and AUC).[2][3]

Experimental Protocols

In Vitro Lipolysis of Cinnarizine-Loaded Glyceryl Monooleate (GMO) Cubosomes

This protocol is based on the methodology for investigating the digestibility of lipid-based formulations.[1]

  • Preparation of Digestion Medium: A simulated intestinal fluid is prepared containing bile salts (e.g., sodium taurodeoxycholate), phospholipids (e.g., phosphatidylcholine), and a buffer (e.g., Tris-maleate) to maintain a pH of 7.5. Calcium chloride is also included as it is a cofactor for lipase activity.

  • Lipolysis Setup: The experiment is conducted in a thermostated vessel at 37°C with continuous stirring. A pH-stat apparatus is used to monitor and maintain the pH at 7.5 by titrating with a sodium hydroxide solution.

  • Initiation of Lipolysis: The GMO-cinnarizine formulation is introduced into the digestion medium. After an equilibration period, a lipase solution (e.g., porcine pancreatin) is added to initiate the digestion of the this compound.

  • Sampling and Analysis: Aliquots of the digestion medium are collected at predetermined time intervals. The enzymatic activity is immediately stopped by adding an inhibitor. The samples are then ultracentrifuged to separate the aqueous phase (containing solubilized drug) from the undigested lipid and precipitated drug. The concentration of cinnarizine in the aqueous phase is quantified by a suitable analytical method like HPLC.

In Vitro Dissolution of Celecoxib-PVP-TPGS Solid Dispersion Nanoparticles

This protocol follows the methodology described for the dissolution testing of celecoxib solid dispersion nanoparticles.[2][3]

  • Dissolution Apparatus: A USP rotating paddle apparatus (Apparatus 2) is used.

  • Dissolution Medium: 300 mL of a pH 1.2 medium containing hydrochloric acid and sodium chloride is maintained at 37°C.

  • Procedure: A sample of the celecoxib-PVP-TPGS solid dispersion nanoparticles (equivalent to 60 mg of celecoxib) is added to the dissolution vessel. The paddle speed is maintained at 50 rpm.

  • Sampling and Analysis: At specified time points, 2 mL of the dissolution medium is withdrawn and filtered through a 0.45-µm filter. The samples are then diluted with methanol, and the concentration of celecoxib is determined by HPLC at a UV wavelength of 238 nm. The dissolution efficiency (DE) is calculated from the area under the dissolution curve over 120 minutes.

In Vivo Pharmacokinetic Study in Rats

The following is a generalized protocol based on the studies for cinnarizine and celecoxib formulations.[1][2][3]

  • Animal Model: Male Sprague-Dawley rats are used for the study. The animals are fasted overnight before the administration of the drug formulations but have free access to water.

  • Drug Administration: The respective formulations (cinnarizine-GMO cubosomes or celecoxib-PVP-TPGS solid dispersion nanoparticles) are administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis: The blood samples are centrifuged to separate the plasma. The plasma is then treated to precipitate proteins and extract the drug. The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as UPLC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Visualizing the IVIVC Process

To better understand the workflow and the conceptual basis of establishing an in vitro-in vivo correlation, the following diagrams are provided.

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Model Development Formulation This compound Formulation Lipolysis In Vitro Lipolysis/ Dissolution Formulation->Lipolysis InVitroData In Vitro Release Profile (% Drug Released vs. Time) Lipolysis->InVitroData Correlation Mathematical Correlation (e.g., Linear Regression) InVitroData->Correlation AnimalModel Animal Model (e.g., Rat) Dosing Oral Administration AnimalModel->Dosing PK_Sampling Pharmacokinetic Sampling (Blood Collection) Dosing->PK_Sampling PK_Analysis Plasma Drug Concentration Analysis PK_Sampling->PK_Analysis InVivoData In Vivo Absorption Profile (% Drug Absorbed vs. Time) PK_Analysis->InVivoData InVivoData->Correlation

Experimental workflow for establishing an IVIVC.

IVIVC_Concept cluster_formulation Formulation Properties cluster_invitro In Vitro Performance cluster_invivo In Vivo Performance Drug Drug Properties (Solubility, Permeability) Release Drug Release Rate (from Lipolysis/Dissolution) Drug->Release Excipients This compound Properties (Digestibility, Phase Behavior) Excipients->Release Absorption Drug Absorption Rate Release->Absorption IVIVC (Predictive Relationship) Bioavailability Bioavailability (Cmax, AUC) Absorption->Bioavailability

Conceptual relationship in IVIVC for lipid-based systems.

References

A Comparative Guide to Monoolein as a Model Membrane: Unveiling its Limitations and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monoolein, a monoglyceride lipid, has long been a cornerstone in the creation of model membranes, particularly for the in meso crystallization of membrane proteins and as a matrix for controlled drug delivery.[1][2][3] Its ability to self-assemble in water into complex, bicontinuous cubic phases provides a unique, membrane-mimetic environment.[4][5] However, the very properties that make this compound a versatile tool also impose limitations on its universal applicability. This guide provides a critical comparison of this compound with alternative model membrane systems, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Limitations of this compound-Based Model Membranes

While this compound is the most extensively used lipid for generating lipidic cubic phases (LCPs), its inherent properties can be suboptimal for certain applications.[1] The primary limitations revolve around its fixed structural characteristics and potential instability under specific conditions.

  • Hydrophobic Mismatch: The bilayer thickness of the this compound cubic phase is relatively fixed. This can present a "hydrophobic mismatch" with membrane proteins that have a significantly different transmembrane domain height.[1] Such a mismatch can hinder proper protein folding, stability, and ultimately, crystallization.

  • Phase Instability: The stability of the this compound cubic phase can be sensitive to the presence of additives, such as phospholipids or transmembrane peptides.[6] Incorporation of these molecules can trigger phase transitions to lamellar (Lα) or inverted hexagonal (HII) phases, disrupting the desired cubic architecture.[6] This instability can be a significant hurdle when attempting to create more biologically relevant model membranes by incorporating other lipid species.

  • Limited Chemical Diversity: this compound itself is not a common component of natural cell membranes.[7][8] This lack of physiological relevance can be a drawback in studies aiming to mimic the specific lipid environment of a particular cell type or organelle.

  • Drug Release Kinetics: In drug delivery applications, the highly ordered, sponge-like structure of the this compound cubic phase can lead to slow drug release profiles.[4][9] While advantageous for sustained release, it may not be suitable for applications requiring more rapid drug bioavailability.

Comparative Analysis of Model Membrane Systems

The limitations of this compound have spurred the exploration of alternative and modified lipid systems. The following sections compare this compound with other commonly used model membranes, with quantitative data summarized in Table 1.

To address the issue of hydrophobic mismatch, researchers have turned to other MAGs with varying acyl chain lengths.

  • Shorter Chain MAGs (e.g., 7.7 MAG): These lipids form cubic phases with a smaller bilayer thickness, which can better accommodate smaller membrane proteins.[1] For instance, the outer membrane sugar transporter, OprB, which failed to crystallize in a this compound matrix, yielded diffraction-quality crystals when 7.7 MAG was used.[1]

  • Novel MAGs (e.g., 7.10 MAG): Newly synthesized MAGs, such as 7.10 MAG, offer different phase behaviors and microstructures compared to this compound.[10] While forming similar cubic phases, the absence of an inverted hexagonal phase in its phase diagram suggests altered physical properties that could be beneficial for crystallizing certain proteins.[10]

Phospholipids, the primary components of biological membranes, offer a more physiologically relevant alternative to this compound.

  • DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine): DPhPC is a synthetic phospholipid with branched acyl chains that forms fluid lamellar phases. It is often used in studies requiring a more fluid and less structured membrane environment compared to the rigid cubic phase of this compound.

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): POPC is a common unsaturated phospholipid that forms fluid bilayers representative of many cell membranes. It is frequently used in reconstitution studies of membrane proteins and in biophysical characterization of lipid-protein interactions.

SLBs are planar model membranes assembled on a solid support, offering a platform for surface-sensitive techniques.

  • This compound in SLBs: The addition of this compound to saturated phospholipids like DPPC in SLBs can increase membrane fluidity.[11] However, in combination with unsaturated phospholipids like DOPC, it can lead to the formation of undesirable cubic liquid crystal phases and induce defects in the bilayer.[11]

Table 1: Comparison of this compound with Alternative Model Membrane Systems

FeatureThis compoundShorter Chain MAGs (e.g., 7.7 MAG)DPhPCPOPCSupported Lipid Bilayers (SLBs)
Primary Phase Bicontinuous Cubic (Pn3m, Ia3d)[10]Bicontinuous CubicLamellar (Lα)Lamellar (Lα)Planar Lamellar
Bilayer Thickness ~31 Å~26 Å[1]VariableVariableVariable
Physiological Relevance Low[8]LowModerateHighModerate
Primary Application In meso crystallization, Drug delivery[2][12]In meso crystallization of smaller proteinsReconstitution studies, Channel recordingsGeneral membrane biophysicsSurface-sensitive studies
Key Advantage Forms stable cubic phase for protein crystallizationTunable bilayer thickness for hydrophobic matching[1]High fluidity, good for protein reconstitutionMore biologically representativeAmenable to surface techniques (AFM, SPR)
Key Limitation Fixed bilayer thickness, potential phase instability[1][6]May not be universally optimal for all proteinsDoes not form cubic phases for in meso methodsLess ordered than cubic phasesInfluence of the solid support
Drug Release Profile Slow, sustained release[4][9]Not extensively studied for drug deliveryN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing findings. Below are summaries of key experimental protocols cited in the comparison.

This protocol is a generalized procedure for crystallizing membrane proteins using the in meso method with this compound or alternative MAGs.

  • Protein Preparation: The target membrane protein is solubilized and purified in a suitable detergent.

  • Lipidic Cubic Phase (LCP) Formation: A viscous LCP is formed by mixing the molten lipid (e.g., this compound or 7.7 MAG) with the detergent-solubilized protein solution, typically in a 60:40 lipid-to-aqueous ratio (w/w), using coupled syringes.[13][14]

  • Crystallization Setup: The protein-laden LCP is dispensed in small boluses (nanoliter to microliter scale) onto a crystallization plate.[14]

  • Precipitant Screening: A precipitant solution is overlaid onto the LCP bolus. The plate is then sealed and incubated at a controlled temperature.

  • Crystal Harvesting: Crystals grow within the LCP matrix over days to weeks and are then harvested for X-ray diffraction analysis.

SAXS is a powerful technique to determine the phase behavior and structural parameters of lipid-water systems.

  • Sample Preparation: Hydrated lipid samples are prepared by mixing the lipid with a specific amount of water or buffer. For studies with additives, the additive is co-dissolved with the lipid in an organic solvent, which is then evaporated before hydration.

  • SAXS Measurement: The sample is loaded into a temperature-controlled sample holder and exposed to a collimated X-ray beam.

  • Data Collection: The scattered X-rays are detected by a 2D detector. The scattering pattern provides information about the periodic structures within the sample.

  • Data Analysis: The positions of the diffraction peaks in the scattering pattern are used to identify the liquid crystalline phase (e.g., lamellar, cubic, hexagonal) and to calculate its lattice parameters.

This protocol describes a method to compare the release of a model drug from this compound-based cubosomes and solid lipid nanoparticles (SLNs).[4][9]

  • Nanoparticle Preparation: Drug-loaded cubosomes are prepared by dispersing a this compound cubic phase in an aqueous solution containing a stabilizer. Drug-loaded SLNs are prepared by a high-pressure homogenization method using a solid lipid.

  • Release Medium: A lipophilic acceptor compartment, such as an emulsion or liposomes, is used to mimic biological membranes and act as a sink for the released drug.

  • Release Experiment: The drug-loaded nanoparticles are mixed with the acceptor compartment. At various time points, aliquots are taken, and the donor and acceptor phases are separated (e.g., by centrifugation or filtration).

  • Quantification: The amount of drug transferred to the acceptor compartment is quantified using a suitable analytical technique, such as fluorescence spectroscopy or HPLC. The release profiles of the different nanoparticle formulations are then compared.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) to illustrate important concepts.

G cluster_this compound This compound-Based System cluster_alternatives Alternative Systems This compound This compound Cubic_Phase Cubic_Phase This compound->Cubic_Phase Aqueous_Phase Aqueous_Phase Aqueous_Phase->Cubic_Phase Limitations Limitations Cubic_Phase->Limitations Exhibits Alternative_MAGs Alternative_MAGs Phospholipids Phospholipids SLBs SLBs Limitations->Alternative_MAGs Addressed by Limitations->Phospholipids Addressed by Limitations->SLBs Addressed by

Figure 1: Logical relationship between this compound, its limitations, and alternative systems.

G Start Start Protein_Solubilization 1. Solubilize & Purify Membrane Protein Start->Protein_Solubilization LCP_Formation 2. Mix Protein with Molten Lipid (e.g., this compound) Protein_Solubilization->LCP_Formation Dispense_LCP 3. Dispense LCP into Crystallization Plate LCP_Formation->Dispense_LCP Add_Precipitant 4. Overlay with Precipitant Solution Dispense_LCP->Add_Precipitant Incubate 5. Incubate and Monitor for Crystals Add_Precipitant->Incubate Harvest 6. Harvest Crystals for X-ray Diffraction Incubate->Harvest End End Harvest->End

Figure 2: Experimental workflow for in meso crystallization of membrane proteins.

G cluster_cubic_phase This compound Cubic Phase Structure Drug_in_Cubic_Phase Drug Molecules Entrapped within This compound Cubic Phase Release Slow Diffusion-Controlled Release Drug_in_Cubic_Phase:here->Release Aqueous_Channel Aqueous Channel Lipid_Bilayer Curved this compound Bilayer Release->Aqueous_Channel

Figure 3: Schematic of drug release from a this compound cubic phase.

References

A Comparative Guide to the Cytotoxicity of Monoolein Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of monoolein nanoparticles with other commonly used lipid-based delivery systems, namely solid lipid nanoparticles (SLNs) and liposomes. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for the selection of appropriate nanocarriers in drug delivery and development.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound nanoparticles, solid lipid nanoparticles (SLNs), and liposomes on various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

Nanoparticle TypeCell LineAssayIC50 / Cytotoxicity DataReference(s)
This compound Nanoparticles (Cubosomes) LNCaP (Prostate Cancer)Alamar Blue241.3 µg/mL[1]
ACHN (Renal Cancer)Alamar Blue248 µg/mL[1]
General RangeNot Specified30–100 µg/mL[2]
HeLa (Cervical Cancer)MTTNot cytotoxic up to 83 µg/mL (4h)[1]
HEK 293 (Human Embryonic Kidney)MTTNot cytotoxic up to 50 µg/mL[1]
PC12 (Pheochromocytoma)Not SpecifiedNo toxic effects up to 100 µg/mL
Solid Lipid Nanoparticles (SLNs) A549 (Lung Cancer)MTTIC50 of drug-loaded SLNs varied (e.g., 7.01 µg/mL for GEF-TPGS-NLC)[3]
MCF-7 (Breast Cancer)MTTIC50 of drug-loaded SLNs was lower than free drug (e.g., 1.25 µM for MTO-SLN vs 2.13 µM for free MTO)[4]
MCF-7 (Breast Cancer)MTTIC50 of CPT-loaded SLNs was 0.22-0.23 µM, lower than free CPT (0.57 µM)[5]
Liposomes A549 (Lung Cancer)MTTIC50 of Lipo-CDDP was 6.25 µM[6]
MDA-MB-231 (Breast Cancer)MTTIC50 of Lipo-CDDP was 5.74 µM[6]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are fundamental for the accurate assessment of nanoparticle cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Treat the cells with various concentrations of the nanoparticle suspension and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.

Principle: LDH is a stable enzyme that is released from cells upon membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is proportional to the amount of LDH released and can be measured colorimetrically.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add a specific volume of the supernatant to the LDH reaction mixture, which contains lactate, NAD+, and a catalyst.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining necrotic or late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing nanoparticle cytotoxicity, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Nanoparticle Preparation & Characterization cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis NP_Prep Nanoparticle Formulation NP_Char Physicochemical Characterization (Size, Zeta, etc.) NP_Prep->NP_Char Cell_Treat Nanoparticle Incubation NP_Char->Cell_Treat Cell_Seed Cell Seeding (96-well plate) Cell_Seed->Cell_Treat MTT MTT Assay (Metabolic Activity) Cell_Treat->MTT LDH LDH Assay (Membrane Integrity) Cell_Treat->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Treat->Apoptosis Data_Acq Data Acquisition (e.g., Absorbance) MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq Data_Analysis Calculation of Cell Viability / IC50 Data_Acq->Data_Analysis

Caption: Experimental workflow for assessing nanoparticle cytotoxicity.

ApoptosisPathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Nanoparticles Nanoparticle Interaction (e.g., Oxidative Stress) Bax_Bak Bax/Bak Activation Nanoparticles->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by nanoparticles.

References

A Comparative Guide to Analytical Methods for Validating Monoolein Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of monoolein, a lipid excipient critical in the formulation of various drug delivery systems, directly impacts the stability, bioavailability, and overall performance of the final pharmaceutical product. Ensuring its purity is paramount. This guide provides an objective comparison of three common analytical techniques for validating this compound purity: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound purity assessment depends on various factors, including the specific impurities to be quantified, the required sensitivity, and the available instrumentation. The following table summarizes the key performance parameters of each technique.

ParameterHPLC-ELSDGC-FIDQuantitative ¹H-NMR (qHNMR)
Principle Separation based on polaritySeparation based on volatilityQuantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei
Sample Preparation Simple dissolutionDerivatization to volatile estersSimple dissolution with an internal standard
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Precision (%RSD) < 5%< 3%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~0.3 mg/mL
Throughput ModerateHighModerate
Key Advantages Suitable for non-volatile impuritiesHigh sensitivity and resolutionNon-destructive, provides structural information, requires no reference standard for the analyte
Key Disadvantages Non-linear response can require calibration curvesDestructive to the sample, requires derivatizationLower sensitivity compared to chromatographic methods

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and reliable results.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the analysis of non-volatile impurities that may be present in this compound samples.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as isopropanol or a chloroform/methanol mixture.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and isopropanol (B). A typical gradient could be:

    • 0-10 min: 30% B

    • 10-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas (Nitrogen) Flow Rate: 1.5 L/min.

Workflow for HPLC-ELSD Analysis of this compound Purity

cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect ELSD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for this compound Purity Analysis by HPLC-ELSD.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive method for analyzing volatile impurities and for quantifying the fatty acid profile of this compound after derivatization.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.

  • Add 1 mL of a derivatizing agent, such as a solution of 14% boron trifluoride in methanol (BF₃-methanol).

  • Seal the vial and heat at 60°C for 30 minutes to convert the this compound to its fatty acid methyl ester (FAME).

  • After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for injection.

Chromatographic Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL (split injection).

Workflow for GC-FID Analysis of this compound Purity

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh this compound derivatize Derivatize to FAMEs weigh->derivatize extract Extract FAMEs derivatize->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for this compound Purity Analysis by GC-FID.

Quantitative ¹H-NMR (qHNMR) Spectroscopy

qHNMR provides a direct and non-destructive method for purity determination without the need for a this compound reference standard.[1][2][3][4][5][6]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the this compound signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., chloroform-d or DMSO-d₆) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8 to 16, depending on the sample concentration.

  • Acquisition Time: Sufficient to ensure good digital resolution.

  • Pulse Angle: 30° or 90°.

Data Processing and Purity Calculation:

  • Apply a line broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the vinyl protons at ~5.3 ppm) and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'sample' and 'IS' refer to this compound and the internal standard, respectively.

Workflow for qHNMR Analysis of this compound Purity

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for this compound Purity Analysis by qHNMR.

Conclusion

Each of the presented analytical methods offers distinct advantages for the validation of this compound purity. HPLC-ELSD is a versatile technique for a broad range of impurities, GC-FID provides excellent sensitivity for volatile compounds, and qHNMR offers a direct and non-destructive approach for absolute purity determination. The choice of the most suitable method will depend on the specific analytical needs, available resources, and the nature of the potential impurities in the this compound sample. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

A Comparative Guide to the Reproducibility of Self-Assembled Monoolein Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and predictable formation of self-assembled lipid nanostructures is paramount for reliable experimental outcomes and the development of effective drug delivery systems. This guide provides a comprehensive comparison of the reproducibility of self-assembled monoolein structures, offering insights into the factors that govern their formation and the experimental protocols to achieve consistent results.

This compound, a monoglyceride of oleic acid, is a widely utilized lipid in the formation of lyotropic liquid crystalline phases, such as cubosomes, which are of significant interest for encapsulating and delivering a variety of therapeutic agents. The precise and repeatable self-assembly of this compound into these intricate nanostructures is critical for their application in pharmaceuticals. This guide delves into the key parameters influencing the reproducibility of this compound-based systems and compares them with alternative self-assembling lipids.

Factors Influencing Reproducibility

The self-assembly of this compound is a complex process governed by a delicate interplay of various physicochemical factors. Minor deviations in these parameters can lead to significant variations in the resulting nanostructure, affecting properties such as particle size, polydispersity, and internal cubic phase, which in turn can impact drug loading and release kinetics.

Key factors that critically influence the reproducibility of self-assembled this compound structures include:

  • Temperature: The phase behavior of this compound is highly sensitive to temperature fluctuations. Precise temperature control during preparation and storage is crucial for consistent outcomes.[1][2]

  • Hydration: The water content plays a pivotal role in determining the type of liquid crystalline phase formed.

  • Purity of this compound: The presence of impurities, such as free fatty acids or other glycerides, can significantly alter the self-assembly process.

  • Presence of Stabilizers: Surfactants and polymers, like Pluronic F127, are often used to stabilize the dispersed nanoparticles and prevent aggregation. The concentration and type of stabilizer must be carefully controlled.[3]

  • Preparation Method: The technique employed for dispersing the bulk this compound phase, such as high-pressure homogenization or sonication, can impact the final particle characteristics.[1][4]

Comparison of Preparation Methods

The two primary approaches for producing this compound-based nanoparticles are the "top-down" and "bottom-up" methods. The choice of method can significantly influence the reproducibility of the resulting nanostructures.

  • Top-Down Method: This approach involves the fragmentation of a bulk viscous cubic phase of this compound in an aqueous medium using high-energy techniques like high-pressure homogenization or ultrasonication.[5][6] While widely used, the high energy input can sometimes lead to variability in particle size and the formation of undesired vesicular structures alongside cubosomes.[7]

  • Bottom-Up Method: This method relies on the spontaneous self-assembly of this compound from a solution, often involving a hydrotrope like ethanol. The lipid, stabilizer, and hydrotrope are mixed and then dispersed in an aqueous phase with minimal energy input.[5][6] This technique can offer better control over particle size and may lead to more reproducible formulations.[5]

Quantitative Data on Reproducibility

Achieving high batch-to-batch consistency is a critical challenge in the manufacturing of lipid-based nanoparticles. The following table summarizes typical quantitative data for this compound-based cubosomes prepared by different methods, highlighting key parameters for assessing reproducibility. It is important to note that direct comparative studies on batch-to-batch reproducibility are limited in the literature; this table compiles representative data from various sources.

Preparation MethodKey ParametersTypical ValuesBatch-to-Batch Variation (Reported/Expected)Reference
Top-Down (High-Pressure Homogenization) Particle Size (nm) 100 - 300Moderate to High[8][9]
Polydispersity Index (PDI) 0.1 - 0.3Moderate[8]
Zeta Potential (mV) -10 to -30Low to Moderate
Lattice Parameter (Å) Varies with phase (e.g., Pn3m, Im3m)Low[10]
Bottom-Up (Solvent Dilution) Particle Size (nm) 150 - 250Low to Moderate[7]
Polydispersity Index (PDI) < 0.2Low[7]
Zeta Potential (mV) -15 to -25Low
Lattice Parameter (Å) Varies with phaseLow

Note: The batch-to-batch variation is often not explicitly reported with statistical analysis in many studies. The indicated levels are inferred from the methodologies and discussions within the cited literature.

Alternative Self-Assembling Lipids: A Comparative Overview

Phytantriol is a common alternative to this compound for forming non-lamellar liquid crystalline phases. While both lipids form similar cubic phases, there are key differences that can affect the properties and reproducibility of the resulting nanoparticles.

FeatureThis compoundPhytantriol
Chemical Structure Unsaturated monoglycerideSaturated, branched-chain lipid
Phase Behavior Forms Pn3m and Im3m cubic phasesForms Pn3m cubic phase
Interaction with Stabilizers Can undergo phase transitions with varying stabilizer concentrationsLess sensitive to stabilizer-induced phase changes
Reproducibility Can be challenging due to sensitivity to oxidation and impuritiesGenerally considered more chemically stable, potentially leading to better reproducibility

Experimental Protocols

To ensure the reproducible formation of self-assembled this compound structures, it is essential to follow standardized and well-documented protocols.

Protocol 1: Top-Down Preparation of this compound Cubosomes via High-Pressure Homogenization
  • Preparation of the Bulk Cubic Phase:

    • Weigh the desired amount of high-purity this compound and the stabilizer (e.g., Pluronic F127) in a glass vial. A typical ratio is 9:1 (w/w) of this compound to stabilizer.

    • Melt the mixture at a controlled temperature (e.g., 60°C) until a homogenous liquid is formed.

    • Add the aqueous phase (e.g., purified water or buffer) to the molten lipid mixture and allow it to hydrate under gentle stirring until a viscous, transparent gel (the bulk cubic phase) is formed.

  • Dispersion:

    • Pre-disperse the bulk cubic phase in the remaining aqueous phase by vortexing or mechanical stirring to form a coarse emulsion.

    • Process the coarse emulsion through a high-pressure homogenizer at a defined pressure (e.g., 1000 bar) for a specific number of cycles (e.g., 5-10 cycles). Maintain a controlled temperature throughout the homogenization process.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the resulting dispersion using Dynamic Light Scattering (DLS).

    • Determine the internal structure and lattice parameter of the nanoparticles using Small-Angle X-ray Scattering (SAXS).

    • Visualize the morphology of the nanoparticles using Cryogenic Transmission Electron Microscopy (Cryo-TEM).

Protocol 2: Bottom-Up Preparation of this compound Cubosomes via Solvent Dilution
  • Preparation of the Lipid/Solvent Mixture:

    • Dissolve high-purity this compound and the stabilizer in a volatile organic solvent (e.g., ethanol).

    • The concentration of the components should be carefully controlled.

  • Dispersion:

    • Inject the lipid/solvent mixture into an excess of the aqueous phase under constant stirring.

    • The rapid dilution of the solvent leads to the spontaneous self-assembly of the lipids into nanoparticles.

  • Solvent Removal:

    • Remove the organic solvent from the dispersion using a rotary evaporator under reduced pressure and controlled temperature.

  • Characterization:

    • Perform characterization of the nanoparticles using DLS, SAXS, and Cryo-TEM as described in Protocol 1.

Visualizing the Experimental Workflow

experimental_workflow Experimental Workflow for Assessing Reproducibility cluster_analysis Reproducibility Analysis prep_td Top-Down Method (High-Pressure Homogenization) dls Dynamic Light Scattering (DLS) (Size, PDI) prep_td->dls saxs Small-Angle X-ray Scattering (SAXS) (Internal Structure, Lattice Parameter) prep_td->saxs cryo_tem Cryo-Transmission Electron Microscopy (Cryo-TEM) (Morphology) prep_td->cryo_tem prep_bu Bottom-Up Method (Solvent Dilution) prep_bu->dls prep_bu->saxs prep_bu->cryo_tem batch_analysis Batch-to-Batch Comparison (Statistical Analysis of Mean, SD, CV) dls->batch_analysis saxs->batch_analysis

Caption: Workflow for preparing and assessing the reproducibility of this compound nanostructures.

References

A Head-to-Head Comparison: Monoolein-Based vs. Polymer-Based Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a nanoparticle-based drug delivery system is a critical decision that can significantly impact therapeutic efficacy. This guide provides an objective comparison of two prominent platforms: monoolein-based nanoparticles (specifically cubosomes) and polymer-based nanoparticles (specifically poly(lactic-co-glycolic acid) or PLGA nanoparticles). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this guide aims to equip you with the necessary information to make an informed decision for your research and development endeavors.

Performance Comparison: this compound vs. PLGA Nanoparticles

The following tables summarize key performance indicators for this compound-based and PLGA-based nanoparticles, primarily focusing on the delivery of taxane-based anticancer drugs. It is important to note that the data is collated from different studies and direct, head-to-head comparative studies under identical experimental conditions are limited. Therefore, variations in experimental setups should be considered when interpreting these values.

Parameter This compound-Based Nanoparticles (Cubosomes) Polymer-Based Nanoparticles (PLGA)
Drug Model Docetaxel[1][2]Paclitaxel[3][4][5][6][7][8]
Particle Size (nm) ~200[1][2]65 - 250[3][4][7]
Drug Loading Capacity (%) Not explicitly reported, but high due to large hydrophobic domains[9]1.1 - 17.8[6][8]
Encapsulation Efficiency (%) >85[2]57 - >90[6][7]
In Vitro Drug Release Slow and sustained release over 24 hours[2]Biphasic: initial burst release followed by sustained release[5]
In Vitro Cytotoxicity Improved cytotoxicity compared to drug solution[2]More potent than free drug against sensitive and resistant cell lines[3]
In Vivo Efficacy Higher tumor inhibition compared to drug solution[2]Superior therapeutic efficiency compared to free drug[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound-based and polymer-based nanoparticles are crucial for reproducibility and further development.

Synthesis of this compound-Based Nanoparticles (Cubosomes) via Top-Down Homogenization

This method involves the dispersion of a bulk cubic phase of this compound in an aqueous medium.

Materials:

  • Glycerol monooleate (this compound)

  • Poloxamer 407 (Pluronic® F127)

  • Purified water

  • Drug to be encapsulated (e.g., Docetaxel)

Procedure:

  • Melt the this compound at a temperature above its melting point (approximately 40-45°C).

  • Disperse the Poloxamer 407 in purified water to form an aqueous solution.

  • Add the molten this compound to the aqueous Poloxamer 407 solution with gentle stirring.

  • The mixture is then subjected to high-pressure homogenization to break down the bulk cubic phase into nanosized particles (cubosomes).

  • The resulting dispersion is then cooled to room temperature. The drug can be incorporated by dissolving it in the molten this compound prior to emulsification.

Synthesis of Polymer-Based Nanoparticles (PLGA) via Solvent Evaporation

The solvent evaporation method is a widely used technique for preparing PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Purified water

  • Drug to be encapsulated (e.g., Paclitaxel)

Procedure:

  • Dissolve the PLGA and the drug (e.g., paclitaxel) in the organic solvent (e.g., DCM) to form the organic phase.

  • Prepare an aqueous solution of the surfactant (e.g., PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring at room temperature.

  • As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles with the drug encapsulated within the polymeric matrix.

  • The nanoparticles are then collected by centrifugation, washed to remove excess surfactant, and can be lyophilized for long-term storage.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes can significantly aid in understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by nanoparticle-delivered anticancer drugs and a typical experimental workflow for evaluating nanoparticle efficacy.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. Many anticancer drugs, including those delivered by nanoparticles, aim to inhibit this pathway.[1][12]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Nanoparticle_Drug Nanoparticle-Delivered Drug (e.g., Paclitaxel) Nanoparticle_Drug->PI3K inhibits Nanoparticle_Drug->AKT inhibits Nanoparticle_Drug->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by nanoparticle-delivered drugs.

Experimental Workflow for In Vitro and In Vivo Nanoparticle Evaluation

A systematic workflow is essential for the comprehensive evaluation of novel nanoparticle formulations.

Nanoparticle_Evaluation_Workflow cluster_Formulation Nanoparticle Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Synthesis Nanoparticle Synthesis Characterization Physicochemical Characterization (Size, Zeta, Morphology) Synthesis->Characterization Drug_Loading Drug Loading & Encapsulation Efficiency Characterization->Drug_Loading Cell_Culture Cancer Cell Culture Drug_Loading->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT, etc.) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake (Flow Cytometry, Microscopy) Cell_Culture->Cellular_Uptake Animal_Model Tumor Xenograft Animal Model Cytotoxicity->Animal_Model Cellular_Uptake->Animal_Model Treatment Nanoparticle Administration Animal_Model->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Biodistribution Biodistribution & Toxicity Studies Treatment->Biodistribution

Caption: A typical workflow for the preclinical evaluation of therapeutic nanoparticles.

References

A Comparative Guide to Validating Monoolein's Penetration Enhancing Effect

Author: BenchChem Technical Support Team. Date: November 2025

Monoolein, a glyceryl 1-monoester of oleic acid, is a well-documented and effective skin penetration enhancer used in topical and transdermal drug delivery systems.[1] As a non-toxic, biodegradable, and biocompatible surface-active compound, it is generally recognized as safe (GRAS) for use in pharmaceutical and cosmetic applications.[1][2] This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details the key methodologies used for its validation.

The primary mechanism by which this compound enhances skin penetration is through its interaction with the stratum corneum (SC), the outermost layer of the skin.[1] this compound penetrates the intercellular lipid bilayers of the SC, leading to a disruption of their highly ordered lamellar structure and an increase in lipid fluidity. This transient and reversible alteration of the skin's barrier function facilitates the permeation of active pharmaceutical ingredients (APIs).[1]

Comparative Performance of this compound

The effectiveness of this compound as a penetration enhancer is often dependent on its concentration within the formulation and the physicochemical properties of the drug it is intended to deliver.

Table 1: Concentration-Dependent Enhancement Effect of this compound for Various Compounds

Active CompoundVehicleThis compound Concentration (% w/w)Key FindingCitation
OvalbuminIsopropyl myristateUp to 6%Skin permeability of Ovalbumin increased in a linear, concentration-dependent manner.[1]
Cyclosporin ANot specifiedUp to 10%The amount of drug in the receptor phase increased up to 10% this compound, then decreased at higher concentrations.[1]
ProgesteroneNot specified> 5%Permeability of progesterone decreased when this compound concentration was higher than 5%.[1]
Vitamin KLiquid crystalline phases15% - 77.5%This compound-based hexagonal phase gel and nanodispersion delivered 2 to 3.7 times more Vitamin K into the epidermis and dermis compared to a vaseline control.[3]
CrocetinThis compound-water systems75% - 95%Systems forming cubic phases showed more rapid depletion of crocetin from the stratum corneum, suggesting faster penetration into deeper skin layers.[4]

Table 2: Comparison of this compound with Other Penetration Enhancers

EnhancerDrugModelComparative FindingCitation
This compound-based systems Vitamin KIn vitro porcine ear skinDelivered significantly more Vitamin K to the SC (2x) and epidermis/dermis (2.0-3.7x) than a vaseline solution.[3]
Glycerol Monoether Extract Not specifiedHairless mouse skinA very effective enhancer, though found to be somewhat less effective than oleic acid.[5]
Oleic Acid VariousHuman buccal cell membranesA potent enhancer that strongly disrupts membrane lipids in both the deep bilayer and polar head regions.[6]
Propylene Glycol ProcaineEx vivo skin samplesDid not affect the procaine content delivered to the skin.[7][8]
Polyoxyethylene-23-lauryl ether ProcaineEx vivo skin samplesLed to higher procaine content and deeper penetration compared to a control.[7][8]
Azone VariousHuman buccal cell membranesAlters molecular movement on the surface of lipid bilayers.[6]

Experimental Protocols for Validation

The validation of a penetration enhancer's effect relies on a combination of in vitro, ex vivo, and in vivo experimental models. The following are detailed protocols for the most common and critical assays.

In Vitro Permeation Study: Franz Diffusion Cell Assay

This assay is the gold standard for assessing the in vitro permeation of a topical or transdermal formulation through a membrane, which can be synthetic, excised human skin, or animal skin.[9][10]

Detailed Methodology:

  • Membrane Preparation : Excised skin (e.g., porcine ear skin, human cadaver skin) is carefully prepared to a uniform thickness, typically by removing subcutaneous fat and dermis.[9] The skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Setup : The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) that ensures the sink condition of the drug.[9] The solution is degassed to prevent air bubbles from adhering to the membrane, which could obstruct diffusion.[11] The system is maintained at a constant temperature, typically 32°C, to simulate physiological skin temperature.[9]

  • Formulation Application : A precise amount of the test formulation (e.g., a gel containing this compound and the API) is applied uniformly to the surface of the membrane in the donor chamber.[9]

  • Sampling : At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling port for analysis. An equal volume of fresh, pre-warmed receptor solution is immediately added back to the chamber to maintain a constant volume and sink conditions.[9]

  • Quantification : The concentration of the API in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[10] The cumulative amount of drug permeated per unit area is then plotted against time to determine the permeation flux.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Receptor Solution (e.g., PBS) C Fill Receptor Chamber & Equilibrate to 32°C A->C B Mount Skin Membrane (SC facing up) B->C D Apply Formulation to Donor Compartment C->D Assemble Cell E Withdraw Samples from Receptor at Timed Intervals D->E F Replenish with Fresh Receptor Solution E->F G Quantify Drug Concentration (HPLC) E->G F->E Maintain Sink Conditions H Calculate Cumulative Permeation & Flux G->H

Workflow for Franz Diffusion Cell Assay.
Stratum Corneum Quantification: Tape Stripping

Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum after the application of a topical formulation. It allows for the quantification of the drug that has penetrated into this outermost skin layer.[12][13]

Detailed Methodology:

  • Application Site : A defined area on the skin surface (in vivo or ex vivo) is demarcated. The formulation is applied and left for a specified duration.

  • Removal of Excess Formulation : After the incubation period, any residual formulation is carefully wiped from the skin surface.

  • Stripping Procedure : An adhesive tape strip (e.g., cellophane tape) is firmly pressed onto the treated area with a standardized pressure for a few seconds.[14] The tape is then swiftly removed in a single, consistent motion.[12]

  • Sequential Stripping : This process is repeated sequentially with new tape strips (typically 15-20 times) to progressively remove layers of the stratum corneum.[14]

  • Drug Extraction and Analysis : The drug is extracted from each tape strip using a suitable solvent. The amount of drug in the extract is then quantified by an appropriate analytical method like HPLC or LC-MS/MS. The amount of SC removed per strip can be determined by protein analysis to normalize the drug concentration.[12]

G A Apply Formulation to Skin Area B Incubate for Defined Period A->B C Remove Excess Formulation B->C D Apply Adhesive Tape with Standard Pressure C->D E Remove Tape Strip (1st Layer of SC) D->E F Repeat with New Tapes for Sequential Layers E->F G Extract Drug from Each Tape Strip E->G F->G Collect all strips H Quantify Drug Amount (e.g., HPLC) G->H

Experimental Workflow for Tape Stripping.
Visualization of Penetration: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a non-invasive imaging technique that provides high-resolution, optical cross-sections of the skin. By using a fluorescently labeled drug or vehicle component, it allows for the direct visualization of the penetration depth and pathway into the skin layers.[15][16]

Detailed Methodology:

  • Fluorophore Labeling : The API or a component of the formulation is labeled with a fluorescent dye (e.g., Nile Red, Rhodamine B).

  • Sample Preparation : The fluorescently labeled formulation is applied to the surface of an ex vivo skin sample.

  • Incubation : The skin sample is incubated under controlled conditions for a specific period.

  • Imaging : After incubation, the skin sample is mounted on a microscope slide. The confocal microscope scans the sample with a laser, collecting emitted fluorescence from different focal planes (z-stacking).

  • Image Analysis : The series of optical sections are reconstructed to create a 3D image, showing the distribution and depth of the fluorescent probe within the stratum corneum, viable epidermis, and dermis.[16] This can help elucidate the penetration pathway (e.g., intercellular, transcellular, or follicular).

G A Label Drug/Vehicle with a Fluorescent Probe B Apply Labeled Formulation to Ex Vivo Skin A->B C Incubate for Specified Time B->C D Mount Skin Sample on Microscope Stage C->D E Acquire Optical Sections (Z-Stack) with Laser D->E F Reconstruct 3D Image from Z-Stack E->F G Analyze Penetration Depth and Distribution F->G

Confocal Microscopy Imaging Workflow.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The penetration-enhancing effect of this compound is primarily attributed to its biophysical interaction with the lipids of the stratum corneum.

  • Intercalation : this compound molecules, being amphiphilic, insert themselves into the highly organized lipid lamellae (layers) that exist between the corneocytes.[1]

  • Disruption of Order : This intercalation disrupts the tight packing of the endogenous skin lipids (ceramides, cholesterol, and free fatty acids).

  • Increased Fluidity : The disruption leads to an increase in the fluidity and mobility of the lipid chains, creating transient "defects" or more permeable regions within the lipid bilayer.[1]

  • Enhanced Diffusion : These structural changes reduce the overall barrier resistance of the stratum corneum, creating pathways through which drug molecules can more easily diffuse into the deeper layers of the epidermis.

G A This compound in Topical Formulation B Application to Skin Surface A->B C This compound Intercalates into Stratum Corneum Lipid Bilayers B->C Partitioning D Disruption of Highly Ordered Lipid Lamellae C->D E Increased Fluidity of Lipid Chains D->E F Reduced Barrier Function of SC E->F G Enhanced Drug Penetration F->G

References

A Comparative Guide: Cross-Validation of SAXS and Cryo-TEM for Monoolein-Based Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise structure of monoolein-based lipid systems is paramount for their application in drug delivery and material science. This guide provides a comprehensive comparison of two powerful analytical techniques, Small-Angle X-ray Scattering (SAXS) and Cryogenic Transmission Electron Microscopy (cryo-TEM), for the characterization of these self-assembled nanostructures. We present supporting experimental data, detailed protocols, and a visual workflow to facilitate a deeper understanding of their complementary nature.

This compound, a monoglyceride, is a cornerstone in the formation of various lyotropic liquid crystalline phases, including the highly ordered bicontinuous cubic and inverted hexagonal phases. These structures, when dispersed in an aqueous medium, form nanoparticles known as cubosomes and hexosomes, respectively. Accurate characterization of their internal lattice structure, particle size, and morphology is crucial for their functional optimization. SAXS and cryo-TEM are indispensable tools for this purpose, each offering unique insights into the nanoscale architecture of these systems.

Unveiling Structure: SAXS vs. Cryo-TEM

Small-Angle X-ray Scattering (SAXS) provides statistically averaged information about the structure of a bulk sample. By analyzing the scattering pattern of X-rays at very small angles, SAXS can determine the phase, lattice parameters, and dimensions of repeating structures within the nanoparticles. It is particularly powerful for identifying the specific type of cubic phase (e.g., Pn3m, Im3m, Ia3d) and quantifying the unit cell size with high precision.

Cryogenic Transmission Electron Microscopy (cryo-TEM), on the other hand, offers direct visualization of individual nanoparticles frozen in their native, hydrated state. This technique provides invaluable information on particle morphology, size distribution, and the internal structure of single particles. Cryo-TEM can reveal the external shape of cubosomes and hexosomes and directly image the internal periodic structures, confirming the phases identified by SAXS.

The synergy between these two techniques is essential for a comprehensive understanding. While SAXS provides precise, bulk-averaged structural data, cryo-TEM offers a direct-space visualization of individual particles, confirming the homogeneity and morphology of the sample.

Quantitative Data Comparison

The following table summarizes representative quantitative data obtained from SAXS and cryo-TEM analyses of this compound-based dispersions. The data highlights the complementary information provided by each technique.

ParameterSAXSCryo-TEMReference
Lattice Parameter (Pn3m cubic phase) 9.84 nm-[1]
Lattice Parameter (Im3m cubic phase) 14.0 nmVisually confirmed cubic structure[2]
Phase Identification Pn3m, Im3m, Ia3d, Hexagonal (HII)Direct visualization of cubic and hexagonal lattices[3][4][5]
Particle Size Can be estimated from form factor fittingDirect measurement of individual particles (e.g., 100-300 nm)[5]
Morphology Indirectly inferredDirect visualization of particle shape (e.g., cuboidal, spherical)[3][6]

Note: Direct measurement of lattice parameters from cryo-TEM images is less precise than SAXS but can be used for confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of this compound-based nanoparticles.

Preparation of this compound Dispersions

A common method for preparing this compound-based nanoparticles for both SAXS and cryo-TEM analysis is the lipid film hydration technique.

  • Lipid Film Formation: this compound is dissolved in a suitable organic solvent (e.g., chloroform or methanol) in a round-bottom flask. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) and further dried under vacuum to form a thin lipid film on the flask's inner surface.[3]

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., water, buffer) often containing a stabilizer like Pluronic F127.[3]

  • Dispersion: The hydrated lipid is then dispersed by vortexing, sonication, or extrusion to form a homogenous nanoparticle dispersion.[3][6]

Small-Angle X-ray Scattering (SAXS) Protocol
  • Sample Loading: The this compound dispersion is loaded into a thin-walled quartz or glass capillary (typically 1-2 mm in diameter). The capillary is then sealed to prevent sample evaporation.

  • Data Acquisition: The sample-filled capillary is placed in a temperature-controlled sample holder in the SAXS instrument. X-rays from a synchrotron source or a laboratory-based instrument are passed through the sample.[3][7]

  • Scattering Pattern Recording: The scattered X-rays are detected by a 2D detector. The exposure time is optimized to obtain a good signal-to-noise ratio without causing radiation damage to the sample.[7]

  • Data Analysis: The 2D scattering pattern is azimuthally averaged to generate a 1D profile of scattering intensity (I) versus the scattering vector (q). The positions of the Bragg peaks in the scattering profile are used to identify the liquid crystalline phase and calculate the lattice parameter.[8][9] For a cubic phase with Miller indices (h, k, l), the lattice parameter 'a' can be calculated using the formula: a = 2π√(h²+k²+l²)/qhkl.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) Protocol
  • Grid Preparation: A small aliquot (3-4 µL) of the this compound dispersion is applied to a TEM grid (typically a copper grid with a holey carbon film).[3]

  • Blotting: The excess liquid is blotted away with filter paper for a few seconds to create a thin film of the sample across the holes of the carbon film.

  • Vitrification: The grid is rapidly plunged into a cryogen, such as liquid ethane cooled by liquid nitrogen. This ultra-fast freezing process vitrifies the water, trapping the nanoparticles in a near-native, hydrated state without the formation of damaging ice crystals.[3]

  • Imaging: The vitrified grid is then transferred to a cryo-TEM under cryogenic conditions. Images are recorded at low electron doses to minimize radiation damage to the sample.

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of SAXS and cryo-TEM for the characterization of this compound-based nanoparticles.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_saxs SAXS Analysis cluster_cryotem Cryo-TEM Analysis cluster_crossval Cross-Validation Prep This compound Dispersion Preparation (Lipid Film Hydration) SAXS_Acq SAXS Data Acquisition Prep->SAXS_Acq CryoTEM_Prep Cryo-TEM Grid Preparation (Vitrification) Prep->CryoTEM_Prep SAXS_Data 1D Scattering Profile (Intensity vs. q) SAXS_Acq->SAXS_Data SAXS_Analysis Phase Identification & Lattice Parameter Calculation SAXS_Data->SAXS_Analysis Compare Comparative Analysis SAXS_Analysis->Compare CryoTEM_Img Cryo-TEM Imaging CryoTEM_Prep->CryoTEM_Img CryoTEM_Analysis Morphology & Size Analysis, Internal Structure Visualization CryoTEM_Img->CryoTEM_Analysis CryoTEM_Analysis->Compare Final_Report Final_Report Compare->Final_Report Comprehensive Structural Characterization

Caption: Workflow for SAXS and cryo-TEM cross-validation.

References

A Comparative Guide to Encapsulation Efficiency: Monoolein vs. PLGA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal nanocarrier is a pivotal step in the design of effective drug delivery systems. Among the promising candidates, monoolein-based cubosomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles have garnered significant attention. This guide presents an objective comparison of their encapsulation efficiencies, substantiated by experimental data, detailed methodologies, and illustrative diagrams to aid in the selection process.

Overview of this compound and PLGA Delivery Systems

This compound , a lipid, can self-assemble in aqueous environments to form a highly ordered, bicontinuous cubic liquid crystalline phase. This intricate structure features a curved lipid bilayer that separates two continuous, non-intersecting aqueous channels, enabling the encapsulation of hydrophilic, hydrophobic, and amphiphilic molecules. When this bulk phase is dispersed, it forms nanoparticles known as cubosomes.

PLGA is a biodegradable and biocompatible copolymer composed of lactic and glycolic acid, which has received FDA approval for various therapeutic applications. PLGA nanoparticles typically form a matrix-type structure where the therapeutic agent is dispersed throughout the polymer. The efficiency of drug encapsulation within PLGA is heavily influenced by the polymer's characteristics and the method of nanoparticle preparation.

Comparative Analysis of Encapsulation Efficiency

DrugDelivery SystemEncapsulation Efficiency (%)
Curcumin This compound Cubosomes~50%[1][2]
PLGA Nanoparticles79% - 97.5%[3][4][5][6][7]
Paclitaxel This compound Cubosomesup to 60%[8][9][10]
PLGA Nanoparticles30% - >90%[11][12][13][14][15]

Note: The broad range of encapsulation efficiencies observed for PLGA nanoparticles highlights the significant impact of formulation variables, such as the lactide-to-glycolide ratio, polymer molecular weight, and the chosen preparation technique.

Key Factors Modulating Encapsulation Efficiency

The successful entrapment of a drug within a nanoparticle is a multifaceted process influenced by several parameters. The diagram below delineates the primary factors that govern encapsulation efficiency in both this compound and PLGA-based systems.

G Factors Influencing Encapsulation Efficiency cluster_this compound This compound Cubosomes cluster_plga PLGA Nanoparticles M_Drug Drug Properties (Hydrophilicity, Lipophilicity, Size) M_EE Encapsulation Efficiency M_Drug->M_EE M_Lipid Lipid Composition (this compound concentration) M_Lipid->M_EE M_Stabilizer Stabilizer (Type and Concentration) M_Stabilizer->M_EE M_Method Preparation Method (Top-down vs. Bottom-up) M_Method->M_EE P_Drug Drug Properties (Solubility, Interaction with Polymer) P_EE Encapsulation Efficiency P_Drug->P_EE P_Polymer Polymer Properties (MW, LA:GA ratio, End-group) P_Polymer->P_EE P_Method Preparation Method (Emulsion, Nanoprecipitation) P_Method->P_EE P_Solvent Organic Solvent (Type and Evaporation Rate) P_Solvent->P_EE

Key factors affecting encapsulation in this compound and PLGA.

Experimental Protocols for the Determination of Encapsulation Efficiency

Accurate measurement of encapsulation efficiency is fundamental for the characterization of nanoparticle formulations. The two most common approaches are the indirect and direct methods.

Indirect Method

This method quantifies the amount of free, unencapsulated drug remaining in the supernatant after the nanoparticles have been separated.

Workflow:

G Indirect Method Workflow A Nanoparticle Suspension B Separation of Nanoparticles (e.g., Centrifugation, Ultrafiltration) A->B C Collect Supernatant (Contains free drug) B->C D Quantify Free Drug (e.g., HPLC, UV-Vis Spectroscopy) C->D E Calculate Encapsulation Efficiency D->E

Workflow for the indirect determination of encapsulation efficiency.

Protocol:

  • Separation: The nanoparticle suspension is subjected to high-speed centrifugation (e.g., 15,000 rpm for 30 minutes) to form a pellet of the nanoparticles. Ultrafiltration with an appropriate molecular weight cut-off membrane can also be used.

  • Collection: The supernatant, which contains the unencapsulated drug, is carefully aspirated.

  • Quantification: The concentration of the drug in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Calculation: The encapsulation efficiency is calculated using the formula: EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Direct Method

The direct method involves the disruption of the nanoparticles to release the encapsulated drug, followed by the quantification of the total drug content within the nanoparticles.

Workflow:

G Direct Method Workflow A Nanoparticle Pellet B Disrupt Nanoparticles (e.g., Organic Solvent, Surfactant) A->B C Release of Encapsulated Drug B->C D Quantify Total Encapsulated Drug (e.g., HPLC, UV-Vis Spectroscopy) C->D E Calculate Encapsulation Efficiency D->E

Workflow for the direct determination of encapsulation efficiency.

Protocol for PLGA Nanoparticles:

  • Dissolution: A precisely weighed amount of lyophilized nanoparticles or the nanoparticle pellet is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) to break down the polymer matrix.

  • Extraction: The encapsulated drug is then extracted into a solvent in which it is soluble.

  • Quantification: The concentration of the extracted drug is measured using a validated analytical technique.

  • Calculation: The encapsulation efficiency is determined by the formula: EE (%) = (Amount of Drug in Nanoparticles / Initial Amount of Drug Used) x 100

Protocol for this compound Cubosomes:

  • Disruption: The cubosome structure is disrupted to release the encapsulated drug, typically by using a suitable solvent or a surfactant like Triton X-100.

  • Quantification: The concentration of the released drug is then quantified using an appropriate analytical method.

  • Calculation: The encapsulation efficiency is calculated using the same formula as for the direct method for PLGA nanoparticles.

Concluding Remarks

  • This compound cubosomes , with their unique internal structure, offer versatility for encapsulating a broad spectrum of drugs and can achieve high drug loading for specific molecules.

  • PLGA nanoparticles represent a more established platform with highly tunable properties, allowing for the optimization of formulations to achieve exceptionally high encapsulation efficiencies, especially for hydrophobic drugs.[3][4][5][6][7]

The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the rational design and selection of nanocarriers for advanced drug delivery applications. It is imperative to empirically determine the encapsulation efficiency for each unique drug-nanocarrier formulation to ensure the development of a robust and effective therapeutic product.

References

Evaluating the Bioadhesion of Monoolein Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the bioadhesive properties of monoolein formulations against other commonly used bioadhesive polymers. The information presented is based on experimental data from various studies and is intended to assist in the selection of appropriate excipients for mucoadhesive drug delivery systems.

Introduction to this compound Bioadhesion

This compound, a monoglyceride of oleic acid, is a versatile lipid excipient that has garnered significant attention in drug delivery due to its biocompatibility, biodegradability, and ability to form various liquid crystalline phases in the presence of water. Of particular interest is the cubic phase of this compound, which has demonstrated inherent mucoadhesive properties. This bioadhesion is attributed to the interaction of the highly ordered, water-channel-containing cubic phase with the mucosal surface, leading to prolonged retention at the site of application. The mechanism is thought to involve dehydration of the mucosa and the formation of hydrogen bonds.

Comparative Bioadhesion Data

The following table summarizes the work of adhesion for this compound formulations and two common bioadhesive polymers, chitosan and Carbopol, as reported in different studies.

Disclaimer: The data presented in this table are compiled from separate studies that may have employed different experimental conditions (e.g., specific formulation, substrate, contact time, and force). Therefore, this table should be used as a general guide, and for a direct comparison, it is recommended to evaluate these materials under identical experimental protocols.

Formulation/PolymerWork of AdhesionSource
This compound (Glyceryl Monooleate)0.07 - 0.48 N·mm[1]
Trimethyl Chitosan (TMC)0.252 ± 0.014 N·mm[2]
Carbopol® 974520 ± 190 N·mm[3]
Carbopol® 971620 ± 150 N·mm[3]

Note on Units: The work of adhesion is a measure of the energy required to separate two surfaces. The units have been standardized to N·mm for comparison. Original reported values were 0.007-0.048 mJ/cm² for this compound, 252 ± 14 µJ for TMC, and 0.52 ± 0.19 and 0.62 ± 0.15 N·m for Carbopol formulations.

Mechanisms of Bioadhesion

The bioadhesive properties of this compound are intrinsically linked to its self-assembly into a cubic liquid crystalline phase upon hydration. This process creates a unique nanostructure that facilitates adhesion to mucosal surfaces.

Monoolein_Bioadhesion cluster_formulation This compound Formulation cluster_mucosa Mucosal Surface cluster_interaction Bioadhesive Interaction This compound This compound (Anhydrous) Hydration Hydration (Contact with Mucosal Fluid) This compound->Hydration Contact CubicPhase Formation of Cubic Liquid Crystalline Phase Hydration->CubicPhase Phase Transition Adhesion Adhesion CubicPhase->Adhesion Interaction with Mucin Mucosa Mucin Layer Mucosa->Adhesion ProlongedRetention Prolonged Residence Time Adhesion->ProlongedRetention Results in Tensile_Test_Workflow cluster_steps Experimental Steps start Start prep_mucosa Prepare Mucosal Substrate start->prep_mucosa prep_sample Prepare Formulation on Probe start->prep_sample measurement Perform Measurement in Texture Analyzer prep_mucosa->measurement prep_sample->measurement analysis Analyze Data (Fmax and Wad) measurement->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Disposal of Monoolein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount for ensuring safety and environmental responsibility. Monoolein, a versatile lipid used in applications ranging from drug delivery systems to membrane protein crystallization, requires a clear and concise disposal protocol.[1][2] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste in a laboratory setting.

While this compound is not classified as a hazardous substance under current regulations, adhering to standard laboratory safety practices is crucial to minimize risks and maintain a safe working environment.[3][4][5]

Immediate Safety and Handling

Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[4][6][7]

  • Skin Protection: Use impervious gloves and a lab coat. Gloves should be inspected for integrity before use and properly removed and disposed of after handling the substance.[5][6][7]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[5] However, if dust or aerosols are generated, or if irritation is experienced, a NIOSH-approved respirator should be used.[4][6]

This compound Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to prevent slips and contamination.

For Small Spills:

  • Wipe up the substance with an absorbent cloth or paper towels.[3]

  • Clean the spill area with water.[3]

For Large Spills:

  • Ensure the area is well-ventilated.

  • Contain the spill by covering it with an inert absorbent material such as sand or earth.[3]

  • Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[5][6][7]

  • Prevent the spilled material from entering drains or sewers.[5][7][8]

  • Be aware that spills can create a slipping hazard.[3]

Step-by-Step Disposal Procedures

This compound is not classified as hazardous waste, which simplifies its disposal.[3] However, local regulations must always be taken into account.

  • Containerize Waste: Collect all this compound waste, including contaminated materials from spills, in a suitable, closed, and clearly labeled container.[5][7]

  • Consult Local Regulations: Always check with your institution's environmental health and safety (EHS) office and review local, state, and federal regulations for chemical waste disposal. Local regulations will ultimately dictate the acceptable disposal method.[3]

  • Primary Disposal Methods:

    • Landfill: For uncontaminated this compound, disposal in a licensed landfill is a common recommendation.[3][8]

    • Incineration: In some cases, incineration through a licensed waste disposal contractor may be an option, particularly if recycling is not feasible.[8]

  • Avoid Sewer Disposal: Do not discharge this compound into sewers or drains.[3][8] Although small quantities are not expected to cause significant ecological damage, it is not soluble in water and can spread on aquatic surfaces.[3]

Summary of Safety and Disposal Data

ParameterGuidelineSource(s)
Hazard Classification Not classified as a hazardous substance.[3][4][5]
Transport Classification Not classified as dangerous goods for transport.[6][7][8]
Eye Protection Safety glasses with side-shields or goggles.[4][6][7]
Skin Protection Impervious gloves and lab coat.[4][6][7]
Spill Containment Use inert absorbent material (e.g., sand, earth).[3]
Recommended Disposal Dispose of via a licensed contractor; landfill or incineration.[3][8]
Environmental Precautions Avoid discharge into sewers and drains.[3][8]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MonooleinDisposal cluster_start cluster_assessment Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream start This compound Waste (Used or Spilled) check_contamination Is the waste mixed with hazardous chemicals? start->check_contamination consult_local_nh Consult Local & Institutional Regulations check_contamination->consult_local_nh No consult_local_h Follow Hazardous Waste Protocol check_contamination->consult_local_h Yes landfill Dispose in Approved Landfill (via licensed contractor) consult_local_nh->landfill licensed_disposal Dispose via Licensed Hazardous Waste Contractor consult_local_h->licensed_disposal

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Guide to Handling Monoolein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Monoolein, a commonly used lipid in crystallizing membrane proteins and in drug delivery systems. By adhering to these procedures, you can minimize risks and ensure a safe and efficient research environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, a proactive approach to safety is always recommended. The following table summarizes the recommended personal protective equipment when handling this compound, especially when mixed with solvents.

Equipment Specification Purpose
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.Protects eyes from potential splashes of this compound or solvents.[1][2][3]
Skin Protection Impervious clothing, such as a lab coat.Provides a barrier against accidental spills.[1][3]
Chemically resistant gloves (e.g., nitrile).Protects hands from direct contact with this compound and any solvents used.[1][3]
Respiratory Protection Generally not required for normal use.A full-face respirator may be necessary if there is a risk of inhaling dust or aerosols, or if working with volatile solvents in a poorly ventilated area.[1][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a fume hood, especially when solvents are involved.[1][3]

  • Avoid Contact: Take precautions to avoid contact with eyes and skin.[1]

  • Solvent Use: When preparing lipid mixtures, this compound is often dissolved in solvents like chloroform or methanol.[5] Handle these volatile and flammable solvents with extreme care under a fume hood.

  • Heating: If heating is required to dissolve the lipid, keep the temperature moderate (e.g., ~37°C) to prevent the solvent from boiling and splashing.[5]

  • Solvent Evaporation: Evaporate solvents using a gentle stream of dry, filtered nitrogen in a well-ventilated area.[5]

  • Vacuum Application: To remove the last traces of solvent, a vacuum can be applied.[5]

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • The recommended storage temperature is often -20°C.[3]

  • Avoid exposure to direct sunlight.

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and maintain a safe laboratory.

Waste Disposal:

  • Unused this compound: While not classified as hazardous waste, it should be disposed of in accordance with local regulations.[1] Do not let the product enter drains.[3]

  • Solvent Mixtures: If this compound is mixed with a combustible solvent, the mixture can be offered to a licensed disposal company for chemical incineration.[3]

  • Contaminated Materials: Absorbent materials, gloves, and other disposable items contaminated with this compound should be collected in a suitable, closed container for disposal.

Spill Cleanup Procedure:

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Wear PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite.[6]

  • Absorb the Spill:

    • Small spills: Can be wiped up with a cloth.[1]

    • Larger spills: Cover with an absorbent material, working from the outside in.[6][7]

  • Collect and Dispose: Scoop up the absorbed material and place it into a suitable, closed container for disposal.[3][7]

  • Decontaminate: Clean the spill area with soap and water.[8]

  • Ventilate: Ensure the area is well-ventilated after the cleanup.

Experimental Protocol: Preparation of a this compound Lipid Dispersion

This protocol provides a detailed methodology for preparing a lipid dispersion using this compound, a common procedure in membrane protein crystallization and drug delivery research.

Step Procedure
1. Weighing Weigh the desired amount of this compound in a glass vial.
2. Dissolving Dissolve the this compound in a suitable solvent (e.g., chloroform or methanol) to create a stock solution.[2][5]
3. Solvent Evaporation Evaporate the bulk of the solvent under a gentle stream of an inert gas (e.g., nitrogen).[5]
4. Vacuum Drying Remove the final traces of the solvent by placing the vial under a vacuum for several hours or overnight.[5]
5. Hydration Add the desired aqueous solution to the thin lipid film to form the lipid dispersion.
6. Vortexing Vortex the mixture vigorously until all the lipid is completely dispersed, which may require gentle heating.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the material to its final disposal.

Safe this compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive & Store this compound (-20°C, dry, ventilated) ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) receive->ppe dispose_unused Dispose of Unused Product receive->dispose_unused handling Handle in Ventilated Area (Fume Hood) ppe->handling dissolve Dissolve in Solvent (e.g., Chloroform) handling->dissolve spill Spill Occurs handling->spill evaporate Evaporate Solvent (Nitrogen Stream) dissolve->evaporate hydrate Hydrate Lipid Film evaporate->hydrate dispose_waste Dispose of Waste (Follow Local Regulations) hydrate->dispose_waste contain Contain & Absorb Spill spill->contain collect_spill Collect Absorbed Material contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.